Rosemary Oil
Description
Properties
CAS No. |
8000-25-7 |
|---|---|
Molecular Formula |
N/A |
Synonyms |
Rosemar Essential Oil, Rosemary Oil; Essential Rosemary Oil; Extrapone Rosemary; Extrapone Rosemary P; Guardian 201; Hexacide OS; Mamorekku RUH 21; Oleum Rosamarinii; Rosamarinus oil; Rosemary Liq. E; Rosemary essential oils; Rosemary leaf Oil; Rosem |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Composition Analysis of Rosmarinus officinalis Essential Oil
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical composition of essential oil derived from Rosmarinus officinalis (rosemary). It details the prevalent chemical constituents, outlines the methodologies for their extraction and identification, and presents the information in a structured format to support research and development endeavors. The significant variability in chemical makeup due to geographical origin, harvest time, and extraction method is a key focus of this guide.
Chemical Composition of Rosmarinus officinalis Essential Oil
The essential oil of Rosmarinus officinalis is a complex mixture of volatile compounds, primarily monoterpenes and their oxygenated derivatives. The chemical profile of the oil can vary significantly based on factors such as the geographical origin of the plant, the time of harvest, and the specific extraction method employed.[1][2] These variations lead to the classification of rosemary oils into different chemotypes.[2] Despite this variability, several key components are consistently identified as major constituents across numerous studies.
The major chemical components, representing the highest percentage of the oil, typically include 1,8-cineole (eucalyptol), camphor, and α-pinene.[3][4] Other significant compounds that are frequently reported are camphene, borneol, β-pinene, limonene, and linalool.[4][5] The relative abundance of these compounds determines the characteristic aroma and potential therapeutic properties of the oil.
The following table summarizes the quantitative data on the chemical composition of Rosmarinus officinalis essential oil from various studies, showcasing the observed ranges of the primary constituents.
| Chemical Constituent | Percentage Range (%) | References |
| 1,8-Cineole (Eucalyptol) | 16.1 - 52.8 | [5][6][7][8] |
| Camphor | 0.7 - 32.74 | [6][7] |
| α-Pinene | 8.58 - 37.7 | [4][7][9] |
| Camphene | 3.0 - 6.00 | [5][8] |
| Limonene | 3.04 - 6.23 | [4][5][6] |
| Borneol | 2.1 - 11.99 | [1][7] |
| Linalool | 2.10 - 5.70 | [5][10] |
| Verbenone | 0.8 - 16.9 | [7] |
| Bornyl acetate | 1.33 - 11.3 | [2][11] |
| β-Pinene | 3.72 - 10.55 | [11][12] |
| α-Terpineol | 6.79 - 8.17 | [4] |
| p-Cymene | 2.42 - 3.11 | [4] |
Experimental Protocols
The analysis of the chemical composition of Rosmarinus officinalis essential oil involves two primary stages: extraction of the essential oil from the plant material and subsequent analysis of the extracted oil, typically by Gas Chromatography-Mass Spectrometry (GC-MS).
Extraction of Essential Oil
Several methods are employed for the extraction of essential oils from rosemary, with hydrodistillation and steam distillation being the most common.[13] The choice of extraction method can influence both the yield and the chemical profile of the resulting oil.[13]
2.1.1. Hydrodistillation
Hydrodistillation is a widely used technique for extracting essential oils from plant materials. This method involves the co-distillation of the plant material with water.
-
Apparatus : A Clevenger-type apparatus is commonly used.[7]
-
Procedure :
-
A specific quantity of dried and ground rosemary leaves (e.g., 100 g) is placed in a flask.[13]
-
Distilled water is added to the flask to cover the plant material (e.g., 800 ml of water for 100 g of plant material).[13]
-
The flask is heated, and the resulting steam, carrying the volatile essential oil components, is condensed.
-
The distillation process is typically carried out for a set duration, often around 3 hours.[7]
-
Upon cooling, the essential oil, which is immiscible with water, separates and can be collected.
-
The collected oil is then dried over anhydrous sodium sulfate to remove any residual water.[7]
-
2.1.2. Steam Distillation
Steam distillation is another prevalent method where steam is passed through the plant material to vaporize the volatile compounds.
-
Procedure :
-
Fresh or dried rosemary plant material is packed into a still.
-
Steam is introduced into the still, which permeates the plant material and volatilizes the essential oil.
-
The mixture of steam and oil vapor is then condensed.
-
The essential oil is separated from the water in a separator.
-
The collected oil is dried, typically with anhydrous sodium sulfate.[7]
-
2.1.3. Microwave-Assisted Hydrodistillation (MAH)
A more modern and efficient method is microwave-assisted hydrodistillation, which can significantly reduce the extraction time compared to conventional hydrodistillation.[13]
-
Procedure :
-
Rosemary samples (e.g., 100 g) are placed in a flask with distilled water (e.g., 200 ml).[14]
-
The flask is heated in a microwave oven at a specified power (e.g., 600 W).[14]
-
The extraction time is significantly shorter, with comparable yields achievable in as little as 20 minutes compared to 180 minutes for conventional hydrodistillation.[13][14]
-
The subsequent collection and drying steps are similar to those in hydrodistillation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the cornerstone analytical technique for the qualitative and quantitative analysis of the chemical constituents of essential oils.
-
Instrumentation : A gas chromatograph coupled with a mass spectrometer is used. The GC is typically equipped with a capillary column suitable for separating volatile compounds, such as a HP-5MS or a BR-1MS column.[5][15]
-
Sample Preparation : The essential oil sample is diluted in a suitable solvent, such as hexane or dichloromethane, before injection.[3]
-
GC Conditions :
-
Carrier Gas : Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[15]
-
Oven Temperature Program : A temperature gradient is applied to the oven to separate the compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 50°C), hold for a short period, and then ramp up to a higher temperature (e.g., 280°C).[15]
-
Injection : A small volume of the diluted sample (e.g., 0.2 to 1 µL) is injected into the GC, often in split mode.[15]
-
-
MS Conditions :
-
Ionization : Electron Impact (EI) ionization is typically used.
-
Mass Range : The mass spectrometer scans a specific range of mass-to-charge ratios (e.g., 40-400 amu).[7]
-
-
Component Identification : The identification of the chemical constituents is achieved by comparing their retention times and mass spectra with those of known standards and by matching the mass spectra with data from spectral libraries such as NIST and Wiley.[7]
-
Quantification : The relative percentage of each component is calculated from the peak area in the GC chromatogram.
Visualizations
The following diagrams illustrate the experimental workflow for the chemical analysis of Rosmarinus officinalis essential oil and a conceptual representation of the factors influencing its chemical composition.
References
- 1. Rosemary Essential Oils as a Promising Source of Bioactive Compounds: Chemical Composition, Thermal Properties, Biological Activity, and Gastronomical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jeeng.net [jeeng.net]
- 3. cjmb.org [cjmb.org]
- 4. Free Article [bettercodger.com]
- 5. Rosmarinus officinalis essential oil: antiproliferative, antioxidant and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variation in Essential Oil Content and Chemical Composition of Rosemary (Rosmarinus officinalis L.) at Various Growth Stages in the Mediterranean Region | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
- 7. Chemotypic Characterization and Biological Activity of Rosmarinus officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. revues.imist.ma [revues.imist.ma]
- 12. GC-MS Chemical profile, Antioxidant Activity, and Sun Protection Factor of Essential Oil of Tea Tree (Melaleuca alternifolia) and Rosemary (Rosmarinus officinalis L.) – Oriental Journal of Chemistry [orientjchem.org]
- 13. Extraction of Essential Oils of Rosmarinus officinalis L. by Two Different Methods: Hydrodistillation and Microwave Assisted Hydrodistillation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
Phytochemical Profile of Different Rosemary Chemotypes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phytochemical profiles of different Rosmarinus officinalis (rosemary) chemotypes. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on the chemical composition, analytical methodologies, and biological signaling pathways associated with key rosemary constituents.
Introduction to Rosemary Chemotypes
Rosemary is an aromatic evergreen shrub that exhibits significant chemical variability, leading to the classification of different chemotypes.[1] A chemotype is a chemically distinct entity within a plant species, characterized by the dominant presence of one or more specific chemical compounds.[1] This variation in phytochemical composition is largely influenced by genetic factors, geographical location, and climatic conditions.[2][3] The distinct chemical profiles of these chemotypes result in different biological activities, making their accurate identification crucial for research and development purposes.[4][5]
The primary chemotypes of rosemary are typically distinguished by their dominant monoterpene constituents, most notably 1,8-cineole, camphor, verbenone, and α-pinene.[4][6] Beyond these volatile compounds, rosemary also contains a rich profile of non-volatile phenolic compounds, such as carnosic acid and rosmarinic acid, which contribute significantly to its therapeutic properties.[2][7]
Quantitative Phytochemical Profiles
The relative abundance of key chemical constituents defines the specific chemotype of a rosemary sample. The following tables summarize the quantitative data on the phytochemical composition of the major rosemary chemotypes, based on gas chromatography-mass spectrometry (GC-MS) analysis of their essential oils. It is important to note that these values can vary between studies due to factors such as plant origin, extraction method, and analytical conditions.
Table 1: Phytochemical Composition of 1,8-Cineole Chemotype [8][9]
| Compound | Percentage Range (%) |
| 1,8-Cineole | 40.0 - 55.0 |
| α-Pinene | 10.0 - 25.0 |
| Camphor | 5.0 - 15.0 |
| Camphene | 3.0 - 10.0 |
| β-Pinene | 2.0 - 8.0 |
| Borneol | 1.0 - 5.0 |
Table 2: Phytochemical Composition of Camphor Chemotype [10][11]
| Compound | Percentage Range (%) |
| Camphor | 20.0 - 40.0 |
| 1,8-Cineole | 10.0 - 30.0 |
| α-Pinene | 5.0 - 20.0 |
| Borneol | 5.0 - 15.0 |
| Camphene | 2.0 - 10.0 |
| Bornyl acetate | 1.0 - 8.0 |
Table 3: Phytochemical Composition of Verbenone Chemotype [2][5][8]
| Compound | Percentage Range (%) |
| Verbenone | 15.0 - 40.0 |
| α-Pinene | 15.0 - 35.0 |
| Camphor | 5.0 - 20.0 |
| 1,8-Cineole | 5.0 - 15.0 |
| Borneol | 1.0 - 7.0 |
| Bornyl acetate | 1.0 - 10.0 |
Table 4: Phytochemical Composition of α-Pinene Chemotype [4][12][13]
| Compound | Percentage Range (%) |
| α-Pinene | 20.0 - 40.0 |
| 1,8-Cineole | 15.0 - 30.0 |
| Camphor | 5.0 - 15.0 |
| Camphene | 5.0 - 15.0 |
| β-Pinene | 2.0 - 10.0 |
| Limonene | 1.0 - 5.0 |
Table 5: Major Phenolic Compounds in Rosemary Extracts [2][7][14][15]
| Compound | Concentration Range (mg/g of dry extract) |
| Carnosic Acid | 20.0 - 150.0 |
| Rosmarinic Acid | 10.0 - 80.0 |
| Carnosol | 5.0 - 40.0 |
| Caffeic Acid | 1.0 - 10.0 |
| Naringin | 0.5 - 5.0 |
| Cirsimaritin | 0.5 - 5.0 |
Experimental Protocols
Accurate determination of the phytochemical profile of rosemary chemotypes relies on robust analytical methodologies. The following sections detail standard experimental protocols for the analysis of both volatile and non-volatile constituents.
Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Analysis
GC-MS is the gold standard for the separation and identification of volatile compounds in essential oils.
3.1.1. Sample Preparation: Hydrodistillation
-
Plant Material: Air-dried aerial parts (leaves and flowering tops) of Rosmarinus officinalis are used.[12][16]
-
Apparatus: A Clevenger-type apparatus is employed for hydrodistillation.[12]
-
Procedure:
-
A known quantity of the dried plant material (e.g., 100 g) is placed in a round-bottom flask with a sufficient volume of distilled water (e.g., 1 L).
-
The mixture is heated to boiling, and the steam and volatile compounds are condensed.
-
The essential oil is collected from the graduated tube of the Clevenger apparatus.
-
The collected oil is dried over anhydrous sodium sulfate and stored at 4°C in a sealed vial until analysis.[12]
-
3.1.2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.[17]
-
Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[17]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/minute.
-
Final hold: 240°C for 10 minutes.[17]
-
-
Injector and Detector Temperatures:
-
Injector temperature: 250°C.
-
MS transfer line temperature: 280°C.
-
-
Mass Spectrometer Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: 40-500 amu.
-
-
Compound Identification: The identification of constituents is performed by comparing their retention indices (relative to a homologous series of n-alkanes) and mass spectra with those of reference compounds and databases (e.g., NIST, Wiley).[9]
High-Performance Liquid Chromatography (HPLC) for Phenolic Compound Analysis
HPLC is a powerful technique for the quantification of non-volatile phenolic compounds in rosemary extracts.
3.2.1. Sample Preparation: Methanolic Extraction
-
Plant Material: Dried and powdered rosemary leaves are used.[7]
-
Procedure:
-
A known amount of the powdered plant material (e.g., 1 g) is extracted with a specific volume of methanol (e.g., 20 mL) using sonication or maceration for a defined period (e.g., 30 minutes).
-
The extract is filtered through a 0.45 µm syringe filter prior to injection.[7]
-
3.2.2. HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is used.[7][18]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[7]
-
Mobile Phase: A gradient elution is typically used with a mixture of:
-
Gradient Program: A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B
-
-
Flow Rate: A flow rate of 1.0 mL/min is common.[7]
-
Detection: The chromatogram is monitored at specific wavelengths, typically around 280 nm and 320 nm, to detect various phenolic compounds.[7]
-
Quantification: The concentration of each compound is determined by comparing the peak area with that of a corresponding analytical standard at a known concentration.
Signaling Pathways and Experimental Workflows
The biological activities of rosemary's phytochemicals are exerted through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways modulated by the dominant compounds of different rosemary chemotypes, as well as a typical experimental workflow for their analysis.
Experimental Workflow for Phytochemical Analysis
Caption: Experimental workflow for the extraction and analysis of rosemary phytochemicals.
Signaling Pathways of Key Phytochemicals
The following diagrams illustrate the known signaling pathways affected by prominent phytochemicals found in different rosemary chemotypes.
4.2.1. 1,8-Cineole Signaling Pathway
1,8-Cineole is known to exert anti-inflammatory effects by modulating key inflammatory signaling pathways.
Caption: Signaling pathways modulated by 1,8-Cineole.[1][13][19][20]
4.2.2. Camphor Signaling Pathway
Camphor's biological effects are linked to its interaction with ion channels and inflammatory pathways.
Caption: Mechanisms of action of Camphor.[17][21][22]
4.2.3. Verbenone Signaling (as an Insect Pheromone)
While its intracellular signaling in mammals is less characterized, verbenone is a well-known signaling molecule in insects, acting as an anti-aggregation pheromone.
Caption: Role of Verbenone as an insect signaling molecule.[11][23][24]
4.2.4. α-Pinene Signaling Pathway
α-Pinene demonstrates anti-inflammatory and anti-cancer activities through the modulation of several key signaling cascades.
Caption: Signaling pathways influenced by α-Pinene.[7][8][12][15][25]
4.2.5. Carnosic Acid Signaling Pathway
Carnosic acid, a major phenolic compound in rosemary, exhibits potent antioxidant and anti-inflammatory properties by activating protective cellular pathways.
Caption: Key signaling pathways modulated by Carnosic Acid.[2][3][4][9]
4.2.6. Rosmarinic Acid Signaling Pathway
Rosmarinic acid is another key phenolic compound with well-documented antioxidant, anti-inflammatory, and anti-fibrotic activities.
Caption: Signaling pathways affected by Rosmarinic Acid.[5][6][10][14][18]
Conclusion
The distinct phytochemical profiles of rosemary chemotypes underscore the importance of precise chemical characterization in research and development. The dominant volatile and non-volatile compounds in each chemotype interact with specific cellular signaling pathways, leading to a diverse range of biological activities. This guide provides a foundational understanding of these profiles, the analytical methods for their determination, and the molecular mechanisms through which their key constituents exert their effects. This knowledge is paramount for the targeted development of novel therapeutic agents and scientifically validated natural health products.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Carnosic acid inhibits TLR4-MyD88 signaling pathway in LPS-stimulated 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosmarinic Acid Activates the Nrf2/ARE Signaling Pathway via the miR-25-3p/SIRT6 Axis to Inhibit Vascular Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential and Mechanisms of Rosmarinic Acid and the Extracts of Lamiaceae Plants for the Treatment of Fibrosis of Various Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α-Pinene Enhances the Anticancer Activity of Natural Killer Cells via ERK/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. geneseefoundation.org [geneseefoundation.org]
- 12. researchgate.net [researchgate.net]
- 13. Suppression of inflammatory and infection responses in lung macrophages by eucalyptus oil and its constituent 1,8-cineole: Role of pattern recognition receptors TREM-1 and NLRP3, the MAP kinase regulator MKP-1, and NFκB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Modes of Action of 1,8-Cineol in Infections and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Rosmarinic Acid Ameliorates Pulmonary Ischemia/Reperfusion Injury by Activating the PI3K/Akt Signaling Pathway [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. 1,8-Cineole Alleviates Hippocampal Oxidative Stress in CUMS Mice via the PI3K/Akt/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Camphor Activates and Strongly Desensitizes the Transient Receptor Potential Vanilloid Subtype 1 Channel in a Vanilloid-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Camphor? [synapse.patsnap.com]
- 22. quora.com [quora.com]
- 23. Verbenone - Wikipedia [en.wikipedia.org]
- 24. scialert.net [scialert.net]
- 25. Carnosic Acid and Carnosol Activate AMPK, Suppress Expressions of Gluconeogenic and Lipogenic Genes, and Inhibit Proliferation of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Machinery of Scent: A Technical Guide to Monoterpene Biosynthesis in Rosemary (Rosmarinus officinalis)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosemary (Rosmarinus officinalis), a quintessential Mediterranean herb of the Lamiaceae family, is renowned for its distinctive fragrance and diverse pharmacological properties. These attributes are largely conferred by its rich profile of volatile monoterpenes, a class of C10 isoprenoid compounds. The biosynthesis of these molecules is a complex and tightly regulated process, involving a network of enzymatic reactions distributed across different subcellular compartments. This technical guide provides an in-depth exploration of the core mechanisms of monoterpene biosynthesis in rosemary, offering detailed experimental protocols, quantitative data, and pathway visualizations to support research and development in natural product chemistry, drug discovery, and biotechnology.
Core Biosynthetic Pathways
The journey of monoterpene synthesis in rosemary begins with the production of the universal five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, two distinct pathways are responsible for their formation: the mevalonate (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. While the MVA pathway is primarily associated with the synthesis of sesquiterpenes and triterpenes, the MEP pathway is the principal source of precursors for monoterpene biosynthesis.[1][2]
The Plastidial MEP Pathway: The Genesis of Monoterpene Precursors
The MEP pathway commences with the condensation of pyruvate and glyceraldehyde-3-phosphate, culminating in the production of IPP and DMAPP. This multi-step enzymatic cascade is the primary feeder for monoterpene synthesis in the plastids of rosemary's glandular trichomes, the specialized secretory structures on the leaf surface where these volatile compounds are synthesized and stored.[3]
References
- 1. Chemotypic Characterization and Biological Activity of Rosmarinus officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variation in Essential Oil Content and Chemical Composition of Rosemary (Rosmarinus officinalis L.) at Various Growth Stages in the Mediterranean Region | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
- 3. florajournal.com [florajournal.com]
ethnobotanical review of rosemary oil in traditional medicine
An Ethnobotanical Review of Rosemary (Rosmarinus officinalis L.) Oil in Traditional Medicine
An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Rosmarinus officinalis L. (rosemary), a perennial herb native to the Mediterranean, has been integral to traditional medicine systems for centuries.[1] Its essential oil, in particular, is a complex mixture of volatile compounds renowned for a wide spectrum of therapeutic properties. Traditional applications range from alleviating muscle pain and improving circulation to enhancing memory and digestive health.[2][3] Modern scientific inquiry has begun to validate these ethnobotanical uses, attributing the oil's bioactivity to its rich phytochemical profile, primarily composed of monoterpenes, sesquiterpenes, and phenolic compounds like carnosic acid and rosmarinic acid.[4][5] This technical guide provides a comprehensive review of the ethnobotanical uses of rosemary oil, supported by quantitative data on its chemical composition and pharmacological activities. It details experimental protocols for key bioassays and visualizes critical mechanisms of action and workflows to bridge the gap between traditional knowledge and contemporary drug discovery.
Introduction: From Folk Medicine to Modern Pharmacology
Rosemary has been a cornerstone of culinary and medicinal practices since ancient times.[6] In folk medicine, it has been employed as a mild analgesic, antispasmodic, and a remedy for headaches, migraines, and nervous agitation.[7] Traditional preparations often involve infusions of the leaves or topical application of the essential oil to treat ailments like rheumatic pain, inflammatory diseases, and mental fatigue.[5][8] The herb's potent antioxidant and anti-inflammatory properties, now attributed to compounds like carnosol, carnosic acid, and rosmarinic acid, form the basis of many of its historical uses, including hepatoprotection.[8][9] This enduring legacy in traditional medicine has prompted significant scientific interest, aiming to elucidate the mechanisms underlying these therapeutic effects for the development of new pharmaceutical agents.[10]
Phytochemical Composition of Rosemary Essential Oil
The therapeutic efficacy of rosemary essential oil is directly linked to its complex chemical composition, which can vary based on geographical origin, climate, and extraction methods.[11][12] The primary constituents are monoterpenes and their oxides, ketones, and esters. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for identifying and quantifying these volatile compounds.[13] Several chemotypes have been identified, with the most common being rich in 1,8-cineole, camphor, or α-pinene.[12][14]
Table 1: Principal Chemical Constituents of Rosmarinus officinalis Essential Oil
| Constituent | Chemical Class | Concentration Range (%) | Key Reported Bioactivities | References |
| 1,8-Cineole (Eucalyptol) | Monoterpene Oxide | 16.1 - 52.4% | Anti-inflammatory, Antimicrobial, Expectorant | [9][12][13][14][15] |
| α-Pinene | Monoterpene | 3.85 - 37.7% | Anti-inflammatory, Antimicrobial, Bronchodilator | [9][13][14][15] |
| Camphor | Monoterpene Ketone | 0.7 - 17.1% | Analgesic, Antimicrobial, Decongestant | [13][14][15] |
| Borneol | Monoterpene Alcohol | 2.1 - 9.78% | Antioxidant, Anti-inflammatory, Neuroprotective | [12][14] |
| Camphene | Monoterpene | 6.00 - 11.38% | Antioxidant, Hypolipidemic | [12][13][15] |
| β-Pinene | Monoterpene | 5.7 - 8.94% | Anti-inflammatory, Antimicrobial | [12][15] |
| Verbenone | Monoterpene Ketone | 0.8 - 18.6% | Mucolytic, Wound healing | [14] |
| Limonene | Monoterpene | 1.6 - 6.23% | Anticancer, Anxiolytic, Antioxidant | [13][14] |
| Bornyl acetate | Monoterpene Ester | up to 26.59% | Sedative, Spasmolytic | [12] |
| β-Caryophyllene | Sesquiterpene | up to 7.80% | Anti-inflammatory, Analgesic, Neuroprotective | [12] |
| Rosmarinic Acid | Phenolic Acid | Present in extracts | Antioxidant, Anti-inflammatory, Neuroprotective | [4][16] |
| Carnosic Acid | Phenolic Diterpene | Present in extracts | Antioxidant, Neuroprotective, Anti-inflammatory | [4][16][17] |
Note: Concentrations are highly variable and depend on the specific chemotype and origin of the plant material. Phenolic compounds like rosmarinic and carnosic acid are more abundant in solvent extracts than in steam-distilled essential oil but contribute significantly to the overall therapeutic profile of the plant.
Ethnobotanical Uses and Pharmacological Validation
This compound's traditional applications are extensive. Modern research has substantiated many of these uses, particularly its anti-inflammatory, antimicrobial, antioxidant, and neuroprotective activities.
Anti-inflammatory and Analgesic Effects
Traditionally, this compound is applied topically to alleviate muscle aches, arthritis, and rheumatic pain.[1][3] Scientific studies have confirmed its anti-inflammatory and antinociceptive properties.[5][7] The mechanism is believed to involve the inhibition of inflammatory pathways and the migration of white blood cells to injured tissues.[10] In one study, individuals with rheumatoid arthritis experienced a 50% decrease in inflammatory knee pain after 15-minute massages with a this compound blend three times weekly for two weeks.[16][18]
Antimicrobial and Antifungal Activity
Rosemary has been used historically as a preservative, a practice supported by its demonstrated antimicrobial properties.[9] The essential oil exhibits activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[19][20] This makes it a candidate for treating infections and preventing food spoilage.[18]
Table 2: Antimicrobial Activity of Rosmarinus officinalis Essential Oil
| Microorganism | Type | Assay | Result (MIC) | Reference |
| Escherichia coli | Gram-negative Bacteria | Broth Microdilution | >6.4 mg/L | [9] |
| Staphylococcus epidermidis | Gram-positive Bacteria | Not Specified | 0.125% - 1.000% (v/v) | [19] |
| Candida albicans | Fungus | Not Specified | 0.125% - 1.000% (v/v) | [19] |
| Gram-positive bacteria | General | Resazurin Assay | 0.20 - 0.48 mg/mL | [20] |
| Gram-negative bacteria | General | Resazurin Assay | 1.16 - 1.72 mg/mL | [20] |
| Various Pathogenic Strains | Bacteria | Not Specified | 12.50 mg/mL | [21] |
MIC: Minimum Inhibitory Concentration
Neuroprotective and Cognitive-Enhancing Effects
In ancient Greece and Rome, rosemary was used to strengthen memory.[10] This traditional belief is supported by research indicating that rosemary and its constituents, such as carnosic acid and rosmarinic acid, possess neuroprotective properties.[4][7] These compounds can protect neurons from oxidative stress and damage.[4] Inhalation of this compound has been shown to inhibit the breakdown of acetylcholine, a key neurotransmitter for concentration and memory.[18] Some studies suggest it may improve cognitive function in patients with Alzheimer's disease.[22] A low oral dose of 750 mg of dried rosemary leaf powder was found to improve memory speed in elderly patients.[23]
Antioxidant and Hepatoprotective Properties
Rosemary has been used in folk medicine as a choleretic and hepatoprotective agent.[8] Its potent antioxidant activity is primarily attributed to its phenolic diterpenes, carnosol and carnosic acid, which scavenge free radicals and protect against oxidative stress.[8][24] This antioxidant capacity underlies its ability to protect the liver from chemical-induced damage.[8]
Mechanisms of Action: Signaling Pathways
The therapeutic effects of this compound are mediated through various molecular pathways. Its anti-inflammatory action, for instance, involves the modulation of key signaling cascades that regulate the production of inflammatory mediators.
The neuroprotective effects of rosemary are linked to its antioxidant properties and its ability to modulate neurotransmitter systems. Carnosic acid, for example, protects against oxidative damage by scavenging reactive oxygen species (ROS).
Experimental Protocols
Reproducibility in natural product research is paramount. This section outlines common methodologies for the extraction, analysis, and bioactivity testing of this compound.
Extraction of Rosemary Essential Oil
The most common method for extracting essential oil from rosemary leaves is steam or hydrodistillation.
References
- 1. researchgate.net [researchgate.net]
- 2. Rosemary: Health benefits, precautions, and drug interactions [medicalnewstoday.com]
- 3. Rosemary's therapeutic uses | Research Starters | EBSCO Research [ebsco.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic effects of rosemary (Rosmarinus officinalis L.) and its active constituents on nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Activity of Rosemary (Rosmarinus officinalis L.) Essential Oil And Its Hepatoprotective Potential | Okc Massage Clinic [okcmassageclinic.com]
- 9. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 14 Benefits and Uses of Rosemary Essential Oil [healthline.com]
- 11. Phytochemical Profiling of Flavonoids, Phenolic Acids, Terpenoids, and Volatile Fraction of a Rosemary (Rosmarinus officinalis L.) Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Rosmarinus officinalis essential oil: antiproliferative, antioxidant and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemotypic Characterization and Biological Activity of Rosmarinus officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rosemary Extract and Essential Oil as Drink Ingredients: An Evaluation of Their Chemical Composition, Genotoxicity, Antimicrobial, Antiviral, and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. herbcottage.com.au [herbcottage.com.au]
- 17. This compound for Hair Growth: Benefits, How to Make & Use [menstreaze.com]
- 18. vinmec.com [vinmec.com]
- 19. Antimicrobial activity of clove and rosemary essential oils alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antibacterial activities of rosemary essential oils and their components against pathogenic bacteria - MedCrave online [medcraveonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Neuroprotective effects of rosemary extract on white matter of prefrontal cortex in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. drugs.com [drugs.com]
- 24. Evaluation of Antioxidant Activities of Rosemary (Rosmarinus officinalis L.) Essential Oil and Different Types of Solvent Extractions – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Antimicrobial Spectrum of Action of Rosemary (Rosmarinus officinalis) Essential Oil: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rosemary (Rosmarinus officinalis L.), a perennial herb of the Lamiaceae family, is renowned for its culinary and traditional medicinal applications.[1][2] Beyond its aromatic properties, its essential oil (REO) exhibits a broad spectrum of antimicrobial activity, positioning it as a subject of significant interest for the development of new antimicrobial agents. This technical guide provides a comprehensive overview of the antimicrobial action of rosemary essential oil, detailing its chemical composition, spectrum of activity against bacteria and fungi, and mechanisms of action. Quantitative data from various studies are summarized, key experimental protocols are described, and relevant biological and experimental workflows are visualized to offer a thorough resource for the scientific community.
Chemical Composition of Rosemary Essential Oil
The antimicrobial efficacy of rosemary essential oil is intrinsically linked to its complex chemical composition, which consists primarily of monoterpenes and their oxygenated derivatives.[1] The relative concentration of these constituents can vary based on geographical origin, climate, and extraction method, leading to different chemotypes.[3] However, several key compounds are consistently identified as major components and are believed to be the primary drivers of the oil's biological activity.[2][4]
The principal chemical constituents frequently reported in Rosmarinus officinalis essential oil include 1,8-cineole (eucalyptol), α-pinene, and camphor.[1][3][5][6] Other significant compounds often present are camphene, limonene, borneol, and linalool.[1][2][5] The synergistic interaction between these various components is thought to enhance the overall antimicrobial effect compared to the individual constituents alone.[6][7]
Antibacterial Spectrum of Action
Rosemary essential oil demonstrates significant antibacterial activity against a wide range of pathogenic and spoilage bacteria. Notably, it is often more effective against Gram-positive bacteria than Gram-negative bacteria.[1][2] This difference in susceptibility is attributed to the outer membrane of Gram-negative bacteria, which acts as a barrier, limiting the penetration of hydrophobic compounds like those found in essential oils.[2]
Activity Against Gram-Positive Bacteria
REO has shown potent inhibitory and bactericidal effects against various Gram-positive species, including those of clinical significance such as Staphylococcus aureus (including Methicillin-resistant S. aureus, MRSA), Bacillus subtilis, Bacillus cereus, and Listeria monocytogenes.[2][8][9][10]
Activity Against Gram-Negative Bacteria
While generally less susceptible, many Gram-negative bacteria are also inhibited by REO.[1][2] Documented activity includes effects against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella species.[9][10][11]
Quantitative Antibacterial Data
The following tables summarize the quantitative data on the antibacterial activity of rosemary essential oil, expressed as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Rosemary Essential Oil against Bacterial Strains
| Bacterial Strain | Gram Stain | MIC | MBC | Reference |
| Staphylococcus aureus | Positive | 0.625% (v/v) | 1.25% (v/v) | [12] |
| Staphylococcus aureus | Positive | 0.20-0.48 mg/mL | - | [1][2] |
| Staphylococcus aureus | Positive | 0.5 mg/mL | - | [13] |
| Bacillus subtilis | Positive | 3.13 mg/mL | 3.12 mg/mL | [9] |
| Bacillus cereus | Positive | 20 µg/mL | - | [11] |
| Escherichia coli | Negative | 1.25% (v/v) | 2.5% (v/v) | [12] |
| Escherichia coli | Negative | 1.16-1.72 mg/mL | - | [1][2] |
| Escherichia coli | Negative | 37 µg/mL | - | [11] |
| Escherichia coli | Negative | 0.5 mg/mL | - | [13] |
| Pseudomonas aeruginosa | Negative | 3.13 mg/mL | 3.12 mg/mL | [9] |
| Pseudomonas aeruginosa | Negative | 69 µg/mL | - | [11] |
| Salmonella Typhi | Negative | 3.13 mg/mL | 6.25 mg/mL | [9] |
| Klebsiella pneumoniae | Negative | 6.25 mg/mL | 12.5 mg/mL | [9] |
Note: Units (e.g., %, mg/mL, µg/mL) vary between studies and are presented as reported.
Table 2: Zone of Inhibition Diameters for Rosemary Essential Oil against Bacterial Strains
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | Positive | 18.0 - 24.2 | [1][2] |
| Staphylococcus aureus | Positive | 17 | [14] |
| Listeria innocua | Positive | 12.5 | [10] |
| Escherichia coli | Negative | 12.8 - 17.5 | [1][2] |
| Escherichia coli | Negative | 15 | [14] |
| Pseudomonas aeruginosa | Negative | 12.2 | [10] |
| Salmonella Typhi | Negative | 10.3 | [10] |
Note: Diameters may include the diameter of the disc (typically 6 mm).[1]
Antifungal Spectrum of Action
Rosemary essential oil also possesses significant antifungal properties, acting against both yeasts and molds. Its efficacy has been demonstrated against clinically relevant fungi, such as Candida species, and common food spoilage molds like Aspergillus and Penicillium.[15][16]
Anti-Candida Activity
Several studies have confirmed the activity of REO against Candida albicans and other non-albicans Candida species, which are common causes of opportunistic infections in humans.[17][18] The CINEOL chemotype of rosemary oil, rich in 1,8-cineole, has shown particular effectiveness in dose-dependently reducing C. albicans populations.[17]
Anti-Aspergillus Activity
REO has been shown to inhibit the growth of Aspergillus species, such as Aspergillus flavus and Aspergillus niger.[19][20] This is particularly relevant for food preservation, as these molds can produce mycotoxins.
Quantitative Antifungal Data
Table 3: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Rosemary Essential Oil against Fungal Strains
| Fungal Strain | Type | MIC | MFC | Reference |
| Candida albicans (CINEOL chemotype) | Yeast | 1.25 µL/mL | 1.25 µL/mL | [17] |
| Candida albicans | Yeast | 0.062% (v/v) | - | [6] |
| Candida tropicalis | Yeast | 0.062% (v/v) | - | [6] |
| Candida albicans (from HIV patients) | Yeast | 6.25% (v/v) | 25% (v/v) | [18] |
| Candida non-albicans (from HIV patients) | Yeast | 12.5% (v/v) | 25% (v/v) | [18] |
| Aspergillus niger | Mold | 0.125% (v/v) | - | [19] |
Note: Units vary between studies and are presented as reported. The presence of emulsifiers like Tween 80 can increase the measured activity.[17]
Mechanism of Antimicrobial Action
The antimicrobial activity of rosemary essential oil is multifactorial, primarily targeting the microbial cell structure and function. The lipophilic nature of its terpene and terpenoid constituents allows them to partition into the lipid bilayers of cell membranes.[2][21]
This interaction leads to:
-
Disruption of Membrane Integrity: The integration of REO components into the cell membrane disrupts its structure, leading to increased permeability.[2][22]
-
Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential ions (e.g., K+, H+) and macromolecules, disrupting cellular homeostasis.[2]
-
Inhibition of Cellular Processes: The disruption of membrane potential and ion gradients interferes with critical processes like ATP synthesis and proton motive force, ultimately leading to cell death.[2]
dot
Caption: Proposed mechanism of antimicrobial action for rosemary essential oil.
Anti-Biofilm Activity
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their increased resistance to conventional antimicrobial agents. Rosemary essential oil has demonstrated the ability to both inhibit the formation of biofilms and eradicate established ones.[8][13][14] Studies have shown that REO can significantly inhibit biofilm formation by pathogens like Staphylococcus epidermidis, Staphylococcus aureus, and Escherichia coli at sub-inhibitory concentrations.[13][14]
Table 4: Anti-Biofilm Activity of Rosemary Essential Oil
| Bacterial Strain | Activity Type | Metric | Concentration | Reference |
| Staphylococcus epidermidis | Biofilm Inhibition | >57% Inhibition | 25 µL/mL | [14] |
| Staphylococcus epidermidis | Biofilm Eradication | 67% Eradication | 50 µL/mL | [14] |
| Escherichia coli | Biofilm Formation | IC50: 4.00 µg/mL | - | [8][9] |
| MRSA | Biofilm Formation | IC50: 6.00 µg/mL | - | [8][9] |
| Pseudomonas aeruginosa | Biofilm Formation | IC50: 7.00 µg/mL | - | [8][9] |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of the antimicrobial properties of essential oils. The most common in vitro methods employed are broth microdilution for determining MIC and MBC, and agar diffusion for assessing general sensitivity.
Broth Microdilution Method for MIC/MBC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that kills the microorganism (MBC).[23][24]
Protocol Outline:
-
Preparation of REO Stock: Prepare a stock solution of rosemary essential oil. Due to its hydrophobicity, an emulsifying agent (e.g., Tween 80, agar 0.2%) may be required to ensure dispersion in the aqueous broth medium.[25][26]
-
Serial Dilutions: Perform two-fold serial dilutions of the REO stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) in 96-well microtiter plates.[26]
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[23]
-
Incubation: Inoculate the wells with the microbial suspension. Include positive (microbe + medium), negative (medium only), and solvent controls. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[26]
-
MIC Determination: The MIC is the lowest concentration of REO at which no visible turbidity (growth) is observed. A viability indicator like Resazurin or INT may be used for clearer endpoint determination.[1][27]
-
MBC Determination: To determine the MBC, an aliquot (e.g., 10 µL) is taken from each well showing no visible growth and plated onto a suitable agar medium. After incubation, the lowest concentration that results in no colony formation is recorded as the MBC.[23]
dot
Caption: Experimental workflow for MIC and MBC determination.
Agar Disk/Well Diffusion Method
This method is used for screening the general antimicrobial sensitivity of a microorganism to an essential oil.[23]
Protocol Outline:
-
Agar Plate Preparation: Pour a suitable sterile agar medium (e.g., Mueller-Hinton Agar) into Petri dishes to a uniform thickness.
-
Inoculation: Spread a standardized microbial inoculum (adjusted to 0.5 McFarland standard) evenly across the entire surface of the agar plate.[28]
-
Application of REO:
-
Disk Diffusion: A sterile paper disk (typically 6 mm in diameter) is impregnated with a known volume (e.g., 10-15 µL) of pure REO and placed on the inoculated agar surface.[29]
-
Well Diffusion: A well (e.g., 5-6 mm in diameter) is cut into the agar using a sterile cork borer, and a known volume of REO is pipetted into the well.[28]
-
-
Controls: Positive (standard antibiotic disk) and negative (solvent used for dilution, if any) controls should be included.[23]
-
Incubation: The plates are incubated under appropriate conditions. A pre-incubation period at a lower temperature (e.g., 4°C for 1 hour) can be used to allow the oil to diffuse before microbial growth begins.[1]
-
Measurement: The antimicrobial activity is assessed by measuring the diameter of the clear zone of growth inhibition around the disk or well in millimeters (mm).[23]
Conclusion
Rosemary essential oil exhibits a robust and broad-spectrum antimicrobial profile against a variety of Gram-positive and Gram-negative bacteria, as well as pathogenic and spoilage fungi. Its mechanism of action, centered on the disruption of microbial cell membranes, makes it an attractive candidate for further research and development. The data compiled in this guide underscore its potential in pharmaceutical applications, food preservation, and as a complementary agent to conventional antibiotics, particularly in combating biofilm-associated infections. Future investigations should focus on standardizing formulations, exploring synergistic effects, and conducting in vivo studies to validate its therapeutic potential.
References
- 1. Rosmarinus officinalis essential oil: antiproliferative, antioxidant and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activities of rosemary essential oils and their components against pathogenic bacteria - MedCrave online [medcraveonline.com]
- 3. Chemotypic Characterization and Biological Activity of Rosmarinus officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosemary Extract and Essential Oil as Drink Ingredients: An Evaluation of Their Chemical Composition, Genotoxicity, Antimicrobial, Antiviral, and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Free Article [bettercodger.com]
- 6. Characterization, antioxidant, antimycobacterial, antimicrobial effcts of Moroccan rosemary essential oil, and its synergistic antimicrobial potential with carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. na.kspu.edu [na.kspu.edu]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Evaluation of Rosemary Essential Oil: GC-MS Profiling, Antibacterial Synergy, and Biofilm Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Rosemary and Tea Tree Essential Oils Exert Antibiofilm Activities In Vitro against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chemical composition and antifungal activity of rosemary (Rosmarinus officinalis L.) oil from Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antifungal activity of chemotype essential oils from rosemary against Candida albicans [scirp.org]
- 18. scholar.unair.ac.id [scholar.unair.ac.id]
- 19. researchgate.net [researchgate.net]
- 20. academicjournals.org [academicjournals.org]
- 21. In Vitro Antifungal Activity of Selected Essential Oils against Drug-Resistant Clinical Aspergillus spp. Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rosmarinus officinalis L. Essential Oils Impact on the Microbiological and Oxidative Stability of Sarshir (Kaymak) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils [agris.fao.org]
- 26. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essential oils against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scialert.net [scialert.net]
- 29. tandfonline.com [tandfonline.com]
Preliminary Investigation of Rosemary Oil for Hair Growth: A Technical Guide
Abstract
This technical guide provides a comprehensive preliminary investigation into the efficacy and mechanisms of action of rosemary oil (Rosmarinus officinalis) for promoting hair growth. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data from clinical and preclinical studies, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows. The evidence presented suggests that this compound, and its active constituents such as carnosic acid and 12-methoxycarnosic acid, may promote hair growth through the inhibition of 5-alpha-reductase, modulation of androgen signaling, and improvement of scalp microcirculation. Comparative studies with minoxidil indicate comparable efficacy in some instances, with a potentially favorable safety profile. Further rigorous investigation is warranted to fully elucidate its therapeutic potential and establish standardized formulations for the treatment of alopecia.
Introduction
Androgenetic alopecia (AGA) is a common form of hair loss characterized by a genetically predisposed sensitivity to the effects of dihydrotestosterone (DHT) on hair follicles.[1] Current FDA-approved treatments, such as minoxidil and finasteride, are effective for many individuals but can be associated with adverse effects.[2] This has led to a growing interest in natural alternatives with promising efficacy and safety profiles. Rosemary (Rosmarinus officinalis) is a medicinal plant that has been traditionally used for various ailments and has recently gained attention for its potential to promote hair growth.[3][4] This guide provides a detailed overview of the existing scientific evidence supporting the use of this compound for hair growth, with a focus on its mechanisms of action, active compounds, and clinical and preclinical data.
Mechanisms of Action
The therapeutic potential of this compound in hair growth is attributed to its multi-faceted biological activities, primarily revolving around its anti-androgenic, circulatory-enhancing, and anti-inflammatory properties.
Inhibition of 5-Alpha-Reductase and Androgen Receptor Interaction
A primary mechanism implicated in the pathogenesis of AGA is the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5-alpha-reductase.[5] DHT then binds to androgen receptors in hair follicles, leading to their miniaturization and a shortened anagen (growth) phase of the hair cycle.[1]
Several studies have demonstrated the potent 5-alpha-reductase inhibitory activity of rosemary extracts.[1][6] One study found that a rosemary leaf extract exhibited 82.4% and 94.6% inhibition of 5-alpha-reductase at concentrations of 200 and 500 µg/mL, respectively.[6] This inhibitory effect is comparable to that of finasteride, a standard pharmaceutical treatment for AGA.[7] The active compound identified as being primarily responsible for this inhibition is 12-methoxycarnosic acid.[1][6][8]
Furthermore, research suggests that rosemary extract and its components can inhibit the binding of DHT to androgen receptors, further mitigating its detrimental effects on hair follicles.[6][9]
Improvement of Scalp Microcirculation
Adequate blood supply to the hair follicles is crucial for delivering the oxygen and nutrients necessary for healthy hair growth.[10] this compound is known to enhance microcapillary perfusion.[11] This vasodilatory effect is thought to improve blood circulation in the scalp, thereby supporting hair follicle health and promoting the anagen phase of the hair cycle.[12] Some studies suggest that this circulatory-enhancing effect is one of the mechanisms by which this compound exerts its hair growth-promoting effects, similar to minoxidil.[1]
Anti-inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress at the scalp level can contribute to hair follicle damage and hair loss.[7] this compound contains several bioactive compounds, including rosmarinic acid, caffeic acid, and carnosic acid, which possess potent anti-inflammatory and antioxidant properties.[1][2][7] These compounds can help to protect hair follicles from oxidative damage and reduce inflammation, creating a more favorable environment for hair growth.[7][13]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the efficacy of this compound for hair growth.
Table 1: Preclinical Studies on this compound for Hair Growth
| Study | Model | Treatment | Duration | Key Quantitative Findings | Reference |
| Murata et al. (2013) | Testosterone-treated C57BL/6NCrSlc mice | Topical Rosmarinus officinalis leaf extract (2 mg/day/mouse) | - | Improved hair regrowth compared to control. | [6] |
| Murata et al. (2013) | Shaved C3H/He mice | Topical Rosmarinus officinalis leaf extract (2 mg/day/mouse) | - | Promoted hair growth. | [6] |
| Murata et al. (2012) | In vitro 5α-reductase inhibition assay | This compound extract | - | Inhibited approximately 80% of 5-alpha reductase activity. | [13] |
| Unknown | In vitro 5α-reductase inhibition assay | Rosmarinus officinalis extract | - | 82.4% inhibition at 200 µg/mL and 94.6% inhibition at 500 µg/mL. | [1][7] |
| Luziani et al. (2023) | UVB-exposed mice | 10% Rosmarinus officinalis essential oil (ROEO) | - | Significantly higher hair length, follicle diameter, and VEGF level compared to UVB-exposed control. | [14] |
Table 2: Clinical Studies on this compound for Hair Growth
| Study | Design | Participants | Treatment Groups | Duration | Key Quantitative Findings | Reference |
| Panahi et al. (2015) | Randomized, single-blind comparative trial | 100 men with AGA | 1. This compound (n=50)2. Minoxidil 2% (n=50) | 6 months | Significant increase in hair count in both groups at 6 months (P < 0.05). No significant difference between the two groups. | [1][11] |
| Unknown (1998) | Aromatherapy trial | 86 patients with alopecia areata | 1. Essential oils (rosemary, thyme, lavender, cedarwood)2. Placebo | 7 months | 44% of the treatment group showed improved hair growth compared to 15% of controls. | [15] |
| Unknown | Clinical trial | 40 participants (20 male, 20 female) | Biosea® Revive Serum (containing this compound) | - | Increased cell proliferation to 148.24% (at 0.625%) and 143.59% (at 1.25%), comparable to minoxidil. | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound for hair growth.
In Vitro 5-Alpha-Reductase Inhibition Assay
Objective: To determine the inhibitory effect of rosemary extract on the activity of the 5-alpha-reductase enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Utilize rat liver microsomes as a source of 5-alpha-reductase. Prepare a solution of testosterone as the substrate.
-
Incubation: Incubate the enzyme source with varying concentrations of the rosemary extract (e.g., 200 and 500 µg/mL) and testosterone in a suitable buffer system at 37°C for a defined period (e.g., 60 minutes). A positive control (e.g., finasteride) and a negative control (vehicle) should be run in parallel.
-
Extraction: Stop the reaction and extract the steroids from the incubation mixture using an organic solvent such as ethyl acetate.
-
Quantification: Analyze the amount of dihydrotestosterone (DHT) produced using High-Performance Liquid Chromatography (HPLC) or a similar quantitative analytical technique.
-
Calculation of Inhibition: Calculate the percentage of inhibition of 5-alpha-reductase activity for each concentration of the rosemary extract compared to the negative control.[6]
Animal Model of Androgenetic Alopecia
Objective: To evaluate the in vivo efficacy of topically applied this compound in promoting hair growth in a model that mimics human AGA.
Methodology:
-
Animal Model: Utilize C57BL/6 mice, a common strain for hair growth studies.[6] Alternatively, transgenic mice overexpressing the human androgen receptor in the skin can be used to create a more specific AGA model.[17][18]
-
Induction of Hair Loss: For testosterone-induced alopecia models, subcutaneously inject testosterone dissolved in a suitable vehicle (e.g., sesame oil) to induce hair loss or delay hair regrowth.[6]
-
Treatment Application: Shave the dorsal area of the mice. Topically apply a standardized preparation of this compound or extract (e.g., 2 mg/day/mouse) to the shaved area daily for a specified period (e.g., 16 days).[6][13] A control group receiving the vehicle alone and a positive control group receiving a known hair growth promoter (e.g., minoxidil) should be included.
-
Evaluation of Hair Growth:
-
Gross Observation: Visually assess and photograph the treated areas at regular intervals to monitor hair regrowth.
-
Histological Analysis: At the end of the study, collect skin samples from the treated areas for histological examination. Analyze hair follicle morphology, number, and stage (anagen, catagen, telogen).
-
Quantitative Analysis: Measure hair length and diameter.[14]
-
Human Clinical Trial Protocol (Randomized Comparative Trial)
Objective: To compare the efficacy and safety of topical this compound with a standard treatment (e.g., minoxidil 2%) for the treatment of AGA in human subjects.
Methodology:
-
Study Population: Recruit male or female participants aged 18-50 years with a confirmed diagnosis of AGA (e.g., Hamilton-Norwood scale for men, Ludwig scale for women).
-
Randomization and Blinding: Randomly assign participants to one of two treatment groups: this compound or minoxidil 2%. The study can be single-blinded, where the participants are unaware of their assigned treatment.[11]
-
Treatment Protocol: Instruct participants to apply 1 mL of the assigned solution to the affected scalp areas twice daily for a period of 6 months.[9][11]
-
Efficacy Assessment:
-
Hair Count: At baseline, 3 months, and 6 months, conduct a standardized microphotographic assessment of a defined scalp area to determine the mean hair count.[11]
-
Photographic Assessment: Take standardized photographs of the scalp at each time point for visual evaluation of hair growth.
-
-
Safety Assessment: Monitor and record any adverse events, such as scalp itching, dryness, or irritation, at each follow-up visit.[11]
-
Statistical Analysis: Compare the changes in hair count from baseline between the two groups using appropriate statistical tests (e.g., t-test or ANOVA). A p-value of < 0.05 is typically considered statistically significant.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.
Androgen Signaling Pathway in Hair Follicles and the Inhibitory Effect of this compound
Caption: Androgen signaling pathway in AGA and points of inhibition by this compound.
Experimental Workflow for In Vivo Evaluation of this compound in a Mouse Model
Caption: Workflow for preclinical evaluation of this compound in a mouse model.
Logical Flow of a Randomized Clinical Trial Comparing this compound and Minoxidil
References
- 1. An Overview of Commonly Used Natural Alternatives for the Treatment of Androgenetic Alopecia, with Special Emphasis on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. curllavie.com [curllavie.com]
- 4. This compound for Hair Growth: Benefits, How to Make & Use [menstreaze.com]
- 5. an-du.co.uk [an-du.co.uk]
- 6. Promotion of hair growth by Rosmarinus officinalis leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rosemary Essential Oil for Hair Growth: Clinical Evidence & Results | Dr Cinik [emrahcinik.com]
- 8. getrevela.com [getrevela.com]
- 9. belgraviacentre.com [belgraviacentre.com]
- 10. ijcrt.org [ijcrt.org]
- 11. This compound vs minoxidil 2% for the treatment of androgenetic alopecia: a randomized comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. xyonhealth.com [xyonhealth.com]
- 14. inabj.org [inabj.org]
- 15. This compound For Hair Loss And Its Comparison With 2% Minoxidil — Reena Jogi, MD | PRP Hair Restoration Expert Houston, TX [reenajogi.com]
- 16. Safety Profile and Efficacy of Biosea® Revive Serum for Hair Growth Through In Vitro Assessment and Clinical Evaluation | MDPI [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. A mouse model of androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Novel Bioactive Compounds in Rosemary Leaf Extract: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and findings related to the discovery of novel bioactive compounds in rosemary (Rosmarinus officinalis) leaf extract. It is designed to serve as a practical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document details experimental protocols for extraction, analysis, and biological evaluation, presents quantitative data on compound yields, and visualizes key experimental workflows and cellular signaling pathways.
Introduction
Rosemary has long been recognized for its medicinal properties, attributed to a rich composition of bioactive compounds.[1] These compounds, primarily phenolic diterpenes, triterpenes, and flavonoids, exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The focus of current research is to isolate and characterize novel compounds and to elucidate the molecular mechanisms underlying their therapeutic potential. This guide provides a technical framework for such investigations.
Extraction of Bioactive Compounds from Rosemary Leaves
The efficient extraction of bioactive compounds is the primary step in their discovery and analysis. The choice of extraction method significantly influences the yield and profile of the extracted compounds.[3][4]
Sample Preparation
-
Drying: Freshly harvested rosemary leaves should be dried to a constant weight to minimize moisture content. This can be achieved by air-drying in a shaded, well-ventilated area or by using an oven at a controlled temperature of 40-50°C.
-
Grinding: The dried leaves are then ground into a fine powder (e.g., particle size ≤ 0.5 mm) using a laboratory mill. This increases the surface area for efficient solvent extraction.[5]
Extraction Protocols
Several techniques are employed for the extraction of bioactive compounds from rosemary leaves. Below are detailed protocols for three commonly used methods.
This method is a continuous extraction process that offers high extraction efficiency.[5]
-
Apparatus Setup: A Soxhlet extractor is set up with a round-bottom flask, a thimble holder, and a condenser.
-
Sample Loading: A known quantity of powdered rosemary leaves (e.g., 10-15 g) is placed in a cellulose thimble.[6][7] Pumice stones can be added to the flask to ensure smooth boiling.[6]
-
Solvent Addition: The flask is filled with a suitable solvent, such as ethanol or methanol, at a solid-to-liquid ratio of approximately 1:10 to 1:12 (w/v).[6][7]
-
Extraction Process: The solvent is heated to its boiling point. The vapor travels up to the condenser, where it liquefies and drips back onto the sample in the thimble. The solvent fills the thimble and, once a certain level is reached, siphons back into the flask, carrying the extracted compounds.[5] This cycle is repeated for a defined period, typically 4-8 hours.[6][8]
-
Post-Extraction: After extraction, the solvent is evaporated using a rotary evaporator to obtain the crude extract. The extract is then stored in a dark, airtight container at 4°C.[7]
UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.[9]
-
Sample and Solvent: A mixture of powdered rosemary leaves and a solvent (e.g., absolute ethanol) is prepared in a flask, typically at a 1:3 (w/v) ratio.[9]
-
Sonication: The flask is placed in an ultrasonic bath or a probe-type ultrasonicator is used.[9][10]
-
Extraction Parameters: The extraction is performed under controlled conditions. Typical parameters include:
-
Post-Extraction: The mixture is centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the supernatant from the plant residue.[9] The supernatant, containing the bioactive compounds, is then collected and concentrated under vacuum.[9]
MAE employs microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.[11]
-
Sample and Solvent: A known amount of powdered rosemary leaves (e.g., 1.0 g) is placed in a microwave extraction vessel with a suitable solvent, such as 80% methanol in water (v/v), at a 1:20 solid-to-liquid ratio.
-
Extraction Parameters: The vessel is securely capped and placed in a microwave extractor. Typical parameters are:
-
Post-Extraction: After allowing the vessel to cool, the extract is filtered (e.g., using Whatman No. 1 filter paper) to remove the plant residue. The filtrate can be directly used for analysis or concentrated to yield a crude extract.
Quantitative Analysis of Bioactive Compounds
The following tables summarize the quantitative data on the yield of major bioactive compounds from rosemary leaves using different extraction methods as reported in the literature.
Table 1: Yield of Major Bioactive Compounds from Rosemary Leaf Extract using Various Extraction Methods.
| Bioactive Compound | Extraction Method | Solvent | Yield (µg/g of dry weight) | Reference |
| Carnosic Acid | Soxhlet | Methanol | 2915.40 ± 33.23 | [3] |
| Dry Leaf Decoction | Water | 1789.26 ± 29.87 | [3] | |
| Sonication | Methanol | 1021.56 ± 17.85 | [3] | |
| Carnosol | Soxhlet | Methanol | 22000.67 ± 77.39 | [3] |
| Dry Leaf Decoction | Water | 1543.78 ± 45.67 | [3] | |
| Sonication | Methanol | 897.43 ± 23.45 | [3] | |
| Rosmarinic Acid | Soxhlet | Methanol | 33491.33 ± 86.29 | [3] |
| Dry Leaf Decoction | Water | 289.87 ± 9.87 | [3] | |
| Sonication | Methanol | 2134.56 ± 56.78 | [3] | |
| Ursolic Acid | Soxhlet | Methanol | 5144.27 ± 28.68 | [3] |
| Dry Leaf Decoction | Water | 356.78 ± 12.34 | [3] | |
| Sonication | Methanol | 456.78 ± 15.67 | [3] |
Table 2: Content of Carnosic Acid, Carnosol, and Rosmarinic Acid in Rosemary Extracts from Different Geographical Regions.
| Compound | Geographical Origin | Content ( g/100 g of dry sample) | Reference |
| Carnosic Acid | Algeria (Region A) | 0.01 - 1.77 | [13] |
| Carnosol | Algeria (Region A) | 0.17 - 0.94 | [13] |
| Rosmarinic Acid | Algeria (Region A) | 0.27 - 2.49 | [13] |
| Carnosic Acid | Serbia (Sokobanja) | High levels | [1] |
| Carnosol | Serbia (Sokobanja) | High levels | [1] |
| Rosmarinic Acid | Serbia (Sokobanja) | High levels | [1] |
Analytical Methodologies
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
UHPLC-ESI-QTOF-MS is a powerful technique for the separation, identification, and quantification of bioactive compounds in complex mixtures like plant extracts.[3][14]
-
Sample Preparation: The crude extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm membrane filter before injection.[15]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 mm × 250 mm, 5 µm) is commonly used.[1]
-
Mobile Phase: A gradient elution is typically employed using two solvents, such as:
-
Gradient Program: The proportion of solvent B is gradually increased over time to elute compounds with different polarities. A typical program might start with a low percentage of B, increasing to a high percentage over 20-30 minutes.
-
Flow Rate: A flow rate of 0.8-1.0 mL/min is common.
-
Column Temperature: Maintained at around 30°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for phenolic compounds.[3]
-
Mass Analyzer: A Quadrupole Time-of-Flight (QTOF) analyzer provides high mass accuracy for compound identification.[3]
-
Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range. MS/MS fragmentation data is used for structural elucidation.
-
Biological Assays for Bioactivity Screening
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the rosemary extract and incubate for a specified period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with 0.1 N HCl) to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells. A reference wavelength of 630 nm is used for background subtraction.[19]
Cell Migration Assessment: Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration in vitro.[20][21]
-
Cell Seeding: Seed cells in a culture plate to form a confluent monolayer.[20]
-
Creating the "Wound": Once confluent, create a scratch or "wound" in the monolayer using a sterile pipette tip.[22]
-
Washing: Gently wash the cells with media or PBS to remove detached cells.[23]
-
Treatment: Add fresh media containing the test compound (rosemary extract).
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[23]
-
Analysis: The rate of wound closure is quantified by measuring the area or width of the scratch over time using image analysis software like ImageJ.[21]
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
The Griess assay is used to measure the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.[24][25]
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate.
-
Stimulation and Treatment: Pre-treat the cells with the rosemary extract, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.[26]
-
Sample Collection: After a 24-48 hour incubation, collect the cell culture supernatant.[25]
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[27] Nitrite, a stable product of NO, reacts with the Griess reagent to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined by comparison with a sodium nitrite standard curve.[28]
Analysis of Cellular Signaling Pathways
Western Blotting for Phosphorylated Proteins
Western blotting is a key technique to analyze the activation of signaling pathways by detecting the phosphorylation of specific proteins.[29]
-
Cell Lysis: After treatment with the rosemary extract, lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[30]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.[30]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[31]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-AMPK, p-NF-κB) overnight at 4°C.[31]
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[31]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[30]
-
Normalization: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.[29]
Key Signaling Pathways Modulated by Rosemary Bioactive Compounds
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a crucial regulator of cellular energy homeostasis. Carnosic acid and carnosol from rosemary have been shown to activate AMPK.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Bioactive compounds in rosemary, such as carnosol, can inhibit this pathway.
Conclusion
This technical guide has outlined the key experimental protocols and analytical methods for the discovery and characterization of novel bioactive compounds in rosemary leaf extract. The provided data and visualizations offer a foundational resource for researchers aiming to explore the therapeutic potential of this valuable medicinal plant. Further research, employing these and other advanced techniques, will continue to unveil new compounds and mechanisms of action, paving the way for the development of novel pharmaceuticals and nutraceuticals.
References
- 1. Rosmarinus Officinalis Leaves as a Natural Source of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraction and Distillation Methods of Rosemary Extract. [plantextractwholesale.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimizing Ethanol Extraction of Rosemary Leaves and Their Biological Evaluations [xiahepublishing.com]
- 8. CN102697692B - A kind of rosemary extract and its preparation method and application - Google Patents [patents.google.com]
- 9. hielscher.com [hielscher.com]
- 10. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 11. Microwave-Assisted Hydro-Distillation of Essential Oil from Rosemary: Comparison with Traditional Distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of microwave assisted extraction of essential oils from Iranian Rosmarinus officinalis L. using RSM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. thieme-connect.com [thieme-connect.com]
- 15. mdpi.com [mdpi.com]
- 16. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. sciforum.net [sciforum.net]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. clyte.tech [clyte.tech]
- 21. Wound healing assay | Abcam [abcam.com]
- 22. Scratch Wound Healing Assay [bio-protocol.org]
- 23. med.virginia.edu [med.virginia.edu]
- 24. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. origene.com [origene.com]
- 31. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Historical Uses of Rosemary Oil in Aromatherapy
Abstract
Rosmarinus officinalis L. (recently reclassified as Salvia rosmarinus), commonly known as rosemary, has been a cornerstone of traditional medicine and aromatic practices for millennia.[1][2] Its essential oil, prized for a wide range of therapeutic properties, holds a significant place in the history of aromatherapy. This technical guide provides a comprehensive exploration of the historical applications of rosemary oil, bridging ancient ethnobotanical knowledge with contemporary scientific validation. We will examine its traditional uses for cognitive enhancement, psychophysiological regulation, and physical ailments, supported by an analysis of its key phytochemical constituents. This guide will present detailed historical and modern experimental protocols, summarize quantitative data in tabular form, and visualize key processes and pathways to offer a robust resource for researchers, scientists, and drug development professionals.
Historical and Cultural Significance
The use of rosemary is deeply embedded in human history, with its first documented references appearing on cuneiform stone tablets over 5,000 years ago.[3] Ancient civilizations held the herb in high regard for its aromatic and medicinal properties.
-
Ancient Egypt, Greece, and Rome: In ancient Egypt, rosemary was included in the burial rites of pharaohs, intended to perfume their journey to the afterlife.[3][4] The Greeks and Romans considered it a sacred plant, symbolizing love, loyalty, and remembrance.[5][6] Greek students would wear garlands of rosemary, believing its aroma could enhance memory and concentration—a practice that intriguingly foreshadows modern research findings.[3][6] Noted physician and botanist Dioscorides attributed calorific properties to the plant, while Pliny the Elder also documented its use.[2][3]
-
Medieval and Renaissance Europe: During the Middle Ages, rosemary's reputation shifted towards protection and purification. It was carried in sachets and burned in sick chambers to ward off illness, most notably during the Great Plague of 1665, to cleanse the air.[5][6] The 14th century saw the creation of "Hungary Water," one of Europe's first alcohol-based perfumes, which was primarily made from distilled rosemary.[2] By the 16th century, the distillation of this compound was documented by physicians like Hieronymus Brunschwig, indicating a more formalised understanding of its extraction.[7][8]
Traditional Aromatherapy Applications
Historically, the therapeutic application of this compound has been primarily through inhalation—the foundational principle of aromatherapy. The volatile compounds were delivered through burning the herb, diffusing its aroma, or topical application where the scent could be inhaled.
-
Cognitive and Neurological Support: The most enduring historical use of rosemary aromatherapy is for the improvement of memory and mental clarity.[9] It was traditionally used to combat mental fatigue and enhance focus.[10]
-
Psychological and Emotional Regulation: Rosemary was employed to uplift the mood and reduce stress.[1][11] Inhaling its aroma was believed to calm the nerves and alleviate anxiety.[1]
-
Pain and Inflammation Relief: As a mild analgesic, this compound was traditionally used to alleviate muscle pain, joint aches, and headaches.[12][13] Its warming properties were thought to improve circulation when applied topically.[14]
-
Antiseptic and Respiratory Aid: The historical practice of burning rosemary to prevent the spread of infection highlights its use as a fumigant and antiseptic.[4][6] Inhaling the aromatic steam was also a traditional remedy for respiratory congestion.[11]
Phytochemistry of Rosemary Essential Oil
The therapeutic effects of this compound are attributable to its complex chemical composition. While the exact ratios of constituents can vary based on geography and extraction methods, several key compounds are consistently identified as the primary active agents.[15][16]
Table 1: Key Volatile Compounds in Rosmarinus officinalis Oil and Their Validated Effects
| Compound | Chemical Class | Typical % Range (by origin) | Historically Attributed & Modern Validated Effects |
|---|---|---|---|
| 1,8-Cineole (Eucalyptol) | Monoterpene Oxide | 16-55% (Spanish/North African)[15] | Cognitive enhancement, anti-inflammatory, respiratory aid, promotes percutaneous absorption.[5][10][17][18] |
| α-Pinene | Monoterpene | 9-26% (Spanish/North African)[15] | Anti-inflammatory, antimicrobial, memory aid.[5][19] |
| Camphor | Monoterpene Ketone | 5-22% (Spanish/North African)[15] | Analgesic (pain relief), circulatory stimulant, decongestant.[4][5] |
| Borneol | Monoterpene Alcohol | ~4-5% (Tunisian)[16] | Analgesic, anti-inflammatory, antiseptic.[10] |
| Camphene | Monoterpene | ~4-5.5% (Tunisian)[16] | Antioxidant, anti-inflammatory.[15] |
| Carnosic Acid & Carnosol | Diterpenes | Present in extracts | Potent antioxidant and anti-inflammatory effects.[12][13] |
| Rosmarinic Acid | Polyphenol | Present in extracts | Antioxidant, anti-inflammatory, antimicrobial.[2][13] |
Historical and Modern Experimental Protocols
Historical Extraction: Steam Distillation
The primary method for extracting essential oils since antiquity has been steam distillation.[20][21] This process isolates the volatile aromatic compounds from the plant matrix.
Protocol 1: Reconstructed Traditional Steam Distillation Methodology
-
Harvesting: Fresh flowering tops and leaves of Rosmarinus officinalis are harvested, as they are rich in essential oils.[20]
-
Preparation: The plant material is lightly crushed or chopped to increase the surface area and facilitate the release of volatile compounds.[20]
-
Apparatus Setup: The plant material is placed into a still (historically a copper alembic) above a chamber of boiling water. The still is sealed to prevent vapor from escaping.
-
Distillation: As water is heated, steam rises and passes through the plant material, causing the microscopic sacs containing essential oil to burst. The volatile oil molecules evaporate and are carried along with the steam.
-
Condensation: The steam-oil vapor mixture is channeled through a cooling coil or condenser. Cold water circulating on the outside of the coil causes the vapor to cool and liquefy.
-
Separation: The condensed liquid, a mixture of essential oil and water (hydrosol), is collected in a receiving vessel. Because the essential oil is not water-soluble and is less dense, it naturally separates and floats on the surface of the hydrosol.[21]
-
Collection: The top layer of pure rosemary essential oil is carefully skimmed or siphoned off.
Modern Inhalation Experiment Protocol
Modern research aims to quantify the effects observed in traditional practices. The following is a generalized protocol for a human inhalation study.
Protocol 2: Generalized Modern Inhalation Experiment Methodology
-
Subject Recruitment: A cohort of healthy volunteers is recruited, often within a specific age range and with no known olfactory or respiratory conditions.[18]
-
Baseline Measurement: Before exposure, baseline physiological and cognitive data are collected. This includes heart rate, blood pressure, respiratory rate, and salivary cortisol levels. Cognitive performance is assessed using standardized tests for memory, speed, and accuracy.[9][18]
-
Experimental Condition: Subjects are exposed to a controlled concentration of diffused rosemary essential oil in a sealed room for a predetermined duration (e.g., 5-20 minutes).[9]
-
Control Condition: To ensure results are not due to a placebo effect, subjects also undergo a control session, inhaling either a non-aromatic substance (like sweet almond oil) or simply room air under identical conditions.[18] The order of sessions is often randomized.
-
Post-Exposure Measurement: Immediately following the exposure period, the same physiological and cognitive measurements from the baseline are repeated. Blood samples may also be drawn to measure plasma levels of absorbed compounds like 1,8-cineole.[9]
-
Data Analysis: Statistical analysis is performed to compare the changes from baseline between the this compound condition and the control condition. Significant differences are interpreted as effects of the aromatherapy intervention.
Scientific Validation and Mechanistic Insights
Modern science has begun to uncover the biochemical mechanisms that may explain this compound's historical uses.
Cognitive Enhancement Pathway
The traditional use of rosemary for memory has been linked to its primary constituent, 1,8-cineole. Research indicates that inhaling this compound can lead to the absorption of 1,8-cineole into the bloodstream, allowing it to cross the blood-brain barrier.[9] It is hypothesized that 1,8-cineole may improve cognitive function by inhibiting the enzyme acetylcholinesterase (AChE). AChE breaks down acetylcholine, a neurotransmitter vital for learning and memory. By inhibiting AChE, acetylcholine levels in the brain may increase, leading to improved cognitive performance.[9]
Psychophysiological Effects
Studies measuring the physiological impact of this compound inhalation have provided quantitative data supporting its traditional use as a stimulant.
Table 2: Summary of Physiological Effects from this compound Inhalation Studies
| Parameter | Observed Effect | Study Finding |
|---|---|---|
| Heart Rate | Increase | Significantly increased after this compound inhalation compared to rest and control conditions.[18] |
| Blood Pressure | Increase | Both systolic and diastolic blood pressure significantly increased.[18] |
| Respiratory Rate | Increase | Significantly increased post-inhalation.[18] |
| Skin Temperature | Decrease | A significant decrease was noted, consistent with increased autonomic nervous system arousal.[18] |
| Salivary Cortisol | Decrease | Inhaling this compound has been shown to reduce levels of the stress hormone cortisol.[4][13] |
These findings suggest that this compound stimulates the autonomic nervous system, leading to increased alertness and arousal, which aligns with its historical use to combat mental fatigue.[18] The stimulatory effects are likely due to components like 1,8-cineole and α-pinene acting on the sympathetic nervous system.[18]
Conclusion and Future Directions
The historical and traditional uses of this compound in aromatherapy are not merely folklore; they are rooted in the herb's complex phytochemistry and are increasingly being validated by modern scientific research. Its long-standing application for memory enhancement, mental stimulation, and pain relief is supported by mechanistic studies pointing to the inhibition of acetylcholinesterase and the modulation of the autonomic nervous system.
For drug development professionals, this compound and its isolated constituents, particularly 1,8-cineole, α-pinene, and the diterpenes carnosic acid and carnosol, represent promising candidates for the development of novel therapeutics. Potential applications include treatments for neurodegenerative diseases like Alzheimer's, where cognitive function is impaired, as well as novel non-opioid analgesics and anti-inflammatory agents.[9][12] Further rigorous, large-scale clinical trials are essential to translate this ancient wisdom into evidence-based medical applications.
References
- 1. Rosemary's therapeutic uses | Research Starters | EBSCO Research [ebsco.com]
- 2. Rosemary - Wikipedia [en.wikipedia.org]
- 3. Rosemary essential oil: history, features and benefits - DMG [dmg.es]
- 4. aweganics.com [aweganics.com]
- 5. saje.com [saje.com]
- 6. Rosemary Essential Oil History [sallysorganics.com]
- 7. paininnovation.pitt.edu [paininnovation.pitt.edu]
- 8. ultranl.com [ultranl.com]
- 9. 14 Benefits and Uses of Rosemary Essential Oil [healthline.com]
- 10. ijrcs.org [ijrcs.org]
- 11. bluenectarproduct.com [bluenectarproduct.com]
- 12. Rosemary: Health benefits, precautions, and drug interactions [medicalnewstoday.com]
- 13. aluxury.co.uk [aluxury.co.uk]
- 14. edenbraeoils.com.au [edenbraeoils.com.au]
- 15. This compound | 8000-25-7 [chemicalbook.com]
- 16. Free Article [bettercodger.com]
- 17. mdpi.com [mdpi.com]
- 18. Effects of Inhaled this compound on Subjective Feelings and Activities of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemical composition and antimicrobial activity of the essential oil of Rosemary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hbnobulk.com [hbnobulk.com]
- 21. clawhammersupply.com [clawhammersupply.com]
The Toxicology of Rosemary Essential Oil: A Foundational Research Guide
Introduction
Rosemary (Rosmarinus officinalis L.) essential oil (REO) is a complex mixture of volatile compounds widely utilized in the food, cosmetic, and pharmaceutical industries for its aromatic, antioxidant, and antimicrobial properties.[1][2] The primary chemical constituents of REO include monoterpenes and their oxygenated derivatives, with 1,8-cineole, camphor, and α-pinene often being the most abundant.[2][3][4][5] The concentration of these components can vary significantly based on the plant's origin, cultivar, and the extraction method used.[6][7] As the use of REO in various applications continues to grow, a thorough understanding of its toxicological profile is imperative for ensuring consumer safety and guiding future research and development. This guide provides a comprehensive overview of the foundational toxicological research on rosemary essential oil, focusing on key endpoints, quantitative data, and experimental methodologies.
Acute and Sub-acute Toxicity
Acute and sub-acute toxicity studies are fundamental for determining the potential adverse effects of a substance after single or repeated exposure over a short period.
Oral Toxicity
Studies in animal models indicate that rosemary essential oil has low acute oral toxicity. The oral LD50 (the dose lethal to 50% of the test population) in rats has been reported to be 5.5 g/kg body weight.[6] In a more recent study in mice, the oral LD50 was found to be greater than 2000 mg/kg, with no mortality or significant behavioral changes observed at this dose over a 14-day period.[8][9]
Sub-acute studies provide further insight into the effects of repeated exposure. In a 28-day study, mice were administered 1000 mg/kg of REO daily by gavage. The results showed no significant differences in body weight, biochemical parameters, or gross abnormalities compared to the control group.[8][9] Histopathological examination of the liver and kidneys revealed no macroscopic changes, with all organs appearing normal.[8][9]
Dermal Toxicity
The acute dermal LD50 of REO in rabbits is reported to be greater than 10 ml/kg, indicating very low toxicity via skin application.[6] Another study in mice found the dermal LD50 to be greater than 2000 mg/kg.[8][9]
In Vitro Cytotoxicity
Cytotoxicity studies are crucial for assessing the potential of a substance to cause cell damage or death. The cytotoxic effects of REO have been evaluated against various normal and cancerous cell lines.
REO has demonstrated cytotoxic activity against several human cancer cell lines. For instance, it exhibited strong cytotoxicity towards SK-OV-3 (ovarian cancer), HO-8910 (ovarian cancer), and Bel-7402 (liver cancer) cells, with IC50 values of 0.025‰, 0.076‰, and 0.13‰ (v/v), respectively.[4] In another study on PANC-1 human pancreatic cancer cells, REO reduced cell viability in a dose- and time-dependent manner. After 48 hours, a concentration of 600 μM resulted in a cell viability of 81.48%.[10]
Conversely, some studies have shown limited cytotoxicity. One investigation found that REO did not demonstrate a significant cytotoxic effect in HeLa (cervical cancer) cells compared to its effect on normal human liver cells (HepG2).[10][11][12] Research on human keratinocytes (HaCaT cells) showed IC50 values ranging from 1.095 to 2.549 mg/mL depending on the specific REO cultivar, with oils rich in α-pinene being more toxic.[7] Another study reported mean IC50 values ranging from 0.08 to 0.17% (v/v) across three different cell lines, with rosemary oil showing slightly higher toxic potential compared to citrus and eucalyptus oils.[13]
Quantitative Data Summary
The following tables summarize the key quantitative data from toxicological studies on rosemary essential oil.
Table 1: Acute Toxicity Data
| Endpoint | Species | Route | Value | Reference |
|---|---|---|---|---|
| LD50 | Rat | Oral | 5.5 g/kg bw | [6] |
| LD50 | Mouse | Oral | >2000 mg/kg bw | [8][9] |
| LD50 | Rabbit | Dermal | >10 ml/kg | [6] |
| LD50 | Mouse | Dermal | >2000 mg/kg bw |[8][9] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cell Type | IC50 Value | Reference |
|---|---|---|---|
| SK-OV-3 | Human Ovarian Cancer | 0.025‰ (v/v) | [4] |
| HO-8910 | Human Ovarian Cancer | 0.076‰ (v/v) | [4] |
| Bel-7402 | Human Liver Cancer | 0.13‰ (v/v) | [4] |
| HaCaT | Human Keratinocytes | 1.095–2.549 mg/mL | [7] |
| HeLa, Caco-2, NIH 3T3 | Various | 0.08 ± 0.06% (v/v) (mean) |[13] |
Organ-Specific Toxicity
Hepatotoxicity and Hepatoprotection
While high doses of REO may pose risks to liver function, a significant body of research points to its hepatoprotective effects against chemical-induced liver damage.[14] The bioactive compounds in REO, such as 1,8-cineole, α-pinene, and carnosic acid, are credited with these protective effects through their antioxidant and anti-inflammatory actions.[15]
REO has been shown to protect the liver from damage induced by toxins like hexavalent chromium, carbon tetrachloride, and acetaminophen.[3][16][17] The protective mechanism involves scavenging free radicals, reducing oxidative stress (lipid peroxidation), and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[15][16][17] One proposed signaling pathway for this hepatoprotection involves the inhibition of the TLR4/MyD88/NF-κB signaling cascade, which reduces inflammation.[15]
Dermal Irritation and Sensitization
The potential for REO to cause skin irritation appears to be low. In a study on rabbits, a 10% ointment formulation of REO did not induce acute skin irritation, with no evidence of erythema or edema.[8][9] Similarly, REO at a 10% concentration in petrolatum was not an irritant in a 48-hour closed patch test on 25 human subjects, nor was it a sensitizer.[6] However, moderate irritation was observed in a rabbit study using occlusive application on abraded skin.[6][18] Allergic reactions, though not common, have been reported in some individuals, particularly those with pre-existing conditions like contact dermatitis or eczema.[6][19]
Neurotoxicity
Limited data is available on the direct neurotoxicity of rosemary essential oil. Some of its components, such as camphor, could potentially trigger seizures in susceptible individuals if taken in high doses.[19] Conversely, some research points to neuroprotective effects. One study on adult Wistar rats found that concurrent administration of REO helped ameliorate the neurotoxic effects, such as locomotive impairment and histological damage to the cerebellum, induced by cadmium chloride.[20]
Genotoxicity and Mutagenicity
The genotoxicity of REO presents a mixed profile. An in vivo study in mice and rats using oral gavage administration of REO at doses of 300, 1000, and 2000 mg/kg found that the oil induced significant DNA damage at all doses, as measured by the comet assay.[21] The two higher doses also caused a significant increase in micronucleated cells and chromosome aberrations, leading the authors to conclude that orally administered REO can provoke genotoxic and mutagenic effects.[21]
In contrast, other studies have found no evidence of genotoxicity. An Ames test, which assesses mutagenicity in bacteria, showed that REO was not genotoxic against Salmonella strains TA98 and TA100 at dilutions up to 5%.[1][5][22] Rosemary extract has also been found to be non-genotoxic in several in vitro and in vivo assays.[23] These conflicting results highlight the need for further research to clarify the genotoxic potential of REO and its components under different exposure conditions.
Experimental Protocols and Workflows
Detailed methodologies are essential for the replication and validation of toxicological findings. Below are summaries of typical experimental protocols cited in the research.
In Vivo Acute Oral Toxicity (Based on OECD Guideline 423)
-
Animal Model: Swiss mice or Wistar rats, typically young adults.[8][21]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days before the experiment.
-
Grouping: Animals are randomly assigned to a control group (vehicle only) and a treatment group.
-
Dosing: A limit dose of 2000 mg/kg body weight of REO is administered to a single group of animals by oral gavage.[8][9] The oil is often diluted in a vehicle like corn oil or olive oil.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes immediately after dosing and periodically for 14 days.[8][9]
-
Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy. Organs like the liver and kidneys are examined for macroscopic abnormalities.[8]
-
Histopathology: Key organs are preserved, processed, and examined microscopically for pathological changes.[8]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cell lines (e.g., PANC-1, HeLa, HaCaT) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[10][11]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of REO (e.g., 100-600 μM).[10] A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a defined period, typically 24 or 48 hours.[10]
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another 3-4 hours to allow viable cells to metabolize the MTT into formazan crystals.[10]
-
Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage relative to the control group. The IC50 value is calculated from the dose-response curve.
Genotoxicity (Comet Assay)
-
Animal Treatment: Mice are treated with REO by oral gavage at various doses (e.g., 300, 1000, 2000 mg/kg).[21]
-
Cell Isolation: After 24 hours, animals are euthanized, and target tissues (e.g., liver, peripheral blood) are collected.[21] Single-cell suspensions are prepared.
-
Slide Preparation: The isolated cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
DNA Unwinding: The slides are placed in an alkaline electrophoresis buffer to allow the DNA to unwind.
-
Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments migrate faster and further than intact DNA, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA).
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide).
-
Scoring: The slides are examined under a fluorescence microscope, and the comets are scored using image analysis software to quantify the extent of DNA damage (e.g., by measuring tail length or tail DNA percentage).
Visualized Workflows and Pathways
Conclusion
The foundational research on rosemary essential oil indicates a generally low level of toxicity for acute oral and dermal exposures.[6][8][9] Its cytotoxic effects appear to be more pronounced against cancerous cells than normal cells, suggesting a potential therapeutic window.[4][10] In organ-specific toxicity, REO demonstrates a notable dual role in the liver, where it can be protective against chemical insults, primarily through antioxidant and anti-inflammatory mechanisms.[15][16] The data on dermal irritation suggests it is largely safe for topical use, though sensitization can occur.[6][8] The most significant area of concern stems from conflicting genotoxicity data, with some in vivo evidence suggesting mutagenic potential at high oral doses, while in vitro tests have shown no effect.[5][21] This discrepancy underscores the need for further investigation to establish a definitive No-Observed-Adverse-Effect Level (NOAEL) for genotoxicity and to understand the relevance of these findings to human exposure levels. Future research should focus on chronic toxicity, reproductive and developmental toxicity, and the toxicological profiles of individual REO constituents to build a more complete safety assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Rosmarinus officinalis essential oil: antiproliferative, antioxidant and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Rosemary Extract and Essential Oil as Drink Ingredients: An Evaluation of Their Chemical Composition, Genotoxicity, Antimicrobial, Antiviral, and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cir-safety.org [cir-safety.org]
- 7. Screening of Rosemary Essential Oils with Different Phytochemicals for Antioxidant Capacity, Keratinocyte Cytotoxicity, and Anti-Proliferative Activity | MDPI [mdpi.com]
- 8. (PDF) Acute skin irritation, acute and sub-acute oral toxicity studies of Rosmarinus officinalis essential oils in mice and rabbit (2018) | Berhan Mengiste | 8 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. cyprusjmedsci.com [cyprusjmedsci.com]
- 11. Assessment of Cytotoxic Activity of Rosemary (Rosmarinus officinalis L.), Turmeric (Curcuma longa L.), and Ginger (Zingiber officinale R.) Essential Oils in Cervical Cancer Cells (HeLa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Cytotoxic Activity of Rosemary (Rosmarinus officinalis L.), Turmeric (Curcuma longa L.), and Ginger (Zingiber officinale R.) Essential Oils in Cervical Cancer Cells (HeLa) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute, reproductive, and developmental toxicity of essential oils assessed with alternative in vitro and in vivo systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Does this compound Harm the Liver? A Scientific Assessment [greenext.com.tr]
- 15. Role of essential oils in preventing hepatotoxicity: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hepatoprotective potential of Rosmarinus officinalis essential oil against hexavalent chromium-induced hematotoxicity, biochemical, histological, and immunohistochemical changes in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. cir-safety.org [cir-safety.org]
- 19. Rosmarinus Officinus (Rosemary) Oil Ingredient Allergy Safety Information [skinsafeproducts.com]
- 20. researchgate.net [researchgate.net]
- 21. Genotoxicity and mutagenicity of Rosmarinus officinalis (Labiatae) essential oil in mammalian cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rosemary Extract and Essential Oil as Drink Ingredients: An Evaluation of Their Chemical Composition, Genotoxicity, Antimicrobial, Antiviral, and Antioxidant Properties | MDPI [mdpi.com]
- 23. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Rosemary Essential Oil Composition using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosemary (Rosmarinus officinalis L.) essential oil is a complex mixture of volatile compounds renowned for its therapeutic and aromatic properties. Accurate and robust analytical methods are crucial for quality control, authentication, and the exploration of its pharmacological potential. This document provides a detailed protocol for the qualitative and quantitative analysis of rosemary essential oil using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology ensures high-resolution separation of constituents and confident compound identification, facilitating its application in research and drug development.
Introduction
Rosemary essential oil is widely utilized in the pharmaceutical, cosmetic, and food industries due to its antioxidant, antimicrobial, and anti-inflammatory activities. The chemical composition of the oil can vary significantly based on factors such as geographical origin, climate, and extraction method. Therefore, a reliable and reproducible analytical protocol is essential for characterizing the oil's chemotype and ensuring its quality and efficacy. GC-MS is the gold standard for essential oil analysis, offering both high separation efficiency and definitive molecular identification. This protocol outlines a comprehensive workflow for the analysis of rosemary essential oil, from sample preparation to data interpretation.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The high concentration of constituents in essential oils requires dilution to prevent column overloading and ensure optimal chromatographic resolution.
-
Materials:
-
Rosemary essential oil sample
-
Hexane or Methanol (GC grade)
-
Volumetric flasks (1 mL and 10 mL)
-
Micropipettes
-
Vortex mixer
-
GC vials with caps and septa
-
-
Procedure:
-
Prepare a 1% (v/v) stock solution of the rosemary essential oil by adding 10 µL of the oil to a 1 mL volumetric flask and diluting to the mark with hexane or methanol.
-
Vortex the stock solution for 30 seconds to ensure homogeneity.
-
For analysis, prepare a working solution by diluting the stock solution. A common dilution is 1:100 (v/v) with the same solvent. For example, transfer 100 µL of the 1% stock solution to a 10 mL volumetric flask and dilute to the mark.[1]
-
Transfer the final diluted sample to a 2 mL GC vial for analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following instrumental parameters provide a robust starting point for the analysis of rosemary essential oil. Optimization may be required based on the specific instrumentation and column used.
-
Instrumentation:
-
GC Conditions:
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV[3]
-
Mass Range: m/z 40-400
-
Solvent Delay: 3 minutes
-
Data Analysis
-
Compound Identification: The identification of individual components is achieved by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST, Wiley). The retention indices of the compounds should also be compared with literature values for confirmation.
-
Quantification: The relative percentage of each component is calculated by the peak area normalization method. The area of each peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Data Presentation
The chemical composition of rosemary essential oil can vary, but several major constituents are consistently identified. The table below summarizes the typical quantitative data for the main components found in rosemary oil, compiled from various studies.
| Compound | Retention Index (DB-5) | Relative Percentage (%) |
| α-Pinene | 939 | 10.2 - 14.62 |
| Camphene | 953 | 3.0 - 6.00 |
| β-Pinene | 979 | 6.7 - 10.55 |
| 1,8-Cineole (Eucalyptol) | 1031 | 10.63 - 52.8 |
| Camphor | 1141 | 7.26 - 17.1 |
| Borneol | 1169 | 5.0 - 7.5 |
| Terpinen-4-ol | 1177 | 20.6 |
| Verbenone | 1209 | 10.19 |
| Bornyl acetate | 1287 | 9.1 |
| Caryophyllene | 1419 | 1.09 - 2.54 |
Note: The relative percentages are indicative and can vary based on the origin and quality of the this compound.[6][7]
Visualization
Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis protocol for rosemary essential oil.
Caption: Workflow for this compound GC-MS Analysis.
Conclusion
The GC-MS protocol detailed in this application note provides a reliable and reproducible method for the comprehensive analysis of rosemary essential oil. Adherence to this protocol will enable researchers and scientists to obtain high-quality data for quality control, chemotaxonomic studies, and the development of new therapeutic agents. The provided data on the typical chemical composition serves as a valuable reference for the evaluation of this compound samples.
References
- 1. scitepress.org [scitepress.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. revues.imist.ma [revues.imist.ma]
Supercritical Fluid Extraction of Bioactive Compounds from Rosmarinus officinalis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supercritical Fluid Extraction (SFE) is a sophisticated and environmentally friendly separation technique that utilizes supercritical fluids, most commonly carbon dioxide (CO₂), as the extraction solvent.[1][2] Due to its mild operating conditions, such as low critical temperature (31.1°C) and pressure (73.8 bar), SFE is particularly well-suited for the extraction of thermolabile bioactive compounds from natural sources like Rosmarinus officinalis (rosemary).[3] This method offers significant advantages over traditional solvent extraction, including higher selectivity, shorter extraction times, and the absence of toxic solvent residues in the final product.[2][3]
Rosemary is a rich source of valuable bioactive compounds, including antioxidant phenolic diterpenes like carnosic acid and carnosol, as well as essential oils composed of monoterpenes such as α-pinene, 1,8-cineole, and camphor.[3][4] These compounds have garnered significant interest in the pharmaceutical, cosmetic, and food industries for their antioxidant, anti-inflammatory, and antimicrobial properties.[2][3] This document provides detailed application notes and protocols for the supercritical fluid extraction of these valuable compounds from Rosmarinus officinalis.
Principles of Supercritical Fluid Extraction
Supercritical fluids exist at temperatures and pressures above their critical point, where they exhibit unique properties of both a liquid and a gas. They possess liquid-like densities, which enhance their solvating power, and gas-like viscosities and diffusivities, which facilitate penetration into the plant matrix and improve mass transfer.[5] The solvating power of supercritical CO₂ can be precisely controlled by manipulating temperature and pressure, allowing for the selective extraction of different classes of compounds.[3][6] For instance, non-polar compounds are readily soluble in pure supercritical CO₂, while the extraction of more polar compounds, like rosmarinic acid, often requires the addition of a polar co-solvent, such as ethanol.[6][7]
Data Presentation: SFE Parameters and Resulting Yields
The following tables summarize quantitative data from various studies on the SFE of Rosmarinus officinalis, highlighting the influence of different experimental parameters on the yield and composition of the extracts.
Table 1: Supercritical Fluid Extraction Parameters for Antioxidant Compounds from Rosmarinus officinalis
| Pressure (bar) | Temperature (°C) | Co-solvent | Co-solvent Conc. (%) | Extraction Time (min) | Key Compound(s) | Yield/Concentration | Reference |
| 355 | 100 | None | - | 20 | Carnosic Acid | 35.7 mg/g | [2][8][9][10] |
| 150 | 80 | Ethanol | 15 | 180 | Rosmarinic Acid | 3.43 mg/g DM | [7] |
| 350 | 45 | None | - | 135 (3 cycles) | Carnosic Acid | 75g oleoresin/kg leaves (40% purity) | [11] |
| 300 | 40 | None | - | 240 | Total Extract | 4.87% (w/w) | [12] |
| 200 (20 MPa) | 25 | None | - | N/A | Carotenoids | N/A | [6] |
| N/A | N/A | Ethanol:Water (50/50 v/v) | 3 | N/A | Carnosic Acid | N/A | [6] |
| N/A | N/A | Ethanol:Water (50/50 v/v) | 10 | N/A | Rosmarinic Acid | N/A | [6] |
| N/A | N/A | Ethanol | 30 | N/A | Chlorophylls | N/A | [6] |
DM: Dry Matter
Table 2: Supercritical Fluid Extraction Parameters for Essential Oil from Rosmarinus officinalis
| Pressure (MPa) | Temperature (°C) | Co-solvent | Particle Size (mm) | Key Compound(s) | Yield (%) | Reference |
| 25 | 45 (318 K) | None | 0.15 | Essential Oil | 2.43 | [13] |
| 10.3 | 35 | Ethanol (trapping agent) | N/A | Essential Oil | 1.80 | [5] |
| 8.3 | 35 | Ethanol (trapping agent) | N/A | Essential Oil | 1.81 | [5] |
| 30 | 40 | None | N/A | Essential Oil (α-pinene, 1,8-cineole, camphor) | N/A | [4] |
Experimental Protocols
Protocol 1: Extraction of Antioxidant Compounds (Carnosic Acid)
This protocol is based on conditions reported to yield a high recovery of carnosic acid.[8][9]
1. Sample Preparation:
-
Dry fresh rosemary leaves at 50°C.
-
Grind the dried leaves and sieve to a particle size of ≤500 μm.[8]
2. SFE System Setup:
-
Load approximately 20 mg of the prepared rosemary powder into the extraction vessel.[8][9]
-
Set the SFE system parameters as follows:
3. Extraction and Collection:
-
Concentrate the extracted analytes on an octadecyl silane (ODS) trap.[8][9]
-
Following depressurization, elute the trapped compounds from the ODS trap with acetone.[8][9]
4. Analysis:
-
Analyze the collected extract using High-Performance Liquid Chromatography (HPLC) to quantify the carnosic acid content.
Protocol 2: Extraction of Rosmarinic Acid
This protocol is optimized for the extraction of the more polar compound, rosmarinic acid, using a co-solvent.[7]
1. Sample Preparation:
-
Obtain commercially available dried and powdered rosemary leaves or prepare as described in Protocol 1.
2. SFE System Setup:
-
Load 15 g of rosemary leaf powder into the extractor.[7]
-
Set the SFE system parameters as follows:
3. Extraction and Collection:
-
Maintain a static extraction phase until the desired pressure is reached.[7]
-
Initiate dynamic extraction and continue for a total extraction time of 3 hours.[7]
-
Collect the extract in a suitable collection vessel.
4. Analysis:
-
Use HPLC to quantify the rosmarinic acid content in the collected extract.
Visualization of Workflows and Relationships
The following diagrams illustrate the supercritical fluid extraction process and the interplay of key parameters.
Caption: Workflow for Supercritical Fluid Extraction of Rosmarinus officinalis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Supercritical Carbon Dioxide Extraction of Rosemary Extract. [greenskybio.com]
- 4. Supercritical Fluid Extraction as A Technique to Obtain Essential Oil from Rosmarinus Officinalis L. – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Sequential extraction of carnosic acid, rosmarinic acid and pigments (carotenoids and chlorophylls) from Rosemary by online supercritical fluid extraction-supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. investigacion.unirioja.es [investigacion.unirioja.es]
- 9. Supercritical fluid extraction of natural antioxidants from rosemary: comparison with liquid solvent sonication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of the Processing Conditions on the Supercritical Extraction and Impregnation of Rosemary Essential Oil in Linear Low-Density Polyethylene Films [mdpi.com]
Application Notes and Protocols for In Vitro Antioxidant Activity of Rosemary Oil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and standardized protocols for determining the in vitro antioxidant activity of rosemary essential oil. The following sections offer comprehensive methodologies for commonly employed assays, a compilation of quantitative data from various studies, and visual representations of the experimental workflows.
Introduction to Antioxidant Activity of Rosemary Oil
Rosemary (Rosmarinus officinalis L.) is a perennial herb renowned for its culinary and medicinal applications. Its essential oil is rich in phenolic compounds, such as carnosic acid, carnosol, and rosmarinic acid, which are potent antioxidants. These compounds can neutralize free radicals, thereby mitigating oxidative stress, which is implicated in numerous pathological conditions. The evaluation of the antioxidant capacity of this compound is crucial for its standardization and application in the pharmaceutical, cosmetic, and food industries. This document outlines the protocols for four widely accepted in vitro assays: DPPH, ABTS, FRAP, and ORAC.
Data Presentation: Quantitative Antioxidant Activity of this compound
The antioxidant capacity of this compound can vary significantly depending on factors such as the geographical origin of the plant, extraction method, and the specific chemical composition of the oil. The following tables summarize quantitative data from various studies.
Table 1: DPPH Radical Scavenging Activity of this compound
| Sample Description | IC50 Value | Reference |
| Rosemary Essential Oil | 77.6 µl/ml | [1] |
| Rosemary Essential Oil | 22.3 - 44.7 µg/mL | [2] |
| Rosemary Essential Oil (Myrcene-rich) | 11 µL/mL | [3] |
| Rosemary Essential Oil (α-pinene-rich) | 25 µL/mL | [3] |
| Rosemary Extract (Ultrasound-assisted) | 0.13 mg/mL | [4] |
| Rosemary Extract (Enzyme-assisted) | 14.3 ± 0.8 μg/mL | [4] |
| Rosemary Leaf Extract | 9.4 ± 0.1 μg/mL | [5] |
| Rosemary Essential Oil | 240.39 µL/mL | [6] |
IC50: The concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals.
Table 2: ABTS Radical Scavenging Activity of this compound
| Sample Description | TEAC Value (mg EO/mg Trolox) | Reference |
| Rosemary Essential Oil (SL) | 1.8 | [7] |
| Rosemary Essential Oil (M24) | 11.1 | [7] |
| Rosemary Essential Oil (Aqueous Extract) | 125.33 mg TE/g | [8] |
| Rosemary Essential Oil (MAHD) | 1.52 mM/ml oil | [9] |
| Rosemary Essential Oil (HD) | 1.95 mM/ml oil | [9] |
TEAC: Trolox Equivalent Antioxidant Capacity. A lower value indicates higher antioxidant activity.
Table 3: FRAP (Ferric Reducing Antioxidant Power) of this compound
| Sample Description | FRAP Value | Reference |
| Rosemary Essential Oil | 35.21 ± 4.51 AScE mg/g | [8] |
| Rosemary Ethanol Extract | 130.5 ± 6.93 AScE mg/g | [8] |
| Rosemary Aqueous Extract | 127.56 ± 8.9 AScE mg/g | [8] |
AScE: Ascorbic Acid Equivalent.
Table 4: ORAC (Oxygen Radical Absorbance Capacity) of this compound
| Sample Description | ORAC Value (µmol Trolox/g) | Reference |
| Rosemary Essential Oil | Not specified in search results |
ORAC values are expressed as micromoles of Trolox Equivalents (TE) per gram of sample.
Experimental Protocols
The following are detailed, standardized protocols for the DPPH, ABTS, FRAP, and ORAC assays, designed for the evaluation of this compound's antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically at 517 nm.
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), analytical grade
-
Rosemary essential oil
-
Positive control (e.g., Ascorbic acid, Trolox, or BHA)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store the solution in the dark.
-
Sample Preparation: Prepare a stock solution of rosemary essential oil in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Reaction Mixture:
-
In a 96-well plate, add 50 µL of each sample dilution to a well.
-
Add 150 µL of the DPPH working solution to each well.
-
For the blank, add 50 µL of methanol and 150 µL of the DPPH solution.
-
For the positive control, prepare dilutions of the standard antioxidant and react with DPPH solution in the same manner.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:
-
A_blank is the absorbance of the blank (DPPH solution without sample).
-
A_sample is the absorbance of the sample with DPPH solution.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound. The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined from the graph.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured at 734 nm.
Reagents and Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate (K2S2O8)
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Rosemary essential oil
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.
-
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a stock solution of rosemary essential oil in a suitable solvent and make serial dilutions.
-
Reaction Mixture:
-
In a 96-well plate, add 10 µL of each sample dilution to a well.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
For the blank, use the solvent in place of the sample.
-
Prepare a standard curve using Trolox.
-
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
TEAC Determination: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.
Reagents and Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Rosemary essential oil
-
Standard (e.g., Ferrous sulfate (FeSO₄) or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution of rosemary essential oil and make serial dilutions.
-
Reaction Mixture:
-
Add 10 µL of the sample dilution to a well in a 96-well plate.
-
Add 190 µL of the pre-warmed FRAP reagent.
-
For the blank, use the solvent instead of the sample.
-
Prepare a standard curve using a ferrous sulfate or Trolox solution.
-
-
Incubation: Incubate the plate at 37°C for 4-30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as mmol Fe²⁺ equivalents per gram of sample or as Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity to inhibit the decay of fluorescence over time is measured. The area under the fluorescence decay curve (AUC) is used to quantify the antioxidant capacity.
Reagents and Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Rosemary essential oil
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Fluorescein Solution: Prepare a stock solution of fluorescein in phosphate buffer. Dilute to a working concentration (e.g., 10 nM).
-
AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer (e.g., 240 mM).
-
Trolox Standards: Prepare a series of Trolox dilutions in phosphate buffer to be used as the standard.
-
-
Sample Preparation: Prepare a stock solution of rosemary essential oil in a suitable solvent and make serial dilutions with phosphate buffer.
-
Assay Procedure:
-
Add 25 µL of sample, standard, or blank (phosphate buffer) to the wells of a black 96-well plate.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 10-30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the this compound samples from the standard curve, expressed as µmol of Trolox Equivalents (TE) per gram or milliliter of oil.
-
References
- 1. Antioxidant activity of rosemary (Rosmarinus officinalis L.) essential oil and its hepatoprotective potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iris.cnr.it [iris.cnr.it]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Antioxidant Activities of Rosemary (Rosmarinus officinalis L.) Essential Oil and Different Types of Solvent Extractions – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. researchgate.net [researchgate.net]
Application of Rosemary Oil as a Natural Preservative in Food Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of rosemary oil as a natural preservative in various food products. The information compiled from recent scientific studies is intended to guide researchers in developing and evaluating the efficacy of this compound as a clean-label alternative to synthetic preservatives.
Introduction
Consumer demand for natural and clean-label food products has driven research into plant-based preservatives. Rosemary (Rosmarinus officinalis L.) essential oil and its extracts have emerged as a promising natural alternative due to their potent antioxidant and antimicrobial properties.[1][2] These properties are primarily attributed to bioactive compounds such as carnosic acid, carnosol, and rosmarinic acid, as well as volatile compounds like 1,8-cineole, camphor, and α-pinene.[3][4] This document outlines the application of this compound in food preservation, presenting quantitative data on its efficacy, detailed experimental protocols, and visualizations of its mechanisms and workflows.
Data Presentation
The efficacy of this compound as a food preservative has been quantified through various studies. The following tables summarize key data on its antimicrobial and antioxidant activities, as well as its impact on the shelf-life of different food products.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Microorganism | Food Matrix/Medium | MIC of this compound | Reference |
| Escherichia coli | Broth | 625 ppm | [5] |
| Salmonella typhimurium | Broth | 1250 ppm | [5] |
| Staphylococcus aureus | Broth | 312.5 ppm | [5] |
| Listeria monocytogenes | Broth | 156.25 ppm | [5] |
| Bacillus cereus | Broth | 78.1 - 156.25 ppm | [5] |
| Listeria monocytogenes | Sheep Cheese | 0.40 µL/mL | [6] |
| Pseudomonas aeruginosa | Broth | 3.13 mg/mL | [7] |
| Salmonella Typhi | Broth | 3.13 mg/mL | [7] |
Antioxidant Activity
The antioxidant capacity of this compound is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity.
| Antioxidant Assay | This compound/Extract | Activity | Reference |
| DPPH Radical Scavenging | Essential Oil | IC50: 77.6 µl/ml | [8] |
| DPPH Radical Scavenging | Methanol Extract | 138.3 GAE mg/g | [9] |
| ABTS Radical Scavenging | Aqueous Extract | 125.33 TE mg/g | [9] |
| Linoleic Acid Peroxidation Inhibition | Essential Oil (MAHD) | 92.49% | [10] |
| Linoleic Acid Peroxidation Inhibition | Essential Oil (HD) | 91.53% | [10] |
IC50: The concentration of the antioxidant required to scavenge 50% of the DPPH radicals. GAE: Gallic Acid Equivalents. TE: Trolox Equivalents. MAHD: Microwave-Assisted Hydrodistillation. HD: Hydrodistillation.
Shelf-life Extension in Food Products
The application of this compound can significantly extend the shelf-life of various food products by inhibiting microbial growth and oxidative degradation.
| Food Product | This compound Concentration | Observed Effects | Reference |
| Minced Raw Meat | 0.5% - 1.0% (v/w) | Delayed total bacterial count growth by 3-4.82 log CFU/g over 21 days. | [11] |
| Stirred-like Yogurt | 0.7% (v/w) | Delayed yeast growth up to 12 days and inhibited molds and coliforms for 16 days. | [12] |
| Minced Pork (vacuum-packed) | 15 mg/kg | Effectively inhibited lipid oxidation and growth of Enterobacteriaceae and Pseudomonas spp. | [13] |
| Structured Lipids (rich in omega-3) | 1500 ppm | Showed similar antioxidant effect to 200 ppm BHT, reducing TOTOX value by 35.42%. | [14] |
| Ground Beef | Not specified | Beneficial in reducing bacterial growth and extending shelf life. | [15] |
| Soft Cheese | Not specified | Useful in extending shelf life and improving sensory characteristics. | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound as a food preservative.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.[17][18]
Objective: To determine the lowest concentration of rosemary essential oil that inhibits the visible growth of a specific foodborne pathogen.
Materials:
-
Rosemary essential oil (REO)
-
Test microorganism (e.g., E. coli, S. aureus)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)[19]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Solvent for REO (e.g., Dimethyl sulfoxide - DMSO, or an emulsifier like Tween 80, at a non-inhibitory concentration)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of REO Stock Solution: Prepare a stock solution of REO in the chosen solvent.
-
Serial Dilutions: In the 96-well plate, perform two-fold serial dilutions of the REO stock solution with the sterile broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the REO dilutions.
-
Controls:
-
Positive Control: A well containing broth and bacterial inoculum without REO.
-
Negative Control: A well containing only broth to check for sterility.
-
Solvent Control: A well containing broth, bacterial inoculum, and the highest concentration of the solvent used to ensure it does not inhibit bacterial growth.
-
-
Incubation: Cover the microtiter plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of REO at which no visible growth (turbidity) is observed.
Protocol for DPPH Radical Scavenging Activity Assay
This protocol measures the antioxidant capacity of this compound to scavenge the stable DPPH free radical.[8]
Objective: To quantify the free radical scavenging activity of this compound.
Materials:
-
Rosemary essential oil (REO) or extract
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Methanol
-
Positive control (e.g., Ascorbic acid, Trolox, or α-tocopherol)[8]
-
Spectrophotometer
-
Cuvettes or 96-well plate reader
-
Pipettes and sterile tips
Procedure:
-
Sample Preparation: Prepare different concentrations of REO or its extract in methanol.
-
Reaction Mixture: In a test tube or microplate well, mix a specific volume of the sample (or positive control/methanol for blank) with a specific volume of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30-60 minutes).[8]
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using the spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: Plot the percentage of inhibition against the sample concentrations to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol for Application of this compound in a Food Matrix (e.g., Minced Meat)
This protocol describes the incorporation and evaluation of this compound in a food product.[11]
Objective: To assess the preservative effect of this compound on the quality and shelf-life of minced meat during refrigerated storage.
Materials:
-
Freshly minced meat (e.g., beef, pork, or chicken)
-
Rosemary essential oil (REO)
-
Sterile equipment for mixing (e.g., bowl, spatula)
-
Packaging material (e.g., vacuum bags, aerobic packaging)
-
Refrigerator set at a constant temperature (e.g., 4°C)
-
Equipment for microbiological analysis (plating media, incubator)
-
Equipment for physicochemical analysis (pH meter, colorimeter)
-
Equipment for sensory evaluation
Procedure:
-
Sample Preparation: Divide the minced meat into batches. One batch will serve as the control (no REO).
-
Incorporation of REO: Add different concentrations of REO (e.g., 0.5%, 1.0%, 1.5% v/w) to the other batches of minced meat.[11] Mix thoroughly to ensure uniform distribution.
-
Packaging: Package the control and treated samples in the desired packaging material.
-
Storage: Store all samples at a refrigerated temperature (e.g., 4°C).
-
Analysis: At regular intervals (e.g., day 0, 7, 14, 21), take samples from each batch for analysis:[11]
-
Microbiological Analysis: Determine the total viable count, coliforms, and specific pathogens (e.g., Salmonella) using standard plating techniques.
-
Physicochemical Analysis: Measure pH and color (L, a, b* values).
-
Sensory Evaluation: Conduct sensory analysis with a trained panel to evaluate attributes like odor, color, and overall acceptability.
-
Protocol for Sensory Evaluation
This protocol outlines the sensory assessment of food products containing this compound.[12][20]
Objective: To determine the sensory acceptability of a food product preserved with this compound.
Materials:
-
Food samples (control and treated with different concentrations of REO)
-
Sensory evaluation booths
-
Water for rinsing the palate
-
Unsalted crackers
-
Randomly coded sample containers
-
Sensory evaluation forms
-
Trained sensory panel (typically 10-15 panelists)
Procedure:
-
Panelist Training: Train panelists to recognize and score the intensity of relevant sensory attributes (e.g., rosemary aroma, off-odors, color, flavor, texture, overall acceptability).
-
Sample Preparation: Prepare and present the samples to the panelists under controlled conditions (e.g., uniform temperature and lighting). Samples should be labeled with random three-digit codes.
-
Evaluation: Panelists evaluate the samples and score the intensity of each attribute on a structured scale (e.g., a 9-point hedonic scale).
-
Data Analysis: Analyze the sensory scores statistically to determine if there are significant differences between the control and treated samples.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key mechanisms and processes related to the application of this compound in food preservation.
Caption: Antioxidant mechanism of rosemary bioactives.
Caption: General experimental workflow.
Caption: MIC determination workflow.
References
- 1. Optimization of Enzyme-Assisted Extraction of Rosemary Essential Oil Using Response Surface Methodology and Its Antioxidant Activity by Activating Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosemary Extract and Essential Oil as Drink Ingredients: An Evaluation of Their Chemical Composition, Genotoxicity, Antimicrobial, Antiviral, and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity of Myrtus communis L. and Rosmarinus officinalis L. Essential Oils against Listeria monocytogenes in Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of Rosemary Essential Oil: GC-MS Profiling, Antibacterial Synergy, and Biofilm Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant activity of rosemary (Rosmarinus officinalis L.) essential oil and its hepatoprotective potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Antioxidant Activities of Rosemary (Rosmarinus officinalis L.) Essential Oil and Different Types of Solvent Extractions – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Using Rosemary Essential Oil as a Potential Natural Preservative during Stirred-like Yogurt Making - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of the addition of different forms of rosemary (Rosmarinus officinalis L.) on the quality of vacuum-packed minced pork - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scholarworks.uark.edu [scholarworks.uark.edu]
- 16. The Effect of using the Essential Oil of Rosemary, Mentha and Garlic in Prolonging the Preservation Period of Soft Cheese Manufactured in the Laboratory | IAR Journal of Agricultural Science and Food Research [iarconsortium.org]
- 17. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. italpepe.com [italpepe.com]
protocol for testing the efficacy of rosemary oil in animal models of hair loss
Application Note:
This document provides a comprehensive protocol for evaluating the efficacy of rosemary oil in promoting hair growth and preventing hair loss in a testosterone-induced androgenetic alopecia mouse model. The methodologies outlined herein are intended for researchers, scientists, and drug development professionals investigating natural compounds for hair loss treatment.
Introduction
Androgenetic alopecia (AGA) is a common form of hair loss characterized by the miniaturization of hair follicles, primarily driven by genetic predisposition and the action of androgens, particularly dihydrotestosterone (DHT).[1] this compound (Rosmarinus officinalis) has gained attention as a potential natural remedy for hair loss, with studies suggesting it may inhibit the 5α-reductase enzyme, which converts testosterone to DHT, and possess antioxidant and anti-inflammatory properties beneficial for scalp health.[2][3] This protocol details a preclinical study design using a well-established mouse model to scientifically validate the efficacy of topically applied this compound.
Animal Model: Testosterone-Induced Alopecia in C57BL/6 Mice
The C57BL/6 mouse is a suitable model for studying hair growth due to the synchronized nature of its hair follicle cycles.[4] Inducing alopecia with testosterone allows for the investigation of androgen-dependent hair loss mechanisms.[5]
Diagram of Experimental Workflow
Caption: Experimental workflow for testing this compound efficacy.
Experimental Protocols
Materials and Reagents
-
Animals: 7-week-old male C57BL/6 mice.
-
Rosemary Essential Oil: High-quality, pure Rosmarinus officinalis essential oil.
-
Carrier Oil: Jojoba oil or mineral oil.[6]
-
Testosterone Propionate: For induction of alopecia.[7]
-
Positive Control: 2% Minoxidil solution.[8]
-
Anesthetics: Isoflurane or Ketamine/Xylazine mixture.
-
Hair Removal: Electric clippers and depilatory cream.
-
Histology: 10% neutral buffered formalin, paraffin, hematoxylin and eosin (H&E) stain.
-
Molecular Analysis: RNA extraction kits, cDNA synthesis kits, qPCR reagents, protein lysis buffer (RIPA), primary and secondary antibodies.
Preparation of Treatment Solutions
-
This compound Solution (1% and 5%): Prepare solutions by diluting rosemary essential oil in a carrier oil (e.g., jojoba oil) to final concentrations of 1% and 5%.[6][8] Vortex thoroughly to ensure a homogenous mixture.
-
Vehicle Control: Carrier oil alone.
-
Positive Control: Commercially available 2% Minoxidil solution.
Experimental Procedure
-
Animal Acclimatization: House mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment. Provide ad libitum access to food and water.
-
Hair Removal (Day 0): Anesthetize the mice. Shave the dorsal skin in a designated area (e.g., 2 cm x 4 cm). Apply a depilatory cream for 2-3 minutes to remove remaining hair, then rinse thoroughly with warm water.
-
Grouping: Randomly divide the mice into the following groups (n=8-10 per group):
-
Group 1 (Vehicle Control): Topical application of carrier oil.
-
Group 2 (this compound 1%): Topical application of 1% this compound solution.
-
Group 3 (this compound 5%): Topical application of 5% this compound solution.[6]
-
Group 4 (Positive Control): Topical application of 2% Minoxidil.
-
Group 5 (Sham Control): No testosterone injection, topical application of carrier oil.
-
-
Alopecia Induction and Treatment (Day 1-21):
-
Euthanasia and Sample Collection (Day 21): At the end of the treatment period, euthanize the mice. Collect dorsal skin samples for histological and molecular analyses.
Efficacy Evaluation
Visual Assessment of Hair Growth
-
Photographic Documentation: Take photographs of the dorsal skin of each mouse at weekly intervals (Day 0, 7, 14, 21).
-
Hair Growth Score: Score hair regrowth based on a 5-point scale:
-
0: No hair growth
-
1: <20% hair growth
-
2: 20-40% hair growth
-
3: 40-60% hair growth
-
4: 60-80% hair growth
-
5: >80% hair growth
-
Quantitative Analysis of Hair Growth
At the end of the study, perform the following quantitative measurements:
| Parameter | Method |
| Hair Density | Count the number of hair follicles in a defined area of H&E stained skin sections under a microscope. |
| Hair Length | Pluck 10-20 hairs from the treated area and measure their length using a caliper.[10] |
| Hair Weight | Shave the regrown hair from the treated area and weigh it using an analytical balance.[8] |
| Anagen/Telogen Ratio | In H&E stained sections, count the number of hair follicles in the anagen (growth) and telogen (resting) phases. The anagen/telogen ratio is a key indicator of hair cycle progression.[11] |
Histological Analysis
-
Tissue Fixation and Processing: Fix the collected skin samples in 10% neutral buffered formalin for 24 hours. Dehydrate the samples through a series of graded ethanol solutions and embed in paraffin.
-
Sectioning and Staining: Cut 5 µm thick sections and stain with hematoxylin and eosin (H&E).
-
Microscopic Examination: Analyze the stained sections for:
-
Hair follicle morphology and number.
-
Dermal thickness.
-
Hair follicle depth and size.
-
Stage of the hair cycle (anagen, catagen, telogen).
-
Molecular Analysis
Western Blotting:
-
Protein Extraction: Homogenize skin samples in RIPA buffer with protease and phosphatase inhibitors.[12] Centrifuge to collect the supernatant containing total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., β-catenin, Androgen Receptor, Bcl-2, Bax). Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) kit.
Quantitative PCR (qPCR):
-
RNA Extraction and cDNA Synthesis: Extract total RNA from skin samples and synthesize cDNA using a reverse transcription kit.[13]
-
qPCR: Perform qPCR using SYBR Green master mix and primers for target genes (e.g., Wnt10b, Lef1, Fgf7, Vegf).[3][7] Normalize expression levels to a housekeeping gene (e.g., Gapdh).
Signaling Pathways
Androgen Receptor Signaling in Hair Loss
Caption: Androgen receptor signaling pathway in hair loss.
Wnt/β-Catenin Signaling in Hair Growth
Caption: Wnt/β-catenin signaling pathway in hair follicle development.
Data Presentation and Statistical Analysis
Summarize all quantitative data in tables for clear comparison between treatment groups.
Table 1: Quantitative Hair Growth Analysis
| Group | Hair Density (follicles/mm²) | Average Hair Length (mm) | Hair Weight (mg) | Anagen/Telogen Ratio |
| Vehicle Control | ||||
| This compound 1% | ||||
| This compound 5% | ||||
| Positive Control | ||||
| Sham Control |
Table 2: Molecular Analysis - Relative Protein/Gene Expression
| Group | β-catenin | Androgen Receptor | Wnt10b | Lef1 |
| Vehicle Control | ||||
| This compound 1% | ||||
| This compound 5% | ||||
| Positive Control | ||||
| Sham Control |
Analyze data using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to compare differences between groups. A p-value of <0.05 is typically considered statistically significant.
Conclusion
This protocol provides a standardized framework for assessing the efficacy of this compound in an animal model of androgenetic alopecia. The combination of visual, quantitative, histological, and molecular analyses will provide a comprehensive understanding of the potential of this compound as a hair growth-promoting agent. The findings from such studies can provide a strong preclinical basis for further investigation in human clinical trials.
References
- 1. Pattern hair loss - Wikipedia [en.wikipedia.org]
- 2. This compound for Hair Growth: Benefits, How to Make & Use [menstreaze.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. erevistas.saber.ula.ve [erevistas.saber.ula.ve]
- 7. DNA Microarray and Bioinformatic Analysis Reveals the Potential of Whale Oil in Enhancing Hair Growth in a C57BL/6 Mice Dorsal Skin Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Herbal Hair Lotion loaded with Rosemary for Possible Hair Growth in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inabj.org [inabj.org]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Protein extraction and western blot (mouse tissues) [protocols.io]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Rosemary Oil-Based Nanoemulsions for Topical Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of rosemary oil-based nanoemulsions intended for topical delivery. The information compiled from recent scientific literature offers a guide for formulating stable and effective nanoemulsion systems.
Introduction to this compound Nanoemulsions for Topical Delivery
Rosemary (Rosmarinus officinalis L.) essential oil is a complex mixture of volatile compounds, including 1,8-cineole, α-pinene, and camphor, which are known for their antioxidant, anti-inflammatory, antimicrobial, and hair growth-promoting properties.[1][2] However, the therapeutic potential of this compound in topical applications is often limited by its poor water solubility, high volatility, and potential for skin irritation. Nanoemulsions are advanced drug delivery systems that can overcome these limitations.
Nanoemulsions are oil-in-water (O/W) or water-in-oil (W/O) dispersions of two immiscible liquids, with droplet sizes typically in the range of 20-200 nm.[3] Their small droplet size provides a large surface area, which can enhance the permeation of active ingredients through the skin.[4] Encapsulating this compound in a nanoemulsion can improve its stability, reduce its volatility, and potentially minimize skin irritation, thereby enhancing its bioavailability and therapeutic efficacy for topical applications.[5][6]
Formulation and Characterization Data
The following tables summarize key quantitative data from various studies on the formulation and characterization of this compound-based nanoemulsions.
Table 1: Formulation Parameters of this compound Nanoemulsions
| Formulation ID | Oil Phase (this compound) | Surfactant(s) | Co-surfactant(s) | Preparation Method | Reference |
| RNE | 5% | Tween 20 | - | Ultrasonication | [7] |
| RNE | 20 g/100 g | Appyclean 6548 (4 g/100 g) | - | Microfluidization | [8] |
| REO Nanoemulsion | 0.5% | Polysorbate 20 | - | Spontaneous Emulsification | [9] |
| Tim-Ros-NEG | - | Tween 80 | Transcutol P | Titration Method | [10] |
| NLC CEO1-3 | 1-3% w/w | Non-ionic surfactants | - | - | [1] |
| Nanoemulsion | 0.3% | Tween 40, Span 20 | - | Ultrasound | [11] |
Table 2: Physicochemical Characterization of this compound Nanoemulsions
| Formulation ID | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| RNE | 139.9 | - | - | - | [7][12] |
| RNE | 220 | 0.47 | -11.33 | 92 | [6][8] |
| Tim-Ros-NEG | 139 ± 6.11 | 0.309 | -19.12 ± 2.73 | - | [10][13] |
| Optimized NE | 125.01 ± 0.534 | 0.103 | -19.9 ± 2.01 | - | [2] |
| Nanoemulsion | 50 | 0.204 | -26.7 | >98 | [11][14] |
Table 3: In Vitro Release and Permeation Data
| Formulation ID | % Drug Release (Time) | % Skin Permeation (Time) | Flux (µg/cm²/h) | Reference |
| Tim-Ros-NEG | 70 ± 0.289 (24 h) | 79.11 ± 0.319 (24 h) | 94.947 | [10][13] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of this compound-based nanoemulsions.
Protocol for Nanoemulsion Preparation by Ultrasonication
This protocol is based on the high-energy emulsification method to produce small droplet size nanoemulsions.
Materials:
-
Rosemary essential oil
-
Surfactant (e.g., Tween 20, Polysorbate 80)
-
Deionized water
-
Ultrasonicator probe
Procedure:
-
Prepare the oil phase by weighing the desired amount of rosemary essential oil.
-
Prepare the aqueous phase by dissolving the surfactant in deionized water.
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer to form a coarse pre-emulsion.
-
Submerge the probe of the ultrasonicator into the pre-emulsion.
-
After sonication, the resulting nanoemulsion should appear translucent or bluish-white.
Protocol for Particle Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is a common technique to determine the particle size distribution and zeta potential of nanoemulsions.
Equipment:
-
Zetasizer (e.g., Malvern Zetasizer)
Procedure:
-
Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a disposable cuvette for particle size measurement or a specific folded capillary cell for zeta potential measurement.
-
Place the cuvette/cell into the Zetasizer instrument.
-
Set the instrument parameters, including the dispersant refractive index and viscosity (use values for water), and the sample refractive index.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement. The instrument will report the Z-average diameter, polydispersity index (PDI), and zeta potential.
Protocol for Determining Encapsulation Efficiency
This protocol uses UV-Vis spectrophotometry to determine the amount of this compound encapsulated within the nanoemulsion.
Materials and Equipment:
-
Centrifugal filter units (e.g., Amicon Ultra) with a molecular weight cut-off (MWCO) that retains the nanoemulsion droplets while allowing the free oil to pass through.
-
UV-Vis Spectrophotometer
-
Suitable solvent for this compound (e.g., ethanol, hexane)
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration.
-
Sample Preparation: Take a known volume of the nanoemulsion and place it in the upper chamber of the centrifugal filter unit.
-
Separation of Free Oil: Centrifuge the filter unit at a specified speed and time to separate the aqueous phase containing the free, unencapsulated oil (filtrate) from the nanoemulsion (retentate).
-
Quantification of Free Oil: Measure the absorbance of the filtrate using the UV-Vis spectrophotometer at the λmax. Determine the concentration of free this compound using the calibration curve.
-
Calculation of Encapsulation Efficiency (EE): EE (%) = [(Total amount of oil - Amount of free oil) / Total amount of oil] x 100
Protocol for In Vitro Drug Release Study
This protocol describes the use of a Franz diffusion cell to evaluate the release of this compound from the nanoemulsion.
Materials and Equipment:
-
Franz diffusion cells
-
Synthetic membrane (e.g., dialysis membrane, cellulose acetate)
-
Receptor medium (e.g., phosphate-buffered saline with a small percentage of ethanol or a surfactant to ensure sink conditions)
-
Magnetic stirrer
-
Water bath or heating block
Procedure:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.
-
Fill the receptor compartment with the pre-warmed receptor medium and place a small magnetic stir bar inside.
-
Place the Franz diffusion cells in a water bath or on a heating block maintained at 32 ± 0.5°C to mimic skin temperature.
-
Apply a known amount of the this compound nanoemulsion onto the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative amount of drug released over time and plot the release profile.
Protocol for Ex Vivo Skin Permeation Study
This protocol is similar to the in vitro release study but uses excised animal or human skin as the membrane to provide a more biologically relevant model.
Materials and Equipment:
-
Same as for the in vitro release study, with the addition of:
-
Excised skin (e.g., rat, pig, or human skin)
Procedure:
-
Excise the skin and carefully remove any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Follow steps 2-8 of the in vitro drug release protocol.
-
After the experiment, the amount of drug retained in the skin can also be quantified by extracting the drug from the skin tissue.[13]
Protocol for Stability Studies
Stability testing is crucial to ensure the nanoemulsion maintains its physicochemical properties over time.
Procedures:
-
Thermodynamic Stability:
-
Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 12,000 rpm for 30 minutes).[9] Observe for any signs of phase separation, creaming, or cracking.
-
Freeze-Thaw Cycles: Subject the nanoemulsion to alternating temperature cycles (e.g., -20°C for 24 hours followed by 25°C for 24 hours) for at least three cycles.[9] Visually inspect for phase separation and measure particle size and PDI after each cycle.
-
-
Long-Term Storage Stability:
-
Store the nanoemulsion samples at different temperatures (e.g., 4°C, 25°C, and 40°C) for an extended period (e.g., 3-6 months).
-
At regular intervals, withdraw samples and analyze for changes in particle size, PDI, zeta potential, and visual appearance.
-
Visualizations
The following diagrams illustrate key workflows and concepts in the development of this compound-based nanoemulsions.
Caption: Experimental workflow for nanoemulsion development.
Caption: High-energy emulsification workflow.
Caption: Topical delivery signaling pathway.
References
- 1. Rosemary Essential Oil-Loaded Lipid Nanoparticles: In Vivo Topical Activity from Gel Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Development and Evaluation of Nanoformulations Containing Timur Oil and this compound for Treatment of Topical Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alopecia Management Potential of Rosemary-Based Nanoemulgel Loaded with Metformin: Approach Combining Active Essential Oil and Repurposed Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113952292A - Rosemary essential oil nanoemulsion gel, preparation method and application thereof - Google Patents [patents.google.com]
- 6. Preparation, Characterization, and Biological Potential of Nanoemulsion from Rosmarinus officinalis L. Essential Oil | Semantic Scholar [semanticscholar.org]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. uv.mx [uv.mx]
- 12. Rosemary essential oil nanoemulsion, formulation, characterization and acaricidal activity against the two-spotted spider mite Tetranychus urticae Koch (Acari: Tetranychidae) [plantprotection.pl]
- 13. Development and Evaluation of Nanoformulations Containing Timur Oil and this compound for Treatment of Topical Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
Application Notes and Protocols for Assessing the Antimicrobial Efficacy of Rosemary Oil Against Skin Pathogens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosemary (Rosmarinus officinalis L.) essential oil has long been recognized for its diverse bioactive properties, including its significant antimicrobial effects.[1][2] This has led to a growing interest in its potential application in dermatology and the development of novel treatments for skin infections. The complex mixture of phytochemicals in rosemary oil, including compounds like 1,8-cineole, camphor, and α-pinene, contributes to its ability to inhibit the growth of various skin pathogens.[2][3]
This document provides detailed methodologies and protocols for assessing the antimicrobial efficacy of this compound against common skin pathogens such as Staphylococcus aureus, Staphylococcus epidermidis, and Cutibacterium acnes. The following sections outline key in vitro assays, from determining basic inhibitory concentrations to investigating the mechanisms of action.
Data Summary: Antimicrobial Activity of this compound
The following tables summarize quantitative data from various studies on the antimicrobial efficacy of this compound against prevalent skin pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Pathogen | MIC (mg/L) | MBC (mg/L) | Reference |
| Staphylococcus aureus | 156 | 156 | [4] |
| Staphylococcus epidermidis | 156 | 156 | [4] |
| Cutibacterium acnes | 39 | 39 | [4] |
| Staphylococcus aureus | 3130 - 6250 | 3120 - 12500 | [5] |
| Escherichia coli | 1560 - 25000 | - | [3] |
| Methicillin-resistant S. aureus (MRSA) | 6250 | 12500 | [5] |
Table 2: Zone of Inhibition of this compound
| Pathogen | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | 12.5 ± 1.5 | [4] |
| Staphylococcus epidermidis | 15.18 ± 0.38 | [4] |
| Cutibacterium acnes | 14.77 ± 0.35 | [4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The broth microdilution method is a standard technique to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).[6][7]
Protocol: Broth Microdilution Assay
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to enhance its solubility in the aqueous broth medium.[4] A common approach is to prepare a two-fold dilution series.[4]
-
To achieve a stable emulsion, an emulsifying agent like Tween 80 (at a final concentration of 0.5%) can be added to the broth.[8][9]
-
-
Bacterial Inoculum Preparation:
-
Culture the test pathogen (e.g., S. aureus, S. epidermidis) on an appropriate agar plate overnight at 37°C.
-
Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
-
-
Microtiter Plate Assay:
-
In a 96-well microtiter plate, add 100 µL of sterile broth (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) to each well.
-
Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no oil) and a negative control (broth only).[6]
-
-
Incubation and MIC Determination:
-
Incubate the plate at 37°C for 18-24 hours (up to 48 hours for slow-growing organisms like C. acnes).[4]
-
The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.[6] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[4]
-
-
MBC Determination:
Figure 1: Workflow for MIC and MBC determination.
Agar Disk Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of this compound.
Protocol: Agar Disk Diffusion
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Disk Application:
-
Impregnate sterile paper disks (6 mm in diameter) with a known volume (e.g., 10 µL) of this compound.
-
Place the impregnated disks onto the surface of the inoculated agar plate.
-
Include a positive control disk with a standard antibiotic and a negative control disk with the solvent used to dissolve the this compound.[6]
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[6]
References
- 1. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activities of rosemary essential oils and their components against pathogenic bacteria - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of certain natural-based plant oils against the antibiotic-resistant acne bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review | MDPI [mdpi.com]
- 7. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - ProQuest [proquest.com]
- 9. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils [agris.fao.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Enhancing Rosemary Oil Stability through Encapsulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various techniques to encapsulate rosemary essential oil, thereby improving its stability against environmental factors such as oxygen, heat, and light.[1][2][3][4][5] The enclosed protocols offer detailed methodologies for laboratory-scale encapsulation, and the accompanying data summarizes the efficacy of each technique.
Introduction
Rosemary essential oil is a valuable natural product with well-documented antioxidant, antimicrobial, and anti-inflammatory properties.[2][6][7] However, its volatile nature and susceptibility to degradation from environmental factors limit its shelf-life and application in various formulations.[1][2] Encapsulation is a promising strategy to protect the oil's bioactive components, prevent evaporation of volatile compounds, and control its release.[1][8][9] This document details several common and effective encapsulation techniques, including spray-drying, complex coacervation, liposome formation, and nanoencapsulation.
Data Summary: Comparison of Encapsulation Techniques
The following tables summarize quantitative data from various studies on the encapsulation of rosemary oil. It is important to note that direct comparisons should be made with caution, as experimental conditions, wall materials, and analytical methods vary between studies.
Table 1: Spray-Drying Encapsulation of this compound
| Wall Material(s) | Core:Wall Ratio | Inlet Temp. (°C) | Encapsulation Efficiency (%) | Loading Capacity (%) | Stability Findings | Reference(s) |
| Maltodextrin (MD) & Gum Arabic (GA) (2:1) | 1:10 (10%) | 140 | ~97 (for rosmarinic acid) | Not Reported | 88% retention of rosmarinic acid after 6 months at room temperature. | [10] |
| MD & Whey Protein (WP) (1:3) | 1:20 | Not Reported | High | Not Reported | Maltodextrin with DE 4-7 showed better stability for the first 30 days. | [3][4] |
| Gum Arabic | 1:4 to 1:10 | 135-195 | 63.27 - 70.77 | Not Reported | Lower inlet temperature (135°C) resulted in better properties. | [11] |
| Maltodextrin | Not Reported | 200 | Up to 64.2% (aroma retention) | Not Reported | Higher carrier concentration (30%) improved aroma retention. | [12] |
Table 2: Complex Coacervation of this compound
| Wall Material(s) | Core:Wall Ratio | pH | Encapsulation Efficiency (%) | Loading Capacity (%) | Stability Findings | Reference(s) |
| Gelatin & Gum Arabic (1:1) | Not Reported | 4.8 | High (up to 99% for essential oils in general) | Not Reported | Provides good thermal stability and controlled release. | [13][14][15] |
Table 3: Liposomal and Nanoliposomal Encapsulation of this compound
| Method | Lipid Composition | Particle Size (nm) | Encapsulation Efficiency (%) | Stability Findings | Reference(s) |
| Sonication | Lecithin, Cholesterol | 162 | High | Negligible release in aqueous media. Stable for 60 days at 4°C. | [6][16][17] |
| Extrusion | Lecithin, Cholesterol | 470 | Lower than sonication | Negligible release in aqueous media. | [6][17] |
| Thin Film Hydration | Lecithin, Cholesterol | ~1000 | Not Reported | Not Reported | [6][17] |
| Mozafari Method | Phosphatidylcholine | Not Reported | High | Inhibition percentage of encapsulated extract was 92.5% compared to 84.57% for free extract. | [5] |
Table 4: Nanoencapsulation of this compound
| Wall Material(s) | Particle Size (nm) | Encapsulation Efficiency (%) | Loading Capacity (%) | Stability Findings | Reference(s) |
| Chitosan-Tripolyphosphate | < 100 | > 98 | Not Reported | Demonstrated exceptional stability and sustained release. | [18][19] |
| Alginate/Chitosan | < 100 | > 98 | Not Reported | Demonstrated exceptional stability and sustained release. | [18][19] |
| Carboxymethyl cellulose (CMC) | 10-20 | Not Reported | Not Reported | Improved thermal stability. | [20][21] |
| Chitosan | Not Reported | High | Not Reported | Highest release of total phenols and DPPH scavenging activity. Improved thermal stability. | [20][21] |
| Sodium Alginate | Not Reported | Not Reported | Not Reported | Improved thermal stability. | [20][21] |
| Calcium Alginate-Montmorillonite | Micrometric | Decreased with increasing oil conc. | 73 (at 3% oil conc.) | Higher thermal stability and slower release compared to calcium alginate alone. | [22][23] |
Experimental Protocols
Protocol 1: Spray-Drying Encapsulation of this compound
This protocol is based on the methodology for encapsulating rosemary extracts rich in phenolic compounds.
1. Materials:
- This compound or extract (core material)
- Maltodextrin (MD) and Gum Arabic (GA) (wall materials)[10]
- Distilled water
- High-speed homogenizer
- Magnetic stirrer
- Spray-dryer
2. Procedure:
- Preparation of Wall Material Solution:
- Prepare an aqueous solution of maltodextrin and gum arabic (e.g., in a 2:1 or 4:1 ratio) in distilled water.[10] The total solids content in the final feed solution should be around 30% (w/w).[10]
- Stir the solution until the wall materials are completely dissolved.
- Emulsion Formation:
- Disperse the this compound into the wall material solution to form an oil-in-water emulsion. The core content can be varied (e.g., 5-10% of the total solids).[10]
- Homogenize the mixture using a high-speed homogenizer to create a stable emulsion with fine droplets.
- Spray-Drying:
- Feed the emulsion into a spray-dryer.
- Set the spray-drying parameters. Typical parameters include:
- Inlet air temperature: 140-160°C[10]
- Outlet air temperature: 70-100°C[10]
- Atomization pressure: 5 bar[10]
- Collect the resulting powder.
3. Characterization:
Encapsulation Efficiency (EE): Determined by quantifying the amount of non-encapsulated (surface) oil and the total oil content.
Loading Capacity (LC): The percentage of oil encapsulated within the microcapsules.
Moisture Content, Particle Size, and Morphology: Standard analytical techniques can be employed.
Stability Studies: Store the encapsulated powder under controlled conditions (e.g., room temperature) and periodically analyze the retention of key this compound components (e.g., rosmarinic acid, carnosic acid) using HPLC.[10]
Spray-Drying Encapsulation Workflow Protocol 2: Complex Coacervation of this compound
This protocol describes a general method for encapsulating essential oils using complex coacervation.
1. Materials:
- This compound (core material)
- Gelatin (protein) and Gum Arabic (polysaccharide) (wall materials)[15]
- Distilled water
- Emulsifier (e.g., Tween 80)
- Acid (e.g., acetic acid or hydrochloric acid) to adjust pH
- Cross-linking agent (e.g., glutaraldehyde, transglutaminase)
- Homogenizer
- pH meter
- Freeze-dryer or spray-dryer
2. Procedure:
- Preparation of Polymer Solutions:
- Prepare separate aqueous solutions of gelatin and gum arabic (e.g., 5% w/v).[15] Heat the solutions (e.g., to 50-60°C) to ensure complete dissolution.[13]
- Emulsification:
- Mix the gelatin and gum arabic solutions (e.g., in a 1:1 ratio).[13][15]
- Add the this compound and an emulsifier to the polymer solution.
- Homogenize the mixture to form a fine oil-in-water emulsion.
- Coacervation Induction:
- While stirring, slowly adjust the pH of the emulsion to induce coacervation (typically around pH 4.0-4.8).[13] This will cause the oppositely charged polymers to form a complex that deposits around the oil droplets.
- Hardening and Curing:
- Cool the mixture to induce gelation of the gelatin.
- Add a cross-linking agent to harden the microcapsule walls.
- Drying:
- Collect the microcapsules by centrifugation or filtration.
- Wash the microcapsules with distilled water.
- Dry the microcapsules using freeze-drying or spray-drying to obtain a powder.[8][13]
3. Characterization:
Encapsulation Efficiency and Loading Capacity: As described for spray-drying.
Thermal Stability: Can be assessed using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).
Release Properties: The release of this compound from the microcapsules can be studied under different conditions (e.g., in simulated gastric or intestinal fluid).
Complex Coacervation Workflow Protocol 3: Liposome and Nanoliposome Formation
This section provides protocols for preparing liposomes containing this compound using sonication and the Mozafari method.
A. Sonication Method for Nanoliposomes
1. Materials:
- Soybean lecithin (or other phospholipids)
- Cholesterol
- This compound
- Phosphate buffered saline (PBS) or distilled water
- Probe sonicator
2. Procedure:
- Lipid Film Hydration (Initial Step):
- Dissolve lecithin and cholesterol in an organic solvent (e.g., chloroform/methanol).
- Evaporate the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
- Hydration and Sonication:
- Hydrate the lipid film with an aqueous solution (PBS or water) containing the this compound by vortexing. This will form multilamellar vesicles (MLVs).
- Submerge the vessel containing the MLV suspension in an ice bath.
- Insert the probe of a sonicator into the suspension and sonicate at high power in pulsed mode until the suspension becomes clear, indicating the formation of small unilamellar vesicles (nanoliposomes).
B. Mozafari Method
This method avoids the use of organic solvents.
1. Materials:
- Rosemary extract
- Phosphatidylcholine (PC)
- Glycerol
- Distilled water
- Hot plate stirrer
- Nitrogen gas
2. Procedure:
- Mix the rosemary extract (e.g., 0.7-2% mg/mL) with distilled water.[5]
- Add phosphatidylcholine (e.g., 2.5-4.5%) and glycerol (e.g., 3% v/v) to the rosemary extract solution.[5]
- Agitate the mixture on a hot plate stirrer at a controlled temperature (e.g., 40-80°C) and speed (e.g., 1000 rpm) for a specific duration (e.g., 15-75 min).[5] It is recommended to perform this under a nitrogen stream to prevent lipid oxidation.[5]
- Allow the mixture to cool to room temperature for about an hour to allow the vesicles to anneal and stabilize.[5]
3. Characterization of Liposomes:
Particle Size and Zeta Potential: Determined using dynamic light scattering (DLS).
Encapsulation Efficiency: Can be determined by separating the unencapsulated oil from the liposomes (e.g., by centrifugation or dialysis) and quantifying the oil in the liposomal fraction.
Stability: Monitor changes in particle size, zeta potential, and encapsulation efficiency over time at a specific storage temperature (e.g., 4°C).[16]
Liposome Formation Workflows Conclusion
The choice of encapsulation technique for this compound depends on the desired application, cost considerations, and required stability. Spray-drying is a scalable and cost-effective method suitable for producing powders with good stability.[10] Complex coacervation can achieve high encapsulation efficiencies and offers excellent protection and controlled release properties.[14][15][24] Liposomal and nanoencapsulation techniques are particularly advantageous for applications requiring very small particle sizes and high bioavailability, such as in pharmaceuticals and cosmetics.[6][18][19][20][21] The provided protocols and data serve as a valuable resource for researchers and professionals in the development of stable and effective this compound formulations.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Microencapsulation of Rosemary Essential Oil by Co-Extrusion/Gelling Using Alginate as a Wall Material [scirp.org]
- 3. Encapsulation of rosemary essential oil [open.metu.edu.tr]
- 4. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 5. Entrapment of rosemary extract by liposomes formulated by Mozafari method: physicochemical characterization and optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bbrc.in [bbrc.in]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. EFFECT OF SPRAY DRYING PARAMETERS ON ROSEMARY AROMA MICROENCAPSULATION [journal.pan.olsztyn.pl]
- 13. Coacervation as a Novel Method of Microencapsulation of Essential Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. pharmacology.imedpub.com [pharmacology.imedpub.com]
- 17. bbrc.in [bbrc.in]
- 18. jddtonline.info [jddtonline.info]
- 19. researchgate.net [researchgate.net]
- 20. scialert.net [scialert.net]
- 21. docsdrive.com [docsdrive.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing steam distillation parameters for maximizing rosemary oil yield
Technical Support Center: Optimizing Rosemary Oil Steam Distillation
This guide provides researchers, scientists, and drug development professionals with detailed information for maximizing the yield of rosemary essential oil through steam distillation. It includes frequently asked questions, troubleshooting advice, experimental protocols, and data-driven parameter optimization.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield of essential oil from rosemary using steam distillation? A1: The expected yield of essential oil from rosemary (Rosmarinus officinalis L.) typically ranges from 0.5% to 1.5% (w/w) when using steam distillation on fresh leaves and twigs.[1] However, yields can be influenced by numerous factors, including plant variety, growing conditions, harvest time, and extraction parameters.[2] Optimized processes have reported yields as high as 2.8% (by wt.).[3]
Q2: Should I use fresh or dried rosemary for the highest yield? A2: Dried rosemary generally produces a higher oil yield compared to fresh biomass.[4] One study noted that the oil yield from dry biomass was 0.43%, while fresh biomass yielded 0.35%.[4] Drying the plant material, for instance at 45°C, can significantly increase the essential oil content.[5] One week of natural drying, which reduced the initial weight by 65%, was shown to substantially increase the amount of volatile oils obtained.[6]
Q3: How does the particle size of the plant material affect oil yield? A3: Reducing the particle size of the rosemary leaves can improve oil yield. Crushing the leaves helps to rupture the oil glands, facilitating a more efficient release of volatile compounds during distillation.[7][8] However, it is important not to pack the material too tightly, as this can impede the homogenous passage of steam, a phenomenon known as the "cork effect".[9]
Q4: What part of the rosemary plant contains the most oil? A4: The highest concentration of volatile compounds is found in the rosemary leaves.[10] While branches also contain essential oils, particularly one-year-old branches, the leaves are the primary source for extraction.[7] For optimal results, it is recommended to separate the leaves from the excessively woody stems before distillation.[9][10]
Troubleshooting Guide
Q5: My essential oil yield is very low. What are the common causes and how can I fix it? A5: Low yield is a common issue that can be attributed to several factors. Refer to the troubleshooting workflow below to diagnose and address the problem.
Caption: Troubleshooting workflow for low this compound yield.
Q6: The distillation process is taking too long. How can I speed it up without sacrificing yield? A6: While some studies indicate that distillation times of 2 to 4 hours are common, others have found no significant yield advantage beyond 40 minutes.[4][11] The optimal time is often around 120 minutes to obtain a high yield of both essential oils and antioxidant compounds.[5] Shortening the time drastically may reduce yield, as different chemical components are released at different stages of the process.[4][12]
Q7: I am seeing steam escaping from the apparatus. Is this normal? A7: No, steam escaping from the apparatus indicates a leak. This will result in the loss of volatile oils and reduce the overall efficiency and yield of the extraction. Before starting, ensure all ground-glass connections are well-sealed and properly clamped.[13][14]
Data on Optimized Distillation Parameters
The following tables summarize quantitative data from various studies on the effect of key parameters on this compound yield.
Table 1: Effect of Plant Material Preparation on Oil Yield
| Preparation Method | Condition | Resulting Oil Yield (%) | Reference |
| Fresh Biomass | Standard Distillation | 0.35% | [4] |
| Dried Biomass | Air-dried | 0.43% | [4] |
| Dried Biomass | Dried at 45°C | 2.34% | [5] |
| Fresh vs. Dried | 1-week natural drying | 65% increase in oil recovery | [6] |
| Particle Size | Crushed to 2 cm | Highest oil yield achieved | [7] |
Table 2: Effect of Distillation Time on Oil Yield
| Distillation Time (min) | Biomass Type | Resulting Oil Yield (%) | Key Observation | Reference |
| 40 | Dry Biomass | 0.51% | No yield advantage beyond 40 min. | [4] |
| 120 | Dried at 45°C | High Yield | Determined as most appropriate time. | [5] |
| 180 | Not Specified | ~2.87% (predicted) | Optimal time at 250°C heating. | [15] |
| 10-30 | Not Specified | 88% of oil extracted | Most oil is recovered early. | [12] |
Table 3: Effect of Steam and Temperature Parameters on Oil Yield
| Parameter | Setting | Resulting Oil Yield (%) | Key Observation | Reference |
| Steam Flow Rate | 4 L/min | 1.074% | Lower flow rate increased yield. | [1] |
| Steam Flow Rate | 7 L/min | Lower than 4 L/min | Higher flow rates can decrease yield. | [1] |
| Steam Flow Rate | 9 L/min | Lowest of the three | Higher flow rates can decrease yield. | [1] |
| Temperature | 103-118 °C | Up to 2.8% | Optimal temperature range. | [3] |
Experimental Protocol: Steam Distillation
This section provides a detailed methodology for performing steam distillation of rosemary essential oil in a laboratory setting.
Caption: Step-by-step experimental workflow for steam distillation.
Detailed Steps:
-
Plant Material Preparation :
-
Harvest fresh, aromatic rosemary, ideally in the morning after dew has evaporated to ensure the highest oil concentration.[16]
-
For optimal yield, dry the plant material. Drying at 45°C is recommended, or air-dry in the shade for one week.[5][6]
-
Cut the plant material into small pieces or lightly crush it to increase the surface area and facilitate oil release.[8][14] Avoid grinding into a fine powder, which can hinder steam flow.[9]
-
-
Apparatus Setup :
-
Inspect all glassware for cracks or chips before use.[13]
-
Fill the boiling flask with distilled water to about half or two-thirds full.[13]
-
Place the prepared rosemary into the biomass flask, ensuring it is not packed too tightly.[9]
-
Assemble the steam distillation apparatus, ensuring all ground-glass joints are secure.[13] This typically includes the boiling flask, biomass flask, a still head/connecting tube, a condenser, and a collection vessel (receiver).[13]
-
Connect the condenser to a cool water source, with water entering at the bottom inlet and exiting at the top outlet.[9]
-
-
Distillation Process :
-
Begin heating the boiling flask. As steam is produced, it will pass through the rosemary, rupturing the oil glands and carrying the volatile essential oil with it.[16]
-
The steam-oil mixture will travel to the condenser, where the cool water will cause it to condense back into a liquid.[17]
-
Collect the resulting liquid, a mixture of essential oil and hydrosol (aromatic water), in the receiving flask.[16] The first drops should appear after approximately 30 minutes of heating.[13]
-
Run the distillation for the desired duration. Most of the oil is typically collected in the first 20-30 minutes, but continuing for 40-120 minutes can maximize yield.[4][5][12][13]
-
-
Separation and Collection :
-
Once the distillation is complete, allow the collected liquid to cool. The essential oil, being less dense than water, will form a distinct layer on top of the hydrosol.[16]
-
Carefully transfer the mixture to a separatory funnel.[9][16]
-
Allow the layers to settle and fully separate.
-
Drain the lower hydrosol layer, and then collect the remaining essential oil into a clean, dry container.[9]
-
-
Proper Storage :
References
- 1. ijche.com [ijche.com]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Drying Induced Impact on Composition and Oil Quality of Rosemary Herb, Rosmarinus Officinalis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization extraction of rosemary essential oils using hydrodistillation with extraction kinetics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hbnobulk.com [hbnobulk.com]
- 9. inherba.it [inherba.it]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. engineering.iastate.edu [engineering.iastate.edu]
- 14. Mastering the Craft of this compound: A Practical Guide to Home Extraction [greenskybio.com]
- 15. mdpi.com [mdpi.com]
- 16. clawhammersupply.com [clawhammersupply.com]
- 17. m.youtube.com [m.youtube.com]
troubleshooting batch-to-batch variability in rosemary oil composition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability in rosemary (Rosmarinus officinalis) oil composition.
Troubleshooting Guide: Diagnosing Batch-to-Batch Variability
Experiencing inconsistent results between different batches of rosemary oil can be a significant challenge in research and development. This guide provides a systematic approach to identifying the potential sources of this variability.
Q1: My current batch of this compound shows a different chemical profile compared to previous batches. How can I troubleshoot this?
A1: Discrepancies in the chemical profile of this compound batches are common and can stem from a variety of factors. Follow this step-by-step guide to pinpoint the source of the variability.
Experimental Workflow for Troubleshooting Variability
Caption: Troubleshooting workflow for this compound variability.
Frequently Asked Questions (FAQs)
Q2: What are the primary factors influencing the chemical composition of this compound?
A2: The chemical composition of this compound is highly susceptible to a range of influences, leading to potential batch-to-batch variability. The most significant factors include:
-
Geographical Origin and Climate: The location where rosemary is grown has a profound impact on its chemical profile.[1][2] Factors such as soil type, altitude, temperature, and rainfall contribute to these regional differences.[3][4]
-
Harvesting Time: The season, time of day, and the plant's developmental stage (e.g., vegetative, flowering, or fruiting) at the time of harvest can significantly alter the yield and composition of the essential oil.[3][5][6][7][8]
-
Extraction Method: The technique used to extract the oil, such as hydrodistillation or steam distillation, and the specific parameters of the extraction process (e.g., duration and temperature) can affect the final chemical makeup of the oil.[9][10][11]
-
Plant Material and Drying: The part of the plant used (leaves, flowers) and how it is handled post-harvest, including the drying method (e.g., shade-dried, oven-dried), can influence the resulting essential oil composition.[6][12][13]
-
Genetic Variation (Chemotype): Different chemotypes of Rosmarinus officinalis exist, which are genetically predisposed to produce oil with distinct chemical profiles.[14][15][16][17]
Q3: How does the geographical source affect the main components of this compound?
A3: The geographical origin is a major determinant of the relative concentrations of key chemical constituents in this compound. Different regions are known to produce oils with distinct chemotypes.
| Geographical Origin | Predominant Chemical Components (%) | Reference |
| Morocco | High in 1,8-Cineole (43.5-57.7%) | [1][2] |
| Spain | Rich in α-Pinene (19.4-24.7%), 1,8-Cineole (19.0-21.8%), and Camphor (16.3-18.9%) | [1][2] |
| France | Characterized by α-Pinene (19.9-35.1%), 1,8-Cineole (5.3-24.8%), and Bornyl acetate (1.2-14.3%) | [1][2] |
| Tunisia | Dominated by 1,8-Cineole | [18] |
| Yemen | Verbenone chemotype, with high verbenone (18.6%) and relatively low α-pinene (13.5%) | [16] |
Q4: What is the impact of harvest time on this compound composition?
A4: The timing of the harvest has a significant impact on both the yield and the chemical profile of rosemary essential oil.[5][6] For instance, the highest yield of essential oil is often obtained when the leaves are collected during the flowering stage.[5] Seasonal variations also play a crucial role, with some studies showing higher concentrations of 1,8-cineole and α-pinene in the summer, while borneol, camphor, and terpineol are highest in the winter and late spring.[3] The time of day of the harvest can also affect the total essential oil percentage, with one study noting a higher yield before sunrise compared to noon or after sunset.[5]
| Harvest Season | Key Component Variations | Reference |
| Summer | Higher levels of 1,8-Cineole and α-Pinene | [3] |
| Winter/Late Spring | Higher levels of Borneol, Camphor, and Terpineol | [3] |
| Fruiting Period (Summer) | Highest oil yields (1.6-1.8%) | [8] |
Q5: Which analytical methods are recommended for characterizing this compound?
A5: A comprehensive analysis of this compound typically involves a combination of chromatographic and physicochemical tests.
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Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying and quantifying the individual volatile components of the essential oil.[14][15]
-
Physicochemical Tests: As outlined in pharmacopeias, these tests are crucial for quality control and include:
-
Relative Density: The ratio of the density of the oil to the density of a reference substance (usually water).[19][20]
-
Refractive Index: A measure of how light bends as it passes through the oil.[19][20]
-
Optical Rotation: The degree to which the oil rotates the plane of polarized light.[19][20]
-
Acid Value: Indicates the amount of free acids in the oil.[19]
-
Logical Relationship of Factors Influencing this compound Composition
Caption: Factors influencing the final composition of this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
This protocol provides a general framework for the analysis of rosemary essential oil. Specific parameters may need to be optimized based on the instrument and column used.
-
Sample Preparation:
-
Dilute the rosemary essential oil sample in a suitable solvent (e.g., hexane, ethanol) to an appropriate concentration (e.g., 1% v/v).
-
-
GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 3°C/min to 240°C.
-
Hold: Maintain 240°C for 5 minutes.
-
-
Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Data Analysis:
-
Identify the chemical constituents by comparing their mass spectra with a reference library (e.g., NIST, Wiley).
-
Confirm identifications using retention indices (Kovats indices) relative to a homologous series of n-alkanes.
-
Quantify the relative percentage of each component by peak area normalization.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Essential Oils of Rosemary (Rosmarinus officinalis L.). The Chemical Composition of Oils of Various Origins (Morocco, Spain, France) | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cjmb.org [cjmb.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. The effect of harvest time on the natural product of Rosmarinus officinalis L. from South Iran (Fars province) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Composition and Seasonal Variations of this compound from Southern Spain | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Optimization extraction of rosemary essential oils using hydrodistillation with extraction kinetics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drying Induced Impact on Composition and Oil Quality of Rosemary Herb, Rosmarinus Officinalis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Factors affecting essential oil production in rosemary (Rosmarinus officinalis L.) - CentAUR [centaur.reading.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Chemotypic Characterization and Biological Activity of Rosmarinus officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. jeeng.net [jeeng.net]
- 19. Evaluation of Marketed Rosemary Essential Oils (Rosmarinus officinalis L.) in Terms of European Pharmacopoeia 10.0 Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quality control of commercial essential oil of rosemary (Rosmarinus officinalis L.) | Revista Brasileira de Plantas Medicinais [rbpm.emnuvens.com.br]
Technical Support Center: Enhancing Rosemary Oil Solubility for In Vitro Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in solubilizing rosemary oil for in vitro biological assays.
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous cell culture medium, forming a separate layer on top. How can I fix this?
A1: This is a common issue due to the lipophilic nature of essential oils. Direct addition of this compound to aqueous solutions will result in phase separation. To achieve a homogenous mixture for your in vitro assays, you need to use a solubilizing agent or create a stable emulsion. Here are the recommended approaches:
-
Solvents: For initial stock solutions, organic solvents like dimethyl sulfoxide (DMSO), ethanol, or methanol can be used to dissolve the this compound.[1] It is crucial to prepare a concentrated stock and then dilute it to the final desired concentration in your assay medium. Caution: Ensure the final solvent concentration is low enough to not affect the biological system.[1] Always include a solvent control in your experimental design.
-
Surfactants (Emulsifiers): Non-ionic surfactants such as Tween 80 (polysorbate 80) or Tween 20 (polysorbate 20) are effective in creating oil-in-water emulsions.[2][3][4][5][6][7][8] These agents reduce the surface tension between the oil and water, allowing for the formation of a stable dispersion.
-
Nanoemulsions: For a more stable and effective delivery system, consider preparing a nanoemulsion.[2][3][4][5][9] Nanoemulsions are colloidal dispersions of oil droplets in an aqueous phase with droplet sizes typically under 100 nm, which enhances stability and bioavailability.[4]
Q2: I've used a solvent, but my solution becomes cloudy or precipitates when I add it to the aqueous medium. What's happening?
A2: This indicates that the this compound is coming out of solution as the solvent is diluted in the aqueous phase. Here are some troubleshooting steps:
-
Decrease the Final Oil Concentration: The concentration of this compound may be exceeding its solubility limit in the final solvent-water mixture. Try using a lower final concentration of the oil.
-
Increase the Surfactant to Oil Ratio: If you are using a surfactant, the amount may be insufficient to maintain a stable emulsion. Try increasing the ratio of surfactant to this compound.
-
Optimize the Solvent: While DMSO is widely used, you could also test ethanol or methanol to see if they provide better solubility for your specific application.[1]
-
Consider a Co-surfactant: In some cases, a combination of a surfactant and a co-surfactant (like ethanol or diethylene glycol monoethyl ether) can improve the stability of the emulsion.[3][5]
Q3: My prepared this compound emulsion is not stable and separates over time. How can I improve its stability?
A3: Emulsion stability is critical for reproducible experimental results. To enhance stability:
-
Optimize Surfactant Concentration: The concentration of the surfactant is key. Too little will not adequately coat the oil droplets, while too much can be cytotoxic. Experiment with different surfactant concentrations to find the optimal balance.
-
Use High-Energy Emulsification Methods: For smaller and more uniform droplet sizes, which contribute to greater stability, consider using high-energy methods like high-pressure homogenization or microfluidization.[10]
-
Prepare a Nanoemulsion: Nanoemulsions exhibit excellent long-term stability.[3][5][9] The small droplet size prevents coalescence and gravitational separation.
-
Check the Zeta Potential: The zeta potential is an indicator of the surface charge of the droplets and thus the repulsive forces between them. A higher absolute zeta potential value (e.g., greater than +/- 30 mV) generally indicates better stability. For some this compound nanoemulsions, stable formulations have been achieved with zeta potentials around -6 to -11 mV.[2][3][5][9]
Frequently Asked Questions (FAQs)
Q1: What are the best solvents to dissolve this compound for in vitro assays?
A1: Dimethyl sulfoxide (DMSO), ethanol, and methanol are commonly used solvents for preparing stock solutions of essential oils for biological assays.[1] DMSO is often preferred as it is miscible with water and generally well-tolerated by biological systems at low concentrations.[1]
Q2: What are the recommended surfactants for solubilizing this compound?
A2: Non-ionic surfactants like Tween 80 (polysorbate 80) and Tween 20 (polysorbate 20) are widely used and have been shown to be effective in creating stable this compound-in-water emulsions and nanoemulsions.[2][3][4][5][6][7][8]
Q3: What is a nanoemulsion and how can it improve my experiments?
A3: A nanoemulsion is a dispersion of oil in water (or water in oil) with droplet sizes typically in the range of 20-200 nm.[4][9] Preparing this compound as a nanoemulsion can significantly improve its solubility and stability in aqueous media, enhance its bioavailability, and potentially increase its biological activity.[4][9]
Q4: What are the key parameters to consider when preparing a this compound nanoemulsion?
A4: The key parameters to optimize are the ratio of oil, surfactant, and water, as well as the preparation method (low-energy or high-energy). Important characterization parameters to measure include droplet size, polydispersity index (PDI), and zeta potential to ensure the quality and stability of the nanoemulsion.[2][3][5][9]
Data Presentation: Quantitative Solubilization Parameters
For researchers looking to formulate their own this compound solutions, the following tables summarize key quantitative data from published studies.
Table 1: Composition of this compound Nanoemulsion Formulations
| This compound (%) | Surfactant (%) | Surfactant Type | Co-surfactant | Water (%) | Method | Reference |
| 1.78 | 5.41 | Tween 80 & Span 20 (2:1) | - | 92.8 | High-Pressure Homogenization | [4] |
| 0.5 - 4 | Not Specified | Polysorbate 20 | - | Not Specified | Low-Energy Spontaneous Emulsification | [2] |
| Not Specified | Not Specified | Tween 80 | Ethanol or Diethylene glycol monoethyl ether | Not Specified | Low-Energy Emulsification | [3][5] |
Table 2: Physicochemical Properties of this compound Nanoemulsions
| Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| ~16 | 0.1 | -6.05 | [3][5] |
| Not Specified | Not Specified | -2.48 to -11.0 | [2] |
| 220 | 0.47 | -11.33 | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion using a Low-Energy Method
This protocol is based on the spontaneous emulsification method.
Materials:
-
Rosemary essential oil
-
Polysorbate 20 (Tween 20)
-
Double-distilled water
Procedure:
-
Prepare the oil phase by mixing rosemary essential oil and Polysorbate 20 at a predetermined ratio (e.g., start with a 1:2 oil to surfactant ratio).
-
Slowly add the oil phase to the aqueous phase (double-distilled water) under constant magnetic stirring.
-
Continue stirring for a specified period (e.g., 30 minutes) at room temperature to allow for the spontaneous formation of the nanoemulsion.
-
Characterize the resulting nanoemulsion for droplet size, PDI, and zeta potential to ensure it meets the desired specifications.
Protocol 2: Preparation of this compound Nanoemulsion using High-Pressure Homogenization
This protocol is a high-energy method that produces smaller and more uniform droplets.
Materials:
-
Rosemary essential oil
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 20)
-
Distilled water
Procedure:
-
Prepare the oil phase by mixing this compound with the surfactant and co-surfactant (e.g., a 2:1 ratio of Tween 80 to Span 20).[4]
-
Prepare the aqueous phase, which is distilled water.
-
Heat both the oil and aqueous phases separately to 70°C.[4]
-
Add the oil phase to the aqueous phase while continuously mixing with a high-speed vortex mixer (e.g., at 3000 rpm).[4]
-
Subject the resulting coarse emulsion to high-pressure homogenization at a specified pressure and number of cycles to reduce the droplet size and form a nanoemulsion.
-
Cool the nanoemulsion to room temperature and store it at 4°C.
-
Characterize the final product for its physicochemical properties.
Signaling Pathways and Visualizations
This compound and its active components have been shown to modulate various signaling pathways, which is relevant for understanding its biological effects in vitro.
JAK/STAT/NF-κB Signaling Pathway
Rosemary essential oil has been found to regulate the JAK/STAT/NF-κB signaling pathway, which is involved in inflammation.[11] By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α.[11]
Caption: this compound's inhibition of the JAK/STAT/NF-κB pathway.
Nrf2 Antioxidant Response Pathway
Rosemary essential oil can also activate the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.[12] Activation of Nrf2 leads to the expression of antioxidant enzymes, helping to protect cells from oxidative stress.[12]
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Experimental Workflow for Solubility Improvement
The following diagram outlines a logical workflow for a researcher facing solubility issues with this compound.
Caption: Workflow for improving this compound solubility in experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. public.pensoft.net [public.pensoft.net]
- 5. This compound low energy nanoemulsion: optimization, µrheology, in silico, in vitro, and ex vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. craft360.com.au [craft360.com.au]
- 8. WO2009019571A2 - Method of dissolving essential oils in water - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The JAK/STAT/NF-κB signaling pathway can be regulated by rosemary essential oil, thereby providing a potential treatment for DNCB-induced in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
preventing the oxidation and degradation of rosemary oil during storage
Technical Support Center: Storage and Stability of Rosemary Oil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on . Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to minimize degradation?
A1: To maintain the stability and efficacy of this compound, it should be stored in a cool, dark, and dry place.[1][2] The optimal temperature range is between 15°C and 21°C (60°F and 70°F).[3] It is crucial to keep the oil in airtight, dark-colored glass containers, such as amber or cobalt blue, to protect it from light and oxygen, which can accelerate degradation.[4][5]
Q2: Can I store this compound in the refrigerator or freezer?
A2: Yes, refrigeration can be a good option for long-term storage as the low temperature slows down the oxidation process.[6][7] However, be aware that some components of the oil may solidify or crystallize at colder temperatures.[7][8] If this occurs, allow the oil to return to room temperature for a few hours before use.[1][7][8] When removing the oil from the refrigerator, it's important to prevent condensation from forming inside the bottle, as moisture can lead to microbial contamination.[1] Freezing is also a safe method for preservation.[7]
Q3: How does exposure to light, heat, and air affect the stability of this compound?
A3: Exposure to light, heat, and air are the primary factors that contribute to the degradation of this compound.[4]
-
Light: UV and visible light can initiate and accelerate photo-oxidation, leading to the breakdown of the oil's chemical constituents, particularly its phenolic and antioxidant compounds.[1][9][10]
-
Heat: High temperatures increase the rate of oxidation and can cause the more volatile components of the oil to evaporate, altering its chemical profile and potency.[7][11]
-
Air (Oxygen): Oxygen reacts with the unsaturated fatty acids in the oil, a process known as auto-oxidation. This leads to the formation of peroxides, aldehydes, and ketones, which cause rancidity and a loss of therapeutic properties.[4][5]
Q4: What type of container is best for storing this compound?
A4: Dark-colored glass bottles, such as amber or cobalt blue, are the best choice for storing this compound.[4][5] These bottles protect the oil from UV light, which can degrade its quality.[5] It is also essential to ensure the container has a tightly sealed cap to prevent exposure to oxygen.[4][8] Avoid storing this compound in plastic containers, as the oil can leach chemicals from the plastic, leading to contamination.[5][6] For long-term or bulk storage, consider decanting the oil into smaller bottles to minimize the headspace (the amount of air in the container) as you use it.[2][6][8]
Q5: How can I tell if my this compound has oxidized or degraded?
A5: The most common signs of degradation in this compound are changes in its aroma and color. Oxidized oil may develop a rancid or unpleasant smell. You can perform a simple smell test by comparing the scent of your stored oil to that of a fresh sample.[11] Changes in the oil's viscosity or the appearance of cloudiness can also indicate degradation. For a quantitative assessment, you can measure the Peroxide Value (PV), Anisidine Value (AV), and TOTOX Value of the oil.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| Change in Aroma (Rancid or Off-Odor) | Oxidation due to exposure to air and/or light. | 1. Verify Storage Conditions: Ensure the oil is in a tightly sealed, dark glass container and stored in a cool, dark place. 2. Minimize Headspace: If the bottle is partially full, consider transferring the oil to a smaller container to reduce the amount of oxygen it is exposed to.[2][6][8] 3. Quantitative Analysis: Perform a Peroxide Value and Anisidine Value test to determine the extent of primary and secondary oxidation. |
| Color Deepening or Change | Photo-degradation from exposure to light. | 1. Assess Container Type: Confirm that the oil is stored in a dark-colored (amber or cobalt blue) glass bottle.[4][5] 2. Review Storage Location: Move the oil to a location away from direct sunlight or any other light sources, such as a closed cabinet or drawer.[2][6] |
| Cloudiness or Solidification of the Oil | Storage at low temperatures (refrigeration). | 1. Bring to Room Temperature: Allow the oil to sit at room temperature for several hours to see if it returns to its normal consistency.[1][7][8] 2. Gentle Warming: If necessary, you can gently warm the bottle in your hands. Avoid using high heat. |
| Inconsistent Experimental Results | Degradation of the oil leading to altered chemical composition and reduced efficacy. | 1. Evaluate Storage History: Review the storage conditions and duration of the this compound being used. 2. Perform Stability Testing: Conduct a comprehensive analysis of the oil's stability by measuring its Peroxide Value, Anisidine Value, and TOTOX value. 3. Chemical Profiling: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the current chemical composition of the oil and compare it to a fresh sample or a known standard to identify any degradation products. |
Experimental Protocols
Determination of Peroxide Value (PV)
This protocol is based on the ISO 18321 standard and measures the primary oxidation products in the oil.[1][12]
1. Principle: The peroxides present in the oil oxidize potassium iodide, releasing iodine. The amount of liberated iodine is then determined by titration with a standard sodium thiosulfate solution.[1][13]
2. Reagents and Apparatus:
-
Acetic acid-chloroform solvent mixture (3:2 v/v)[14]
-
Saturated potassium iodide (KI) solution (freshly prepared)[14]
-
0.1 N and 0.01 N sodium thiosulfate (Na₂S₂O₃) solutions[14]
-
1% Starch solution (indicator)[14]
-
250 mL Erlenmeyer flask with a glass stopper[15]
-
Burette
-
Balance (accurate to ± 1 mg)
3. Procedure:
-
Weigh approximately 5 g of the this compound sample into the Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the oil.
-
Add 0.5 mL of the saturated potassium iodide solution.
-
Stopper the flask, shake for one minute, and then store it in the dark for exactly five minutes.
-
Add 30 mL of distilled water.
-
Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, shaking vigorously until the yellow color of the iodine almost disappears.
-
Add 0.5 mL of the starch solution and continue the titration until the blue color completely disappears.
-
Perform a blank determination under the same conditions without the oil sample.
4. Calculation: Peroxide Value (meq O₂/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the oil sample (g)
Determination of p-Anisidine Value (AV)
This protocol is based on the AOCS Official Method Cd 18-90 and measures the secondary oxidation products (aldehydes and ketones).[4][9]
1. Principle: The aldehydes and ketones in the oil react with p-anisidine in a solvent to form a colored complex. The intensity of the color, which is proportional to the amount of these secondary oxidation products, is measured spectrophotometrically.[16]
2. Reagents and Apparatus:
-
Isooctane
-
p-Anisidine reagent (0.25% w/v in glacial acetic acid)[2]
-
Spectrophotometer
-
1 cm cuvettes
-
25 mL volumetric flasks
-
10 mL test tubes with stoppers
-
Pipettes
3. Procedure:
-
Weigh 0.5-4.0 g of the this compound sample into a 25 mL volumetric flask and dilute to volume with isooctane.[2]
-
Measure the absorbance (Ab) of this solution at 350 nm using isooctane as a blank.[2]
-
Pipette 5 mL of the oil solution into one test tube and 5 mL of isooctane into a second test tube (for the blank).
-
Add 1 mL of the p-anisidine reagent to each test tube, stopper, and shake.
-
After exactly 10 minutes, measure the absorbance (As) of the oil solution at 350 nm, using the p-anisidine/isooctane solution from the second test tube as the blank.[2][17]
4. Calculation: p-Anisidine Value (AV) = (25 * (1.2 * As - Ab)) / W Where:
-
As = Absorbance of the oil solution after reaction with p-anisidine
-
Ab = Absorbance of the oil solution in isooctane
-
W = Weight of the oil sample (g)
Calculation of TOTOX Value
The TOTOX (Total Oxidation) value provides an overall picture of the oil's oxidation status, taking into account both primary and secondary oxidation products.[10]
1. Formula: TOTOX Value = (2 * PV) + AV Where:
-
PV = Peroxide Value
-
AV = p-Anisidine Value
2. Interpretation of TOTOX Values: The following table provides general guidelines for interpreting the TOTOX value of an oil.
| TOTOX Value | Oil Quality |
| Below 10 | Fresh and high quality.[3][18] |
| 10 - 20 | Acceptable, but may show early signs of oxidation.[3][18] |
| Above 20 | Considered rancid and not suitable for use.[3][18] |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is used to separate and identify the individual volatile components of this compound, allowing for a detailed analysis of its chemical profile and the detection of degradation products.[19][20][21]
1. Principle: The volatile compounds in the oil are separated based on their boiling points and polarity in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification.
2. Sample Preparation: A small aliquot of the this compound is diluted in a suitable solvent, such as hexane or ethanol, before injection into the GC-MS system.
3. Typical GC-MS Parameters:
-
Injector Temperature: 250°C
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: An initial temperature of around 60°C, held for a few minutes, followed by a ramp up to 240-280°C at a rate of 3-10°C/minute.
-
Carrier Gas: Helium
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: 40-400 amu
4. Data Analysis: The resulting chromatogram is analyzed by identifying the peaks based on their retention times and mass spectra, which are compared to a mass spectral library (e.g., NIST, Wiley). Changes in the relative percentages of key compounds like 1,8-cineole, camphor, α-pinene, and the appearance of new peaks can indicate degradation.[22]
Visualizations
Caption: The process of this compound oxidation.
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for this compound storage.
References
- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 2. scribd.com [scribd.com]
- 3. download.cdrfoodlab.com [download.cdrfoodlab.com]
- 4. p-Anisidine Value [library.aocs.org]
- 5. sparoom.com [sparoom.com]
- 6. yuemi.ca [yuemi.ca]
- 7. Tips On Storing Essential Oils Properly | Young Living Blog [youngliving.com]
- 8. Essential Oil, Absolute & CO2 Storage Tips and Guidelines | FNWL [fromnaturewithlove.com]
- 9. qclscientific.com [qclscientific.com]
- 10. What does TOTOX value reveals all about our oils and fats? - Eurofins Scientific [eurofins.in]
- 11. planttherapy.com [planttherapy.com]
- 12. ISO 18321:2015 Essential oils — Determination of peroxide value [kssn.net]
- 13. Quantification of peroxide value (PV) in oil â Vitas Analytical Services [vitas.no]
- 14. scribd.com [scribd.com]
- 15. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 16. cdrfoodlab.com [cdrfoodlab.com]
- 17. crystal-filtration.com [crystal-filtration.com]
- 18. cdrfoodlab.com [cdrfoodlab.com]
- 19. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. academics.su.edu.krd [academics.su.edu.krd]
- 22. Drying Induced Impact on Composition and Oil Quality of Rosemary Herb, Rosmarinus Officinalis Linn - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of GC-MS Conditions for the Separation of Rosemary Oil Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the GC-MS analysis of rosemary oil. Our aim is to help you optimize your methods for the effective separation of its isomeric compounds.
Frequently Asked Questions (FAQs)
Q1: What are the major isomeric compounds in this compound that are important to separate?
A1: The primary isomers of interest in this compound include α-pinene, β-pinene, camphor, 1,8-cineole (eucalyptol), and borneol. These compounds have very similar chemical structures and boiling points, making their separation challenging.
Q2: Which type of GC column is best suited for separating this compound isomers?
A2: For the analysis of volatile terpenes like those in this compound, a mid-polarity column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a common choice.[1][2] For separating enantiomers (chiral isomers), a specialized chiral stationary phase, often based on cyclodextrins, is necessary.[3][4]
Q3: What is a good starting point for the GC oven temperature program?
A3: A good starting point for a temperature program, often called a "scouting gradient," is a low initial oven temperature (e.g., 40-60°C) with a ramp rate of 10°C/min up to a final temperature around 240-250°C.[5][6][7] This allows for a broad overview of the sample's components and can be optimized further.
Q4: How can I improve the resolution of early-eluting peaks like α-pinene and β-pinene?
A4: To improve the separation of early-eluting, volatile compounds, it is often beneficial to lower the initial oven temperature.[5] A slower initial temperature ramp rate can also increase the interaction of these isomers with the stationary phase, leading to better resolution.
Q5: My peak shapes are poor (e.g., tailing or fronting). What could be the cause?
A5: Poor peak shape can be due to several factors. Peak tailing may indicate active sites in the liner or column, which can be addressed by using a fresh, deactivated liner or trimming the front end of the column. Peak fronting often suggests column overload, which can be resolved by diluting the sample or injecting a smaller volume.
Troubleshooting Guide
Issue 1: Co-elution of α-pinene and β-pinene
-
Symptom: A single, broad, or shouldered peak is observed where two distinct peaks for α-pinene and β-pinene are expected.
-
Potential Causes:
-
Inappropriate GC column stationary phase.
-
Suboptimal oven temperature program.
-
Carrier gas flow rate is too high or too low.
-
-
Solutions:
-
Optimize the Temperature Program:
-
Lower the initial oven temperature to increase retention of these volatile isomers.
-
Decrease the initial ramp rate (e.g., from 10°C/min to 3-5°C/min) to enhance separation.
-
-
Verify Column Selection:
-
Ensure you are using a column with appropriate selectivity for terpenes. A 5% phenyl-methylpolysiloxane phase is a good starting point.
-
-
Adjust Carrier Gas Flow Rate:
-
Optimize the linear velocity of your carrier gas (Helium or Hydrogen) for your column's internal diameter to achieve the best efficiency.
-
-
Issue 2: Poor Resolution of Camphor and 1,8-Cineole
-
Symptom: Overlapping peaks for camphor and 1,8-cineole, making accurate quantification difficult.
-
Potential Causes:
-
The temperature ramp rate is too fast in the elution range of these compounds.
-
The stationary phase lacks the necessary selectivity.
-
-
Solutions:
-
Introduce a Mid-Ramp Hold:
-
Determine the elution temperature of the co-eluting pair from a scouting run.
-
Introduce a short isothermal hold (e.g., 1-2 minutes) in the temperature program just before this elution temperature to improve separation.
-
-
Consider an Alternative Column:
-
If optimizing the temperature program is insufficient, a column with a different selectivity, such as a wax column, may provide the necessary resolution.[8]
-
-
Issue 3: Low Signal Intensity for Minor Isomers
-
Symptom: Difficulty in detecting and quantifying low-abundance isomers.
-
Potential Causes:
-
Sample concentration is too low.
-
Inappropriate split ratio in the injector.
-
High detector temperature causing analyte degradation.
-
-
Solutions:
-
Adjust Injection Parameters:
-
Decrease the split ratio (e.g., from 100:1 to 50:1 or lower) to introduce more sample onto the column.
-
Consider using splitless injection for trace analysis, but be mindful of potential peak broadening for more abundant compounds.
-
-
Optimize Detector Settings:
-
Ensure the MS source and transfer line temperatures are appropriate to prevent analyte degradation while ensuring efficient ionization.
-
-
Experimental Protocols
Recommended GC-MS Protocol for this compound Isomer Separation
This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and analytical goals.
| Parameter | Recommended Condition | Notes |
| GC System | Gas Chromatograph with Mass Spectrometric Detector | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard non-polar column suitable for essential oil analysis.[1] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | |
| Injector | Split/Splitless Inlet | |
| Injector Temperature | 250°C | |
| Split Ratio | 50:1 | Adjust as needed based on sample concentration and desired sensitivity. |
| Injection Volume | 1 µL | |
| Oven Temperature Program | Initial: 50°C, hold for 2 minRamp 1: 3°C/min to 150°CRamp 2: 15°C/min to 250°C, hold for 5 min | This program provides good initial separation of volatile monoterpenes with a faster ramp for later eluting compounds. |
| MS Transfer Line Temp. | 280°C | |
| Ion Source Temperature | 230°C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Mass Range | m/z 40-400 | |
| Solvent Delay | 3 minutes | To prevent solvent filament saturation. |
Data Presentation
Table 1: Comparison of GC-MS Conditions for this compound Analysis from Literature
| Reference | Column Type | Oven Program | Key Separated Isomers |
| Socaci et al. (2009)[9] | AT-5 (5% phenyl methylpolysiloxane) | Not specified in detail | α-Pinene, Camphene, Eucalyptol |
| Tomi et al. (2016)[4] | DB-1MS (100% dimethylpolysiloxane) | 50°C (3 min) -> 180°C at 2°C/min | α-Pinene, β-Pinene, Camphor, Borneol, 1,8-Cineole |
| Oriental Journal of Chemistry (2022)[8] | ABINNO Wax | 70°C -> 270°C at 4°C/min | α-Pinene, β-Pinene, Camphor, 1,8-Cineole |
| Jalali-Heravi et al. (2011)[2] | DB-5ms | Not specified in detail | α-Pinene, 1,8-Cineole, Camphor, Eucalyptol |
Visualizations
Caption: Troubleshooting workflow for poor GC-MS separation of this compound isomers.
References
- 1. revues.imist.ma [revues.imist.ma]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. scitepress.org [scitepress.org]
- 8. GC-MS Chemical profile, Antioxidant Activity, and Sun Protection Factor of Essential Oil of Tea Tree (Melaleuca alternifolia) and Rosemary (Rosmarinus officinalis L.) – Oriental Journal of Chemistry [orientjchem.org]
- 9. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
Technical Support Center: Standardization of Rosmarinus officinalis Essential Oil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rosmarinus officinalis (rosemary) essential oil. The information addresses common challenges encountered during standardization experiments.
Frequently Asked Questions (FAQs)
Q1: Why is there significant batch-to-batch variation in the chemical profile of my rosemary essential oil samples?
A1: The chemical composition of Rosmarinus officinalis essential oil is highly variable due to several factors:
-
Chemotypes: Rosemary has different chemotypes, which are plants of the same species that produce different major chemical components. The main chemotypes are typically high in 1,8-cineole, camphor, or verbenone.[1][2]
-
Geographic Origin: The climate, soil composition, and altitude of the growing region significantly impact the essential oil's chemical profile.[3] For example, Brazilian rosemary oils have been noted to be similar in composition to those of French origin due to their 1,8-cineole and camphor content.[3]
-
Harvesting Time: The concentration of constituents can vary with the season and even the time of day of harvesting.[4]
-
Plant Part Used: The essential oil composition can differ depending on whether it is extracted from the leaves, flowers, or stems.
-
Extraction Method: Different extraction techniques (e.g., hydrodistillation, steam distillation) will yield oils with varying compositions.[5]
Q2: What are the key chemical markers I should be looking for when standardizing rosemary essential oil?
A2: While the exact composition varies, several key compounds are typically used as markers for identification and quality control. According to various studies and pharmacopoeias, these include:
-
1,8-Cineole (Eucalyptol)
-
Camphor
-
α-Pinene
-
Borneol
-
Camphene
-
Verbenone
-
Bornyl acetate
The European Pharmacopoeia specifies limits for these and other compounds to define the quality of rosemary oil.[6][7]
Q3: My GC-MS results for a commercial this compound sample do not match the European Pharmacopoeia (EP) monograph. What could be the reason?
A3: It is not uncommon for commercial essential oils to fail to meet all pharmacopoeial standards. A study on rosemary oils in the Turkish market found that none of the 15 samples fully complied with the EP monograph.[6][8][9] Reasons for this discrepancy can include:
-
Natural Variation: The specific chemotype and origin of the plant material may not align with the chemotypes recognized in the EP monograph.[6]
-
Adulteration: The oil may be adulterated with cheaper essential oils or synthetic compounds.
-
Improper Storage: Degradation of the essential oil due to exposure to light, heat, or oxygen can alter its chemical profile.
-
Processing Differences: The extraction and processing methods used by the manufacturer can affect the final chemical composition.
Q4: How do I choose the appropriate analytical method for standardization?
A4: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most common and effective method for analyzing the chemical composition of essential oils.[5][10] Gas Chromatography with Flame Ionization Detection (GC-FID) is also widely used for quantification.[11][12] For preliminary analysis, Thin Layer Chromatography (TLC) can be a useful and cost-effective tool.[6][13]
Troubleshooting Guides
Issue 1: Inconsistent Peak Identification in GC-MS Analysis
Problem: You are observing peaks in your chromatogram that you cannot confidently identify, or the identification of known compounds is inconsistent across different runs.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Co-elution of Compounds | Modify the GC temperature program to improve separation. A slower ramp rate can often resolve co-eluting peaks. |
| Matrix Effects | Prepare samples in a different solvent to see if it affects peak shape or retention time. |
| Inadequate Library Matching | Ensure your mass spectral library is comprehensive and appropriate for essential oil analysis. Consider using retention indices (RI) in addition to mass spectra for more reliable identification. |
| Instrument Contamination | Run a blank solvent injection to check for ghost peaks from previous analyses. If present, bake out the column and clean the injector port. |
Issue 2: Poor Reproducibility of Quantitative Data
Problem: The quantitative results for the major components of your this compound samples are not reproducible between injections or different sample preparations.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Injection Volume | Use an autosampler for injections to ensure consistent volume. If injecting manually, ensure a consistent and proper technique. |
| Sample Volatility | Keep sample vials capped and cool to prevent the loss of volatile components. |
| Inaccurate Standard Preparation | Use high-purity reference standards and a calibrated analytical balance for preparing calibration curves. Prepare fresh standards regularly. |
| Detector Saturation | If a major peak is flat-topped, the detector is saturated. Dilute the sample and re-inject. |
Data Presentation
Table 1: Variation in the Chemical Composition of Rosmarinus officinalis Essential Oil from Different Geographic Locations.
| Compound | Tunisia (%)[3] | Spain (%)[1] | Romania (%)[14] |
| 1,8-Cineole | 33.08 - 37.75 | >24 | 13.07 - 16.16 |
| Camphor | 13.55 - 18.13 | >20 (camphoripherum chemotype) | 29.41 - 40.03 |
| α-Pinene | 8.58 - 9.32 | - | 11.36 - 19.33 |
| Verbenone | - | >18 (verbenoniferum chemotype) | - |
| Borneol | 4.08 - 5.48 | - | - |
| Camphene | 4.18 - 5.58 | - | - |
Table 2: European Pharmacopoeia 10.0 Standards for this compound. [6]
| Parameter | Specification |
| Relative Density | 0.895 to 0.920 |
| Refractive Index | 1.464 to 1.473 |
| Optical Rotation | -5° to +8° |
| Acid Value | < 1.0 |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Rosemary Essential Oil
This protocol is a generalized procedure based on common practices.[6][10] Researchers should optimize parameters for their specific instrumentation and analytical goals.
1. Sample Preparation:
- Dilute 1 µL of the essential oil in 1 mL of a suitable solvent (e.g., hexane or ethanol).
2. GC-MS System and Conditions:
- GC System: Agilent 7890A or equivalent.
- Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector: Split mode (split ratio 50:1 or 100:1).
- Injector Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: Increase to 240 °C at a rate of 3 °C/min.
- Hold: Hold at 240 °C for 5 minutes.
- MS System: Agilent 5975C or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 40-550 amu.
- MS Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
3. Data Analysis:
- Identify the chemical constituents by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley).
- Confirm identification by comparing their retention indices (RI) with literature values.
- Quantify the relative percentage of each component by peak area normalization.
Visualizations
Caption: Experimental workflow for the analysis of Rosmarinus officinalis essential oil.
Caption: Factors influencing the standardization of Rosmarinus officinalis essential oil.
References
- 1. researchgate.net [researchgate.net]
- 2. Rosemary, Chemotypes, Folklore and More — Frogworks [frogworks.us]
- 3. Free Article [bettercodger.com]
- 4. cjmb.org [cjmb.org]
- 5. Factors affecting essential oil production in rosemary (Rosmarinus officinalis L.) - CentAUR [centaur.reading.ac.uk]
- 6. Evaluation of Marketed Rosemary Essential Oils (Rosmarinus officinalis L.) in Terms of European Pharmacopoeia 10.0 Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Marketed Rosemary Essential Oils (Rosmarinus officinalis L.) in Terms of European Pharmacopoeia 10.0 Criteria [] [jag.journalagent.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Marketed Rosemary Essential Oils (Rosmarinus officinalis L.) in Terms of European Pharmacopoeia 10.0 Criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rosmarinus officinalis essential oil: antiproliferative, antioxidant and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Headspace/GC–MS Analysis and Investigation of Antibacterial, Antioxidant and Cytotoxic Activity of Essential Oils and Hydrolates from Rosmarinus officinalis L. and Lavandula angustifolia Miller - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRDizin [search.trdizin.gov.tr]
- 14. Seasonal Variations in Chemical Composition and Antibacterial and Antioxidant Activities of Rosmarinus officinalis L. Essential Oil from Southwestern Romania [mdpi.com]
Technical Support Center: Refinement of Extraction Techniques for Specific Rosemary Oil Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining extraction techniques to enrich for specific compounds from rosemary (Rosmarinus officinalis).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of rosemary oil and its bioactive compounds.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| EXT-001 | Low yield of essential oil. | - Inefficient extraction method. - Improper plant material preparation (e.g., particle size too large).[1][2] - Insufficient extraction time.[3][4] - Inadequate solvent-to-solid ratio. | - Select an advanced extraction technique known for higher efficiency, such as UAE or MAHD. - Grind the rosemary leaves to a smaller, uniform particle size to increase surface area.[2] - Optimize the extraction time; monitor the yield at different time points to determine the optimal duration.[4] - Adjust the solvent-to-material ratio; a higher ratio may improve extraction but may also require more energy for solvent removal. |
| EXT-002 | Degradation of carnosic acid. | - High extraction temperatures.[5] - Exposure to light and oxygen.[6][7][8] - Presence of water in certain solvents can accelerate degradation.[6] | - Employ low-temperature extraction methods like supercritical fluid extraction (SFE) or ultrasound-assisted extraction (UAE) at controlled temperatures.[5][9] - Conduct extractions in the dark or using amber glassware and purge the system with an inert gas (e.g., nitrogen) to minimize oxidation.[5] - Use anhydrous solvents and ensure the plant material is thoroughly dried. |
| EXT-003 | Low purity of rosmarinic acid in the extract. | - Co-extraction of other polar compounds. - Inefficient separation and purification steps post-extraction. | - Optimize the polarity of the extraction solvent. Ethanol-water mixtures are often effective.[10] - Implement a multi-step purification process, such as liquid-liquid extraction followed by column chromatography, to isolate rosmarinic acid.[11] - Adjust the pH of the initial extract to enhance the selective extraction of rosmarinic acid into a specific solvent phase.[11] |
| EXT-004 | Inconsistent camphor concentration between batches. | - Variation in the chemotype of the rosemary plant material.[12] - Differences in distillation time and temperature.[13] | - Source rosemary from a single, reputable supplier with known chemotype specifications. - Standardize the distillation parameters, including heating rate, distillation time, and condensation temperature, for all extractions.[13] |
| SFE-001 | Low extraction yield in Supercritical Fluid Extraction (SFE). | - Sub-optimal pressure and temperature conditions.[2][14] - Inadequate CO2 flow rate. - Incorrect particle size of the plant material.[2] | - Optimize pressure and temperature. Higher pressures generally increase solvent density and solvating power.[2][14] - Adjust the CO2 flow rate; a lower flow rate can increase contact time but may prolong the extraction. - Reduce the particle size of the rosemary leaves to decrease mass transfer resistance.[2] |
| MAHD-001 | Charring of plant material during Microwave-Assisted Hydrodistillation (MAHD). | - Microwave power is too high.[15] - Insufficient water in the distillation flask. | - Reduce the microwave power level to avoid localized overheating.[15] - Ensure the plant material is fully submerged in water throughout the extraction process.[3] |
| UAE-001 | Solvent evaporation during Ultrasound-Assisted Extraction (UAE). | - High sonication power leading to an increase in temperature.[16] | - Use a cooling jacket or a temperature-controlled water bath to maintain a constant, low temperature during extraction.[17] - Perform extraction in shorter pulses to allow for heat dissipation. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the refinement of this compound extraction techniques.
Q1: Which extraction method is best for enriching carnosic acid?
A1: Supercritical Fluid Extraction (SFE) is highly effective for enriching carnosic acid as it allows for precise control over temperature and pressure, minimizing the degradation of this heat-sensitive compound.[5] Ultrasound-Assisted Extraction (UAE) with a suitable solvent like ethanol has also been shown to yield extracts rich in carnosic acid.[9][17]
Q2: What is the most efficient method for extracting rosmarinic acid?
A2: Ultrasound-Assisted Extraction (UAE) using a polar solvent such as an ethanol-water mixture is very efficient for extracting rosmarinic acid.[18] Post-extraction purification steps, including liquid-liquid extraction and column chromatography, are crucial for achieving high purity.[11]
Q3: How can I increase the camphor content in my this compound?
A3: The camphor content is highly dependent on the chemotype of the rosemary plant.[12] Using a camphor-rich chemotype is the primary factor. Additionally, optimizing the distillation time during hydrodistillation or steam distillation can influence the concentration of camphor in the final oil, as it is a less volatile compound that tends to be extracted later in the process.[13]
Q4: What are the main advantages of Microwave-Assisted Hydrodistillation (MAHD) over conventional hydrodistillation?
A4: MAHD offers several advantages, including significantly shorter extraction times, reduced energy consumption, and often higher yields of essential oil.[4][19][20] The rapid heating of water within the plant material can lead to a more efficient rupture of oil glands.
Q5: Is it possible to perform a solvent-free extraction?
A5: Yes, both traditional steam distillation/hydrodistillation and Supercritical Fluid Extraction (SFE) with carbon dioxide are solvent-free methods in the sense that no organic solvents are used.[14][21]
Q6: How do I choose the right solvent for my extraction?
A6: The choice of solvent depends on the target compound's polarity. For non-polar compounds like many of the volatile components in essential oils, a non-polar solvent or SFE with pure CO2 is suitable. For more polar compounds like rosmarinic and carnosic acids, polar solvents such as ethanol or ethanol-water mixtures are more effective.[10][17]
Q7: What is the importance of particle size in the extraction process?
A7: Reducing the particle size of the plant material increases the surface area available for contact with the solvent, which generally leads to a higher extraction yield and faster extraction rates.[2] However, excessively fine powder can lead to difficulties in filtration and potential blockages in SFE systems.
Q8: How can I prevent the loss of volatile compounds during extraction?
A8: To prevent the loss of volatile compounds, it is important to use a well-sealed extraction system with an efficient condensation apparatus. For methods involving heat, using the lowest effective temperature and a shorter extraction time can help minimize volatilization losses.
Quantitative Data Presentation
The following tables summarize quantitative data on the yield of specific compounds from rosemary using various extraction techniques.
Table 1: Comparison of Carnosic Acid and Rosmarinic Acid Yields from Different Extraction Methods
| Extraction Method | Solvent | Carnosic Acid Yield (mg/g of dry plant) | Rosmarinic Acid Yield (mg/g of dry plant) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 85.27 (as Total Phenolic Content) | High | [17] |
| Supercritical Fluid Extraction (SFE) | CO2 + 7% Ethanol | - | - | [17] |
| Soxhlet Extraction | Methanol | 2.92 | 33.49 | [22] |
| Decoction (Dry Leaf) | Water | High | High | [22] |
| Optimized Ethanol Extraction | Ethanol | 86.28 | 8.37 | [23] |
| Subcritical Water Extraction | Water (100°C) | - | ~55.5 | [24] |
Table 2: Composition of Rosemary Essential Oil from Different Extraction Methods (%)
| Compound | Hydrodistillation | Supercritical Fluid Extraction (SFE) | Microwave-Assisted Hydrodistillation (MAHD) |
| α-Pinene | 9.9 - 22.66 | 22.66 | - |
| 1,8-Cineole | 41.6 | 16.2 | 43.6 - 45.0 |
| Camphor | 17.0 | 9.33 | 15.3 - 16.7 |
| Borneol | 4.8 | 8.09 | 3.5 - 4.0 |
| Reference | [25] | [2] | [4] |
Note: The composition can vary significantly based on the specific parameters of each extraction method and the chemotype of the rosemary used.
Experimental Protocols
Detailed methodologies for key extraction techniques are provided below.
Supercritical Fluid Extraction (SFE) Protocol
-
Preparation of Plant Material: Dry rosemary leaves at 40°C for 24 hours and grind them to an average particle size of 0.15 mm.[2][14]
-
SFE System Setup:
-
Extraction Parameters:
-
Collection:
-
The extracted oil is collected in a separator where the CO2 is depressurized, and the extract precipitates.
-
-
Post-Extraction:
-
The collected extract can be further analyzed by GC-MS or HPLC.
-
Microwave-Assisted Hydrodistillation (MAHD) Protocol
-
Preparation of Plant Material: Use 100 g of dried rosemary leaves.
-
MAHD System Setup:
-
Extraction Parameters:
-
Collection:
-
The essential oil is collected from the graduated tube of the Clevenger apparatus.
-
-
Post-Extraction:
-
Dry the collected oil with anhydrous sodium sulfate and store it in a sealed, dark vial at 4°C.
-
Ultrasound-Assisted Extraction (UAE) Protocol
-
Preparation of Plant Material: Use powdered rosemary leaves.
-
UAE System Setup:
-
Extraction Parameters:
-
Separation and Concentration:
Visualizations
Experimental Workflow for Supercritical Fluid Extraction (SFE)
Caption: Workflow for Supercritical Fluid Extraction (SFE).
Experimental Workflow for Microwave-Assisted Hydrodistillation (MAHD)
Caption: Workflow for Microwave-Assisted Hydrodistillation (MAHD).
Logical Relationship of Parameters for Carnosic Acid Enrichment
Caption: Key parameters influencing carnosic acid enrichment.
References
- 1. aidic.it [aidic.it]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Assisted Hydro-Distillation of Essential Oil from Rosemary: Comparison with Traditional Distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted hydrodistillation of essential oil from rosemary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of Stability and Degradation Kinetics of Carnosic and Rosmarinic Acid in Edible Oil and Its Effectiveness as an Extraction Medium Compared to Other Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. hielscher.com [hielscher.com]
- 10. The process of extracting rosmarinic acid from rosemary extract. [greenskybio.com]
- 11. mdpi.com [mdpi.com]
- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. essencejournal.com [essencejournal.com]
- 16. Effect of Enzymatic, Ultrasound, and Reflux Extraction Pretreatments on the Chemical Composition of Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of the Extraction Method on the Chemical Composition and Antioxidant Potency of Rosmarinus officinalis L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Study on the extraction and purification of rosmarinic acid from rosemary | Semantic Scholar [semanticscholar.org]
- 19. A comparison between different techniques for the isolation of rosemary essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. quora.com [quora.com]
- 22. mdpi.com [mdpi.com]
- 23. Optimizing Ethanol Extraction of Rosemary Leaves and Their Biological Evaluations [xiahepublishing.com]
- 24. mdpi.com [mdpi.com]
- 25. Investigation of the Volatile Fraction of Rosemary Infusion Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Experimental Limitations of Rosemary Oil Volatility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the volatility of rosemary oil in experimental setups.
Frequently Asked Questions (FAQs)
Q1: Why is the volatility of this compound a concern in my experiments?
A1: The volatile nature of this compound can lead to several experimental challenges. Its components can easily evaporate, leading to a decrease in concentration over the course of an experiment and inaccurate results.[1][2] This volatility, along with sensitivity to oxygen, light, and heat, can cause degradation of the essential oil's active components, altering its chemical composition and biological activity.[1][3]
Q2: What are the primary methods to counteract the volatility of this compound?
A2: The most effective methods to stabilize this compound and reduce its volatility include encapsulation, nanoemulsification, and the use of antioxidants.[1][2][4] Encapsulation involves entrapping the oil in a protective wall material, while nanoemulsions disperse the oil in water as nano-sized droplets, improving stability and bioavailability.[1][5][6] Antioxidants can be added to prevent oxidative degradation of the oil's volatile compounds.[7][8]
Q3: How does encapsulation help in preserving this compound?
A3: Encapsulation protects this compound from environmental factors like oxygen, light, and heat, thereby preventing the evaporation of volatile components and their oxidation.[1][9] This technique helps to maintain the chemical integrity of the oil and allows for a controlled or sustained release of its active compounds.[1][10]
Q4: What is a nanoemulsion and how does it improve the stability of this compound?
Q5: Can I use antioxidants to stabilize this compound? What kind should I use?
A5: Yes, antioxidants can be effective in preventing the degradation of this compound. Rosemary's own components, such as carnosic acid and carnosol, are potent antioxidants.[8][13] Therefore, using a whole rosemary extract that contains these phenolic diterpenes can enhance stability.[13] Additionally, studies have shown that rosemary extract can improve the thermal stability of other oils, indicating its protective antioxidant effects.[14][15][16] The addition of rosemary bioactives has been shown to reduce the formation of harmful compounds during oil processing.[7]
Troubleshooting Guides
Problem 1: Inconsistent results in cell culture experiments.
-
Possible Cause: Evaporation of volatile compounds from the culture media, leading to a decrease in the effective concentration of this compound over time.
-
Solution:
-
Use Encapsulated this compound: Incorporate microcapsules of this compound into your experimental design. This will provide a sustained release of the active compounds and maintain a more consistent concentration.[1][10]
-
Prepare a Nanoemulsion: Formulating the this compound as a nanoemulsion can improve its stability and dispersion in aqueous culture media.[5][6]
-
Minimize Headspace: When preparing dilutions and in culture plates, minimize the air volume (headspace) above the liquid to reduce evaporation.
-
Seal Plates: Use sealing films on culture plates to minimize evaporation, ensuring the film is not cytotoxic and allows for necessary gas exchange.
-
Problem 2: Poor solubility of this compound in aqueous buffers.
Problem 3: Degradation of this compound during storage or experimentation.
-
Possible Cause: Exposure to light, heat, or oxygen can lead to the oxidation and degradation of the oil's volatile components.[1][3]
-
Solution:
-
Proper Storage: Store pure this compound and its formulations in airtight, dark glass containers at refrigerated temperatures.
-
Inert Atmosphere: During experimental setup, consider working under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.
-
Use Antioxidant-Rich Formulations: If using a rosemary extract, ensure it contains the natural antioxidants like carnosic acid.[13]
-
Quantitative Data Summary
Table 1: Encapsulation Efficiency of this compound Using Different Wall Materials
| Wall Material(s) | Encapsulation Method | Encapsulation Efficiency (%) | Reference |
| Calcium Alginate | Ionotropic Crosslinking Gelation | 81 | [18] |
| Calcium Alginate/Montmorillonite | Ionotropic Crosslinking Gelation | 83 | [18] |
| Maltodextrin and Whey Protein | Spray Drying | Not specified, but effective | [1] |
| Maltodextrin and Acacia Gum | Spray Drying | Not specified, but effective | [1] |
Table 2: Optimized Parameters for this compound Nanoemulsion Formulation
| Parameter | Optimized Value | Outcome | Reference |
| Oil Concentration | 20 wt% | Longest physical stability and smallest droplet size | [5] |
| Microfluidization Pressure | 2500 psi (17.2 MPa) | Longest physical stability and smallest droplet size | [5] |
| Number of Microfluidization Passes | 3 | Longest physical stability and smallest droplet size | [5] |
| HLB Value | 10.5 | Lowest volumetric mean diameter (2.88 nm) | [6] |
| Surfactant/Oil Ratio | 1 | Lowest volumetric mean diameter (2.88 nm) | [6] |
| Sonication Time | 6 minutes | Droplet size of 139.9 nm | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound-in-Water Nanoemulsion by High-Pressure Microfluidization
Objective: To prepare a stable nanoemulsion of this compound for use in aqueous experimental systems.
Materials:
-
Rosemary essential oil
-
Food-grade nonionic surfactant (e.g., Tween 20)
-
Distilled water
-
High-pressure microfluidizer
Methodology:
-
Preparation of the Oil Phase: Mix the rosemary essential oil with the surfactant at the desired surfactant-to-oil ratio (e.g., 1:1 w/w).
-
Preparation of the Aqueous Phase: Use distilled water as the aqueous phase.
-
Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase while continuously stirring with a high-speed homogenizer for approximately 10-15 minutes to form a coarse emulsion.
-
Microfluidization: Pass the coarse emulsion through a high-pressure microfluidizer at a set pressure (e.g., 2500 psi).
-
Multiple Passes: Repeat the microfluidization process for a specified number of passes (e.g., 3 passes) to achieve a smaller and more uniform droplet size.
-
Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Stability Assessment: Store the nanoemulsion at different temperatures (e.g., 4°C and 25°C) and monitor for any signs of instability such as creaming, sedimentation, or phase separation over time.
Protocol 2: Encapsulation of this compound using Alginate by Co-extrusion/Gelling
Objective: To encapsulate this compound in alginate microcapsules to protect it from degradation and control its release.
Materials:
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Rosemary essential oil
-
Sodium alginate
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Calcium chloride
-
Distilled water
-
Co-extrusion encapsulator
Methodology:
-
Preparation of Alginate Solution: Dissolve sodium alginate in distilled water to create a solution of the desired concentration (e.g., 2% w/v).
-
Preparation of Oil-in-Water Emulsion: Emulsify the this compound in the sodium alginate solution using a homogenizer to form a stable oil-in-water emulsion.
-
Preparation of Gelling Bath: Prepare a calcium chloride solution (e.g., 0.5 M) in distilled water.
-
Co-extrusion: Use a co-extrusion apparatus with two concentric nozzles. Pump the alginate-oil emulsion through the inner nozzle and a separate alginate solution (shell material) through the outer nozzle.
-
Droplet Formation and Gelling: The concentric fluid stream is broken into droplets, which fall into the calcium chloride gelling bath. The calcium ions cross-link the alginate, forming solid microcapsules with an encapsulated oil core.
-
Curing and Washing: Allow the microcapsules to cure in the gelling bath for a specified time (e.g., 30 minutes). Afterwards, collect the microcapsules and wash them with distilled water to remove excess calcium chloride.
-
Drying: Dry the microcapsules using an appropriate method, such as air drying or freeze-drying.
-
Characterization: Evaluate the microcapsules for their size, morphology (using microscopy), encapsulation efficiency, and release kinetics.
Visualizations
Caption: Workflow for this compound Nanoemulsion Preparation.
Caption: Process of this compound Encapsulation.
Caption: Antioxidant Mechanism of Rosemary Bioactives.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Stabilization of Essential Oil: Polysaccharide-Based Drug Delivery System with Plant-like Structure Based on Biomimetic Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization Techniques of Essential Oils by Incorporation into Biodegradable Polymeric Materials for Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microencapsulation of Rosemary Essential Oil by Co-Extrusion/Gelling Using Alginate as a Wall Material [scirp.org]
- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 12. Rosemary essential oil nanoemulsion, formulation, characterization and acaricidal activity against the two-spotted spider mite Tetranychus urticae Koch (Acari: Tetranychidae) [plantprotection.pl]
- 13. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EFFECT OF ROSEMARY EXTRACT ON THERMAL STABILITY OF SUNFLOWER OIL | GASHI | Food and Environment Safety Journal [fens.usv.ro]
- 15. eprints.uklo.edu.mk [eprints.uklo.edu.mk]
- 16. researchgate.net [researchgate.net]
- 17. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review | MDPI [mdpi.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Dermal Penetration of Rosemary Oil Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the dermal penetration of rosemary oil formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving effective dermal penetration of this compound?
A1: The main challenges stem from the barrier function of the skin's outermost layer, the stratum corneum, and the physicochemical properties of this compound's active constituents. Key difficulties include:
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High Volatility and Instability: The active compounds in this compound, such as monoterpenes, are volatile and can be easily degraded by exposure to light, heat, and oxygen.[1]
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Lipophilicity: While the lipophilic nature of essential oils aids in partitioning into the stratum corneum, their high lipophilicity can also lead to retention within this layer, limiting deeper penetration.[1]
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Poor Water Solubility: This characteristic can make it challenging to formulate this compound into aqueous-based topical preparations.
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Potential for Skin Irritation: At higher concentrations, this compound and its components can cause skin irritation or sensitization.[2][3]
Q2: What are the most common strategies to enhance the dermal penetration of this compound?
A2: Several strategies are employed to overcome the skin barrier and improve the delivery of this compound's active compounds. These include:
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Chemical Penetration Enhancers: These compounds temporarily and reversibly disrupt the stratum corneum's lipid structure, increasing its fluidity and permeability.[4] Terpenes, which are natural constituents of essential oils, are often used for this purpose.[4]
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Nanocarrier Encapsulation: Encapsulating this compound in nanocarriers like nanoemulsions, liposomes, ethosomes, and solid lipid nanoparticles (SLNs) offers several advantages.[1] These systems can protect the oil from degradation, improve its stability, control its release, and facilitate its transport into deeper skin layers.[1][5]
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Physical Enhancement Techniques: Methods such as massage can improve circulation and help the oil penetrate better.[2]
Q3: How do I select the appropriate penetration enhancer for my this compound formulation?
A3: The choice of a penetration enhancer depends on several factors, including the specific goals of your research, the desired depth of penetration, and the other components of your formulation. Consider the following:
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Mechanism of Action: Different enhancers work through different mechanisms. For example, some disrupt lipid packing in the stratum corneum, while others increase the solubility of the active compound in the skin.[4]
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Compatibility: The enhancer should be chemically and physically compatible with this compound and other excipients in the formulation.
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Safety Profile: The enhancer should be non-toxic, non-irritating, and non-allergenic at the concentration used.[4] Naturally derived enhancers like terpenes are often preferred due to their "Generally Regarded As Safe" (GRAS) status.[4]
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Regulatory Acceptance: If the formulation is intended for clinical or commercial use, the enhancer must be approved by relevant regulatory bodies.
Q4: What are the advantages of using nanocarriers for this compound delivery?
A4: Nanocarriers offer significant benefits for the topical delivery of this compound:
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Enhanced Stability: They protect the volatile and sensitive components of this compound from degradation.[1]
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Improved Bioavailability: By overcoming the skin barrier, nanocarriers can increase the amount of active compounds reaching the target site.[1][6]
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Controlled Release: Formulations can be designed to release the oil in a sustained or targeted manner.
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Reduced Irritation: Encapsulation can minimize direct contact of the oil with the skin surface, potentially reducing irritation.[6]
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Improved Formulation Aesthetics: Nanoemulsions, for example, can be formulated into non-greasy and easily spreadable gels.[6]
Q5: How can I assess the skin irritation potential of my this compound formulation?
A5: Assessing skin irritation is a critical step in the development of any topical formulation. Common methods include:
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In Vitro Models: Using reconstructed human epidermis models can provide an initial assessment of irritation potential without the need for animal testing.
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In Vivo Animal Studies: The Draize test on rabbits is a historical method, though its use is declining due to ethical concerns.[7]
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Human Patch Testing: This is the gold standard for assessing skin irritation in humans.[8][9] A small amount of the formulation is applied to a patch and placed on the skin of volunteers for a specific period, after which the skin is evaluated for signs of irritation like erythema (redness) and edema (swelling).[8][9][10]
Troubleshooting Guide
Problem 1: My this compound formulation exhibits low skin permeability in in vitro studies.
Possible Causes:
-
Inadequate Formulation: The vehicle may not be optimized for dermal delivery. The concentration of this compound or penetration enhancers might be too low.
-
High Molecular Weight of Active Components: Some constituents of this compound may have molecular weights that hinder their passage through the stratum corneum.
-
Experimental Setup Issues: Problems with the Franz diffusion cell setup, such as improper skin mounting or air bubbles in the receptor chamber, can lead to inaccurate results.[4]
-
Skin Sample Variability: The thickness and integrity of the skin samples can vary, leading to inconsistent permeation.
Solutions:
-
Optimize the Formulation:
-
Refine Experimental Technique:
-
Ensure the skin is properly mounted in the Franz diffusion cell, with the stratum corneum facing the donor compartment.[4]
-
Carefully fill the receptor chamber to avoid trapping air bubbles.
-
Use a consistent source and preparation method for your skin samples.
-
-
Increase Enhancer Concentration: If using a penetration enhancer, consider a concentration-dependent study to find the optimal level. Be mindful of potential irritation at higher concentrations.
Problem 2: My nanoemulsion/liposome formulation containing this compound is unstable and shows phase separation or particle aggregation over time.
Possible Causes:
-
Incorrect Surfactant/Co-surfactant Ratio: The ratio of surfactant and co-surfactant is crucial for the stability of nanoemulsions.
-
Inappropriate Homogenization Technique: The energy input during homogenization (e.g., sonication or high-pressure homogenization) may be insufficient to create stable, small droplets.
-
Ostwald Ripening: In nanoemulsions, smaller droplets can dissolve and redeposit onto larger droplets, leading to an increase in average droplet size and eventual phase separation.
-
Liposome Formulation Issues: The lipid composition, charge, and preparation method can all affect liposome stability.
Solutions:
-
Optimize Formulation Components:
-
Refine Preparation Method:
-
Storage Conditions: Store the formulation at an appropriate temperature. Refrigeration can often slow down degradation processes.
Problem 3: I am observing inconsistent results in my in vitro skin permeation studies.
Possible Causes:
-
Variability in Skin Samples: The age, source (human vs. animal), and storage conditions of the skin can significantly impact its permeability.
-
Inconsistent Experimental Conditions: Fluctuations in temperature, stirring speed of the receptor fluid, and sampling times can introduce variability.[4]
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Analytical Method Errors: Inaccuracies in the quantification of the permeated this compound components can lead to inconsistent data.
Solutions:
-
Standardize Skin Samples: Use skin from a single donor or a consistent animal source whenever possible. Ensure uniform thickness and visually inspect for any damage before use.
-
Control Experimental Parameters:
-
Maintain a constant temperature of the diffusion cells (typically 32°C to mimic skin surface temperature).[4]
-
Ensure consistent and adequate stirring of the receptor fluid to maintain sink conditions.
-
Adhere to a strict sampling schedule.
-
-
Validate Analytical Methods: Ensure your analytical method (e.g., HPLC, GC-MS) is validated for accuracy, precision, linearity, and sensitivity for the specific this compound components you are measuring.
Problem 4: How can I confirm that the enhanced penetration is of the active compounds of this compound and not just the vehicle?
Solutions:
-
Use a Labeled Compound: If possible, use a radiolabeled or fluorescently labeled key active compound from this compound (e.g., 1,8-cineole, camphor). This allows for direct tracking and quantification of the specific compound in the receptor fluid and within the skin layers.
-
Selective Analytical Methods: Employ analytical techniques like GC-MS or HPLC-MS that can specifically identify and quantify the individual components of this compound in the receptor fluid.
-
Control Experiments: Run parallel experiments with the vehicle alone (without this compound) and with a simple solution of this compound in a standard solvent to compare against your enhanced formulation. This will help to isolate the effect of your enhancement strategy.
-
Skin Deposition Studies: After the permeation study, analyze the different layers of the skin (stratum corneum, epidermis, dermis) to determine the amount of the active compounds retained in each layer. This can provide insights into the penetration pathway and the extent of delivery to the target tissue.
Quantitative Data on Dermal Penetration Enhancement of this compound Formulations
| Formulation/Enhancer | Active Compound | Skin Model | Enhancement Factor/Permeation Flux | Reference |
| 1% this compound in Topical Gel | Diclofenac Sodium | Mouse | Significant increase in analgesic effect compared to gel without this compound | [13] |
| 5% (v/v) this compound | Crosslinked Hyaluronic Acid | In vitro | Better skin penetration than control | [18] |
| Nanoemulgel with Timur and this compound | Timur Oil | In vitro | Flux: 94.947 µg/cm²/h | [19][20] |
| Ethosomes with Rosemary Extract | Rosmarinic Acid | In vitro | Enhanced transdermal flux compared to liposomes and solution | [21][22] |
| Nanoemulsion | This compound | Ex vivo | High permeation rate through the skin, particularly hair follicles | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion
This protocol is based on the spontaneous emulsification method.[14][15]
Materials:
-
Rosemary essential oil
-
Surfactant (e.g., Tween 20, Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Mix the this compound, surfactant, and co-surfactant in a beaker. Stir the mixture using a magnetic stirrer at a constant speed (e.g., 600 rpm) for a set time (e.g., 15-30 minutes) at a controlled temperature (e.g., 45°C).[14][15][23]
-
Aqueous Phase Addition: Slowly add the deionized water to the organic phase dropwise while maintaining continuous stirring.[15][23]
-
Homogenization: Continue stirring for a specified period (e.g., 60 minutes) until a homogenous and transparent or translucent nanoemulsion is formed.[23]
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a general procedure for assessing the dermal penetration of this compound formulations.[4]
Materials:
-
Franz diffusion cells
-
Full-thickness skin (e.g., excised human or animal skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like ethanol or Tween 20 to maintain sink conditions)
-
This compound formulation
-
Magnetic stirrer
-
Water bath or heating block
-
Syringes and needles for sampling
-
Analytical instrument (e.g., HPLC, GC-MS)
Procedure:
-
Skin Preparation: Thaw the frozen skin at room temperature. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin sample between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum faces the donor compartment.[4]
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C or 37°C) receptor solution, ensuring there are no air bubbles trapped beneath the skin.[4]
-
Equilibration: Allow the system to equilibrate for a period (e.g., 30 minutes) in a water bath or on a heating block set to maintain the skin surface temperature at 32°C.
-
Formulation Application: Apply a known amount of the this compound formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.[4]
-
Sample Analysis: Analyze the collected samples using a validated analytical method to quantify the concentration of the permeated this compound components.
-
Data Analysis: Calculate the cumulative amount of the permeated compound per unit area of the skin and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the plot.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound formulations.
Caption: Simplified structure of a liposome encapsulating this compound.
Caption: Logical relationship of strategies to enhance dermal penetration.
References
- 1. Rosemary Essential Oil-Loaded Lipid Nanoparticles: In Vivo Topical Activity from Gel Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. Art of Prevention: Essential Oils - Natural Products Not Necessarily Safe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of essential oils as skin permeation enhancers: penetration enhancement effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bbrc.in [bbrc.in]
- 6. CN113952292A - Rosemary essential oil nanoemulsion gel, preparation method and application thereof - Google Patents [patents.google.com]
- 7. phcog.com [phcog.com]
- 8. enlightenthroughnature.co.uk [enlightenthroughnature.co.uk]
- 9. aromaweb.com [aromaweb.com]
- 10. scienceasia.org [scienceasia.org]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Essential Oils as Skin Permeation Boosters and Their Predicted Effect Mechanisms [dermatoljournal.com]
- 13. tandfonline.com [tandfonline.com]
- 14. dovepress.com [dovepress.com]
- 15. tandfonline.com [tandfonline.com]
- 16. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 17. plantprotection.pl [plantprotection.pl]
- 18. researchgate.net [researchgate.net]
- 19. Development and Evaluation of Nanoformulations Containing Timur Oil and this compound for Treatment of Topical Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development and Evaluation of Nanoformulations Containing Timur Oil and this compound for Treatment of Topical Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 22. researchgate.net [researchgate.net]
- 23. www2.unifap.br [www2.unifap.br]
Validation & Comparative
A Comparative Analysis of Rosemary Oil and Minoxidil for Androgenetic Alopecia
For individuals and researchers navigating the therapeutic landscape for androgenetic alopecia (AGA), a common form of hair loss, both pharmaceutical and natural interventions present viable options. Among the most discussed are the FDA-approved drug minoxidil and the essential oil derived from Rosmarinus officinalis (rosemary). This guide provides a detailed, evidence-based comparison of their efficacy, mechanisms of action, and safety profiles, tailored for researchers, scientists, and drug development professionals.
Quantitative Efficacy: A Head-to-Head Comparison
A pivotal 2015 randomized, single-blind clinical trial provides the most direct comparative data between rosemary oil and 2% minoxidil for the treatment of AGA.[1][2][3][4][5] The study's quantitative findings on hair count changes and associated side effects are summarized below.
| Outcome Measure | This compound | Minoxidil 2% | Statistical Significance (Between Groups) |
| Change in Hair Count at 3 Months | No significant change from baseline[1][2] | No significant change from baseline[1][2] | P > 0.05[1][2] |
| Change in Hair Count at 6 Months | Significant increase from baseline[1][2] | Significant increase from baseline[1][2] | P > 0.05[1][2] |
| Frequency of Scalp Itching (at 3 & 6 months) | Significantly higher than baseline[1][3] | Significantly higher than baseline; More frequent than the this compound group[1][3][6][7] | P < 0.05[1][3] |
| Frequency of Dry Hair, Greasy Hair, Dandruff | No significant change from baseline[1][3] | No significant change from baseline[1][3] | P > 0.05[1][3] |
Mechanisms of Action: Distinct Pathways to Hair Growth
While both agents have demonstrated efficacy in promoting hair growth, their proposed molecular mechanisms differ significantly.
This compound: The therapeutic effects of this compound in AGA are believed to be multifactorial.[8] One of the primary proposed mechanisms is the inhibition of 5-alpha-reductase, the enzyme that converts testosterone to dihydrotestosterone (DHT).[9][10] DHT is a key androgen implicated in the miniaturization of hair follicles in genetically susceptible individuals.[4] Laboratory studies have shown that rosemary extract can inhibit this enzyme at rates comparable to finasteride, a standard pharmaceutical treatment.[10][11] Additionally, this compound is thought to improve microcapillary perfusion and blood circulation to the hair follicles, which is crucial for delivering oxygen and nutrients.[1][3][10] Its anti-inflammatory and antioxidant properties may also contribute to a healthier scalp environment, further supporting hair growth.[4][8][10][11]
Minoxidil: Originally developed as a treatment for hypertension, minoxidil's hair growth properties were an unexpected discovery.[12] Its primary mechanism is understood to be its role as a potassium channel opener and a vasodilator.[12][13] By widening blood vessels and opening potassium channels in the smooth muscle cells of the vasculature, minoxidil increases blood flow to the scalp.[12][13] This enhanced circulation is thought to improve the delivery of nutrients and oxygen to the hair follicles.[12] Minoxidil is also believed to directly stimulate hair follicle cells, prolonging the anagen (growth) phase of the hair cycle and potentially activating signaling pathways like Wnt/β-catenin. Some evidence also suggests it may have mild antiandrogenic and anti-inflammatory effects.
Experimental Protocols: The Panahi et al. (2015) Study
The primary comparative study followed a rigorous protocol to assess the efficacy and safety of both treatments.
-
Study Design: A 6-month randomized, single-blind clinical trial.[3][4]
-
Participants: 100 male patients diagnosed with androgenetic alopecia.[1] The participants were randomly assigned to one of two groups: this compound (n=50) or 2% minoxidil (n=50).[1][2][3]
-
Intervention:
-
Efficacy Evaluation: Hair count was assessed at baseline, 3 months, and 6 months using standardized microphotographic analysis.[1][2][3]
-
Safety and Tolerability Evaluation: Side effects such as scalp itching, dandruff, and dryness were evaluated at the 3 and 6-month follow-up visits.[1][3]
Conclusion
The available evidence, primarily from a key 2015 clinical trial, suggests that this compound is a promising natural alternative for the treatment of androgenetic alopecia, demonstrating comparable efficacy to 2% minoxidil in increasing hair count after six months of consistent use.[1][6][14][15] A notable advantage for the this compound group was a lower incidence of scalp itching, suggesting a better tolerability profile.[1][15]
The distinct mechanisms of action—5-alpha-reductase inhibition for this compound and potassium channel opening/vasodilation for minoxidil—offer different therapeutic targets. For drug development professionals, the efficacy of this compound highlights the potential of phytocompounds in hair loss treatment, warranting further investigation into its active components and long-term effects. Future research should include larger, double-blind, placebo-controlled trials with varied concentrations and formulations to further validate these findings and explore the full therapeutic potential of both agents.
References
- 1. This compound vs minoxidil 2% for the treatment of androgenetic alopecia: a randomized comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound vs minoxidil 2% for the treatment of androgenetic alopecia: a randomized comparative trial. | Semantic Scholar [semanticscholar.org]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. This compound for hair loss [pharmacist.com]
- 5. researchgate.net [researchgate.net]
- 6. shop.menstreaze.com [shop.menstreaze.com]
- 7. Complementary and alternative supplements: a review of dermatologic effectiveness for androgenetic alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. henrytianus.com [henrytianus.com]
- 10. Rosemary Essential Oil for Hair Growth: Clinical Evidence & Results | Dr Cinik [emrahcinik.com]
- 11. An Overview of Commonly Used Natural Alternatives for the Treatment of Androgenetic Alopecia, with Special Emphasis on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Minoxidil? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. soulflower.in [soulflower.in]
- 15. This compound vs. Minoxidil: Natural Hair Loss Solutions [pureoilsindia.com]
Unveiling the Anti-Inflammatory Potential of 1,8-Cineole from Rosemary Oil: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the anti-inflammatory effects of 1,8-cineole, a key monoterpene in rosemary oil. Through a detailed comparison with established anti-inflammatory agents and alternative natural compounds, supported by experimental data and protocols, this document illuminates the therapeutic promise of 1,8-cineole.
1,8-cineole, also known as eucalyptol, is a major bioactive constituent of rosemary (Rosmarinus officinalis) essential oil and has demonstrated significant anti-inflammatory properties in numerous preclinical studies.[1][2][3] Its mechanism of action involves the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and the nuclear factor-kappa B (NF-κB) signaling cascade.[4][5][6] This guide delves into the quantitative evidence of its efficacy, outlines the experimental methodologies used for its validation, and provides a comparative perspective against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and other natural anti-inflammatory agents.
Comparative Efficacy of 1,8-Cineole: In Vitro Studies
In vitro models are crucial for elucidating the molecular mechanisms of anti-inflammatory agents. 1,8-cineole has been shown to potently inhibit the production of key pro-inflammatory mediators in various cell-based assays. The following table summarizes the inhibitory effects of 1,8-cineole on critical inflammatory markers in lipopolysaccharide (LPS)-stimulated human monocytes and lymphocytes. For comparison, data for the widely used NSAID, Ibuprofen, is included.
| Compound | Cell Type | Inflammatory Marker | Concentration | % Inhibition | Reference |
| 1,8-Cineole | Human Monocytes | TNF-α | 1.5 µg/mL (10⁻⁵M) | 99% | [7][8] |
| IL-1β | 1.5 µg/mL (10⁻⁵M) | 84% | [7][8] | ||
| IL-6 | 1.5 µg/mL (10⁻⁵M) | 76% | [7][8] | ||
| Human Lymphocytes | TNF-α | 1.5 µg/mL (10⁻⁵M) | 92% | [7][8] | |
| IL-1β | 1.5 µg/mL (10⁻⁵M) | 84% | [7][8] | ||
| Ibuprofen | Human Monocytes | TNF-α | 10 µg/mL | ~50% | [9] |
| IL-6 | 10 µg/mL | ~40% | [9] |
In Vivo Anti-Inflammatory Activity of 1,8-Cineole
Animal models provide essential data on the physiological effects of anti-inflammatory compounds. The carrageenan-induced paw edema model in rats is a standard method for evaluating acute inflammation. The table below compares the in vivo efficacy of 1,8-cineole with the NSAID Diclofenac.
| Compound | Animal Model | Dosage | Route of Administration | % Inhibition of Paw Edema | Reference |
| 1,8-Cineole | Rat | 100-400 mg/kg | Oral | Significant inhibition | [10][11] |
| Diclofenac | Rat | 10 mg/kg | Oral | ~50-60% | [12] |
Mechanistic Insights: Signaling Pathways Modulated by 1,8-Cineole
The anti-inflammatory effects of 1,8-cineole are underpinned by its ability to interfere with intracellular signaling cascades that orchestrate the inflammatory response. A primary target is the NF-κB pathway, a central regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro: LPS-Induced Inflammation in Human Monocytes
Objective: To assess the inhibitory effect of 1,8-cineole on the production of pro-inflammatory cytokines in LPS-stimulated human monocytes.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque PLUS for monocyte isolation
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
1,8-Cineole (dissolved in a suitable solvent, e.g., DMSO, at various concentrations)
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Isolate monocytes from human PBMCs using density gradient centrifugation with Ficoll-Paque PLUS.
-
Seed the isolated monocytes in 96-well plates at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium.
-
Pre-treat the cells with varying concentrations of 1,8-cineole for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production by comparing the treated groups to the LPS-stimulated control group.
In Vivo: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of 1,8-cineole in a model of acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
1,8-Cineole (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Diclofenac sodium (positive control)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: control (vehicle), 1,8-cineole treated (various doses), and positive control (Diclofenac).
-
Administer the respective treatments orally (p.o.) to the rats.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Experimental Workflow Diagram
Conclusion
The presented data strongly supports the anti-inflammatory properties of 1,8-cineole from this compound. Its ability to significantly inhibit key pro-inflammatory cytokines at concentrations comparable to or lower than standard NSAIDs highlights its potential as a therapeutic agent. The in vivo studies further corroborate these findings, demonstrating a tangible reduction in acute inflammation. The elucidation of its inhibitory action on the NF-κB pathway provides a solid mechanistic foundation for its observed effects. For researchers in drug development, 1,8-cineole represents a promising natural compound for the development of novel anti-inflammatory therapies with a potentially favorable safety profile. Further clinical investigations are warranted to fully translate these preclinical findings into therapeutic applications.
References
- 1. inotiv.com [inotiv.com]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Perspectives for Mucolytic, Anti-inflammatory and Adjunctive Therapy with 1,8-Cineole in COPD and Asthma: Review on the New Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modes of Action of 1,8-Cineol in Infections and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory activity of 1,8-cineol (eucalyptol) on cytokine production in cultured human lymphocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiinflammatory and antinociceptive effects of 1,8-cineole a terpenoid oxide present in many plant essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the Anti-Inflammatory and Antinociceptive Effects of the Essential Oil from Leaves of Xylopia laevigata in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Properties of Rosemary and Tea Tree Essential Oils
A comprehensive review for researchers and drug development professionals on the antimicrobial efficacy of Rosmarinus officinalis and Melaleuca alternifolia essential oils, supported by experimental data and detailed protocols.
Rosemary (Rosmarinus officinalis) and tea tree (Melaleuca alternifolia) essential oils have long been recognized for their therapeutic properties, particularly their potent antimicrobial activities. These natural extracts represent a promising avenue for the development of new antimicrobial agents, especially in an era of increasing antibiotic resistance. This guide provides a detailed comparative study of the antimicrobial efficacy of rosemary and tea tree oils, presenting quantitative data from various studies, outlining experimental protocols, and visualizing the underlying mechanisms and workflows.
Comparative Antimicrobial Efficacy: A Quantitative Overview
The antimicrobial activities of rosemary and tea tree oils have been evaluated against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported in various studies, providing a quantitative comparison of their potency. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while MBC is the lowest concentration that results in microbial death.
Table 1: Minimum Inhibitory Concentration (MIC) of Rosemary Oil against Various Microorganisms
| Microorganism | MIC Range |
| Escherichia coli | >6.4 mg/L - 1250 ppm[1][2] |
| Staphylococcus aureus | 3.13 mg/mL - 6250 ppm[3][4] |
| Bacillus cereus | 8500 ppm[2] |
| Pseudomonas aeruginosa | 3.13 mg/mL[3] |
| Salmonella Typhi | 3.13 mg/mL[3] |
| Candida albicans | 1.0 mg/mL[5] |
| Note: ppm (parts per million) is approximately equivalent to mg/L for aqueous solutions. |
Table 2: Minimum Inhibitory Concentration (MIC) of Tea Tree Oil against Various Microorganisms
| Microorganism | MIC Range |
| Escherichia coli | 0.5 mg/mL - 0.78-3.13 mg/mL[5][6] |
| Staphylococcus aureus | 0.25 mg/mL - 3.13-25 mg/mL[5][6] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25% (v/v) |
| Pseudomonas aeruginosa | >2%[7] |
| Candida albicans | 0.03% - 0.5%[7] |
Table 3: Minimum Bactericidal Concentration (MBC) of this compound against Various Microorganisms
| Microorganism | MBC Range |
| Escherichia coli | 2.5%[4] |
| Staphylococcus aureus | 1.25% - 12.5 mg/mL[3][4] |
| Bacillus subtilis | 3.12 mg/mL[3] |
| Pseudomonas aeruginosa | 3.12 mg/mL[3] |
Table 4: Minimum Bactericidal Concentration (MBC) of Tea Tree Oil against Various Microorganisms
| Microorganism | MBC Range |
| Staphylococcus aureus | 0.04% (v/v) - 0.5% (v/v) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5% (v/v) |
| Gram-negative bacteria | 6.25–12.50 mg/ml[6] |
From the data, it is evident that both essential oils exhibit significant antimicrobial properties, although their efficacy varies depending on the microbial species. Tea tree oil generally demonstrates a broader spectrum of activity and often at lower concentrations, particularly against S. aureus and C. albicans.[5][7] this compound also shows considerable activity, with its effectiveness being attributed to its major chemical constituents like 1,8-cineole, camphor, and α-pinene.[1][8]
Mechanisms of Antimicrobial Action
The antimicrobial effects of both rosemary and tea tree oils are primarily attributed to their complex chemical composition, which includes a variety of terpenes and phenolic compounds. These lipophilic molecules can interact with the cell membranes of microorganisms, leading to a cascade of events that ultimately result in cell death.
This compound: The antimicrobial action of this compound is largely due to its phenolic compounds, such as carnosol and rosmarinic acid, as well as monoterpenes like 1,8-cineole and camphor.[9][10] These compounds are believed to disrupt the bacterial cell membrane's permeability, leading to the leakage of intracellular components and interference with essential metabolic processes.[10]
Tea Tree Oil: The primary active component of tea tree oil responsible for its antimicrobial activity is terpinen-4-ol.[7][11] The mechanism of action involves the disruption of the cytoplasmic membrane's structure and function.[12][13] This disruption leads to a loss of chemiosmotic control, inhibition of respiration, and leakage of potassium ions, ultimately causing cell death.[12][14] Studies have shown that tea tree oil can cause physical damage to bacterial cells, leading to the formation of mesosomes and the loss of cytoplasmic material.[13]
Experimental Protocols
Accurate and reproducible assessment of antimicrobial activity is crucial for comparative studies. The following are detailed methodologies for key experiments used to evaluate the efficacy of essential oils.
Kirby-Bauer Disk Diffusion Method
This method is a widely used qualitative technique to assess the susceptibility of bacteria to antimicrobial agents.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar (MHA) plates.[15]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline or broth.
-
Inoculation: Evenly swab the bacterial suspension over the entire surface of the MHA plate.
-
Disk Application: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the essential oil onto the inoculated agar surface.[16] A negative control disk (impregnated with the solvent used to dissolve the oil) and a positive control disk (with a standard antibiotic) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[17]
Broth Microdilution Method for MIC and MBC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits growth (MIC) and the lowest concentration that kills the bacteria (MBC).
Protocol:
-
Preparation of Essential Oil Dilutions: Prepare a series of twofold dilutions of the essential oil in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the essential oil dilutions. Include a growth control well (broth and inoculum) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the essential oil in which there is no visible turbidity (bacterial growth). The use of a viability indicator like resazurin can aid in the visualization of microbial growth.[15][17]
-
MBC Determination: To determine the MBC, subculture a small aliquot (e.g., 10 µL) from the wells showing no growth onto an appropriate agar medium. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Conclusion
Both rosemary and tea tree essential oils demonstrate significant antimicrobial activity against a range of pathogens. While tea tree oil often exhibits a more potent and broader spectrum of activity, this compound remains a valuable natural antimicrobial agent. The choice between these two essential oils for a specific application would depend on the target microorganism and the desired concentration for efficacy. Further research into the synergistic effects of these oils with conventional antibiotics could open new avenues for combating multidrug-resistant infections. The standardized protocols provided in this guide are intended to facilitate consistent and reliable research in this promising field.
References
- 1. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Evaluation of Rosemary Essential Oil: GC-MS Profiling, Antibacterial Synergy, and Biofilm Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Melaleuca alternifolia (Tea Tree) Oil: a Review of Antimicrobial and Other Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activities of rosemary essential oils and their components against pathogenic bacteria - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determining the Antimicrobial Actions of Tea Tree Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mode of antimicrobial action of the essential oil of Melaleuca alternifolia (tea tree oil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. pcc.edu [pcc.edu]
- 15. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review[v1] | Preprints.org [preprints.org]
- 16. In vitro Susceptibility Testing of Essential Oils against Gram-positive and Gram-negative Clinical Isolates, including Carbapenem-resistant Enterobacteriaceae (CRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rosemary Oil Extraction Methods: Impact on Phytochemical Profile
For researchers, scientists, and drug development professionals, the selection of an appropriate extraction method is a critical step in isolating bioactive compounds from botanical sources. In the case of rosemary (Rosmarinus officinalis L.), a herb rich in medicinally valuable phytochemicals, the chosen extraction technique can significantly influence the yield and chemical composition of the resulting essential oil. This guide provides an objective, data-driven comparison of common rosemary oil extraction methods, supported by experimental data and detailed protocols.
This comprehensive analysis delves into four primary extraction techniques: steam distillation, solvent extraction, supercritical fluid extraction (SFE), and microwave-assisted hydrodistillation (MAHD). Each method's impact on the resulting phytochemical profile is examined, with a focus on key bioactive compounds such as 1,8-cineole, camphor, α-pinene, and the potent antioxidants, carnosic acid and rosmarinic acid.
Comparative Phytochemical Analysis
The following table summarizes the quantitative data on the phytochemical composition of this compound obtained through different extraction methods. It is important to note that the absolute yields can vary depending on factors such as the plant's geographical origin, harvest time, and specific experimental conditions. The data presented here is a synthesis of findings from multiple studies to provide a comparative overview.
| Phytochemical | Steam Distillation (%) | Solvent Extraction (Ethanol) (%) | Supercritical Fluid Extraction (CO₂) (%) | Microwave-Assisted Hydrodistillation (%) |
| Yield | 0.5 - 1.5[1] | 4.17 - 21.58[2] | 1.5 - 7.6[3][4] | 0.45 - 2.7[5] |
| 1,8-Cineole | 15 - 55[6] | Data not consistently reported | 15.46 - 25.05[7] | 16.2 - 45.0[5][6] |
| Camphor | 5.0 - 21[6] | Data not consistently reported | 8.97 - 15.69[7] | 15.3 - 16.7[6] |
| α-Pinene | 9.0 - 26[6] | Data not consistently reported | 0.47 - 30.42[7] | 15.4 - 24.24[5] |
| Carnosic Acid | Not typically extracted | 16.67 (mg/g DM) | 3.43 (mg/g DM) | Not typically extracted |
| Rosmarinic Acid | Not typically extracted | 5.78 (mg/g DM) | Not typically extracted | Not typically extracted |
Note: Percentages for volatile compounds (1,8-Cineole, Camphor, α-Pinene) are typically reported as a percentage of the total essential oil composition. Carnosic acid and rosmarinic acid are reported in mg/g of dry matter (DM) as they are primarily extracted using solvent-based methods. Direct comparison of yields between volatile and non-volatile compounds is not appropriate.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to facilitate replication and further research.
Steam Distillation
Steam distillation is a traditional and widely used method for extracting essential oils from plant material.
Materials:
-
Fresh or dried rosemary leaves
-
Distillation apparatus (steam generator, distillation flask, condenser, and collection vessel)
-
Heating source
Procedure:
-
The rosemary leaves are placed in the distillation flask on a perforated grid above the water level.
-
Water in the steam generator is heated to produce steam.
-
The steam is passed through the plant material, causing the volatile essential oils to vaporize.
-
The mixture of steam and essential oil vapor travels to the condenser.
-
The condenser, cooled with circulating water, condenses the vapor back into a liquid state.
-
The liquid, a mixture of water and rosemary essential oil, is collected in the collection vessel.
-
Due to their immiscibility and different densities, the essential oil and water separate into two layers, allowing for easy separation.
Solvent Extraction (Soxhlet)
Solvent extraction is a highly efficient method for extracting a broad range of compounds, including both volatile and non-volatile phytochemicals.
Materials:
-
Dried and ground rosemary leaves
-
Soxhlet extractor apparatus (including a distillation flask, Soxhlet extractor, and condenser)
-
Solvent (e.g., ethanol, hexane)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
The ground rosemary material is placed in a thimble made of porous material (e.g., cellulose).
-
The thimble is placed into the main chamber of the Soxhlet extractor.
-
The extraction solvent is placed in the distillation flask below the extractor.
-
The solvent is heated and vaporizes, traveling up to the condenser where it cools and drips down into the thimble containing the plant material.
-
The solvent fills the thimble and extracts the desired compounds.
-
Once the solvent reaches a certain level, it is siphoned back into the distillation flask, carrying the extracted compounds with it.
-
This process is repeated for several cycles to ensure thorough extraction.
-
After extraction, the solvent is removed from the extract using a rotary evaporator to yield the concentrated rosemary extract.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Carbon dioxide (CO₂) is a commonly used supercritical fluid due to its low critical temperature and pressure, non-toxicity, and non-flammability.[3]
Materials:
-
Dried and ground rosemary leaves
-
Supercritical fluid extractor system (including a CO₂ tank, pump, extraction vessel, and collection vessel)
-
Co-solvent (e.g., ethanol), if necessary
Procedure:
-
The ground rosemary is packed into the extraction vessel.
-
Liquid CO₂ is pumped to the desired pressure and heated to the desired temperature to reach its supercritical state.
-
The supercritical CO₂ is then passed through the extraction vessel containing the rosemary.
-
The supercritical fluid dissolves the phytochemicals from the plant material.
-
The resulting solution is then depressurized in the collection vessel, causing the CO₂ to return to its gaseous state and evaporate, leaving behind the extracted this compound.
-
A co-solvent like ethanol can be added to the CO₂ to increase the solubility of more polar compounds.
Microwave-Assisted Hydrodistillation (MAHD)
MAHD is a more modern and rapid technique that combines traditional hydrodistillation with microwave heating.
Materials:
-
Fresh or dried rosemary leaves
-
Microwave oven modified for extraction
-
Clevenger-type apparatus (condenser and collection vessel)
-
Distillation flask
Procedure:
-
The rosemary material is placed in the distillation flask with a specific volume of water.
-
The flask is placed inside the microwave oven and connected to the Clevenger apparatus.
-
Microwave irradiation heats the water and the plant material rapidly, causing the plant cells to rupture and release their essential oil.
-
The steam and vaporized essential oil rise and are condensed in the Clevenger apparatus.
-
The condensed liquid collects in the graduated tube of the Clevenger, where the oil and water separate, allowing for direct measurement and collection of the essential oil.
Workflow and Logical Relationships
The following diagram illustrates the general workflow and key stages of the different this compound extraction methods.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A comparison between different techniques for the isolation of rosemary essential oil [iris.unical.it]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Rosmarinus officinalis L.: an update review of its phytochemistry and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
comparative efficacy of rosemary oil versus synthetic antioxidants in food preservation
A comprehensive analysis of scientific literature reveals that rosemary oil and its extracts demonstrate comparable, and in some cases superior, antioxidant efficacy to synthetic counterparts such as Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) in preserving food products. The natural alternative offers a potent method for extending shelf life by inhibiting lipid oxidation, a primary cause of food spoilage.
The rising consumer demand for "clean label" products has spurred research into natural food preservatives.[1] Rosemary (Rosmarinus officinalis L.), a member of the Lamiaceae family, has emerged as a frontrunner due to its rich composition of phenolic compounds with potent antioxidant properties.[1] Several studies highlight that the biological activities of rosemary, including its antioxidant and antimicrobial effects, are primarily attributed to these phenolic compounds.[1]
The effectiveness of rosemary extract is largely due to the presence of phenolic diterpenes, namely carnosic acid and carnosol, which account for over 90% of its antioxidant activity.[2] These compounds act as primary antioxidants by donating hydrogen atoms to free radicals, thereby terminating the chain reactions of oxidation.[1][2] Some studies have indicated that the antioxidant capacity of carnosic acid is several times higher than that of BHA and BHT.[3]
Comparative Efficacy: Rosemary Extract vs. Synthetic Antioxidants
Quantitative studies consistently demonstrate the potent antioxidant activity of rosemary extract in various food systems, particularly in oils and fats susceptible to oxidation.
A study on sunflower oil stored under accelerated conditions (60°C for 21 days) found that rosemary extract at a concentration of 200 mg/kg exhibited strong protective effects against lipid oxidation.[4] The performance of rosemary extract was superior to that of BHA and BHT at the same concentration, although less effective than Tert-butylhydroquinone (TBHQ).[4]
Table 1: Comparative Antioxidant Efficacy in Sunflower Oil after 21 Days at 60°C [4]
| Antioxidant (200 ppm) | Peroxide Value (POV) (meq/kg) | Thiobarbituric Acid-Reactive Substances (TBARS) (μg/mL) | Free Fatty Acid (FFA) (mg/g) | p-Anisidine Value (AnV) |
| Control | - | - | - | - |
| Rosemary Extract | 75.7 ± 0.47 | 0.161 ± 0.002 | 0.45 ± 0.04 | 12.4 ± 0.02 |
| BHA | 204 ± 0.68 | 0.171 ± 0.002 | 0.34 ± 0.03 | 14.7 ± 0.03 |
| BHT | 159 ± 0.55 | 0.184 ± 0.002 | 0.46 ± 0.03 | 16.5 ± 0.04 |
| TBHQ | 20 ± 0.49 | 0.069 ± 0.001 | 0.2 ± 0.01 | 6.77 ± 0.01 |
Similarly, research on the preservation of salted duck eggs showed that rosemary extract was effective in lowering the formation of conjugated dienes (CD) and thiobarbituric acid-reactive substances (TBARS) throughout a 42-day salting period, indicating a significant inhibition of lipid oxidation.[5]
Mechanism of Action: A Look at the Signaling Pathway
The antioxidant mechanism of rosemary's phenolic compounds, primarily carnosic acid and carnosol, involves the donation of a hydrogen atom from their hydroxyl groups to free radicals. This action neutralizes the radicals and terminates the oxidative chain reaction. Furthermore, these compounds can chelate metal ions, which can otherwise act as pro-oxidants.[1][2]
Experimental Protocols for Evaluating Antioxidant Efficacy
The assessment of antioxidant efficacy in food preservation typically involves accelerated storage studies and the measurement of various chemical markers of oxidation.
A. Preparation of Samples:
-
Select a food matrix susceptible to oxidation (e.g., sunflower oil, meat patties).[1][4]
-
Divide the food matrix into several groups: a control group with no antioxidant, and experimental groups with varying concentrations of rosemary extract and synthetic antioxidants (e.g., 200 ppm).[4]
-
Thoroughly mix the antioxidants into the respective food matrices to ensure uniform distribution.
B. Accelerated Storage:
-
Place the samples in a controlled environment, such as an oven, at an elevated temperature (e.g., 60°C) to accelerate the oxidation process.[4]
-
Store the samples for a defined period (e.g., 21 days), with samples taken for analysis at regular intervals.[4]
C. Analytical Methods:
-
Peroxide Value (POV): Measures the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation. This is often determined by titration.
-
Thiobarbituric Acid-Reactive Substances (TBARS): Quantifies malondialdehyde, a secondary product of lipid oxidation, through a colorimetric assay.[5]
-
p-Anisidine Value (AnV): Measures the amount of aldehydes, which are secondary oxidation products.
-
Free Fatty Acid (FFA) Content: Determines the extent of hydrolysis of triglycerides.
Conclusion
The available scientific evidence strongly supports the use of this compound and its extracts as effective natural alternatives to synthetic antioxidants in food preservation.[1][5] Its ability to inhibit lipid oxidation and extend the shelf life of various food products is well-documented.[1][6] As consumers increasingly seek out natural and minimally processed foods, rosemary extract presents a viable and commercially attractive option for the food industry. Further research may focus on optimizing extraction methods and exploring synergistic effects with other natural preservatives to enhance its efficacy.
References
- 1. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of Rosemary extract as a natural source of bioactive compounds | Journal of Food Bioactives [isnff-jfb.com]
- 3. Rosemary Extract Antioxidant In Food & Nutrition - Knowde [periodical.knowde.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Effect of Rosemary Extract on Lipid Oxidation, Fatty Acid Composition, Antioxidant Capacity, and Volatile Compounds of Salted Duck Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Quantitative Analysis of Rosemary Oil
For Researchers, Scientists, and Drug Development Professionals
The quantitative analysis of essential oils is critical for quality control, standardization, and ensuring the efficacy and safety of products in the pharmaceutical and cosmetic industries. Rosemary (Rosmarinus officinalis L.) oil, a prominent essential oil, is a complex mixture of volatile compounds, primarily monoterpenes. Gas Chromatography-Mass Spectrometry (GC-MS) is the conventional and most widely used technique for the analysis of such volatile constituents. However, High-Performance Liquid Chromatography (HPLC) can serve as a valuable alternative or orthogonal method for cross-validation, providing a more comprehensive analytical profile.
This guide presents a detailed comparison of HPLC and GC-MS for the quantitative analysis of the major volatile components in rosemary oil, including 1,8-cineole, camphor, and α-pinene. We provide detailed experimental protocols, comparative performance data, and a discussion of the strategic considerations for selecting the appropriate analytical technique.
Principles and Considerations
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideally suited for the analysis of volatile and thermally stable compounds.[1] Separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. The subsequent detection by mass spectrometry provides high sensitivity and specificity, allowing for both quantification and structural elucidation. For the volatile compounds in this compound, GC-MS is considered the gold standard.[1]
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase. While not the primary choice for volatile compounds due to challenges in retention and detection, HPLC offers a complementary approach.[2] Its suitability is often dependent on the presence of a chromophore in the target molecule for UV-Vis detection. For compounds lacking a strong chromophore, derivatization or the use of universal detectors like Evaporative Light Scattering Detectors (ELSD) may be necessary. The analysis of volatile terpenes by HPLC can be challenging due to potential co-elution and low UV signal.[3]
Experimental Protocols
GC-MS Protocol for Quantitative Analysis of this compound
This protocol is a synthesis of established methods for the analysis of essential oils.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of rosemary essential oil.
-
Dissolve the oil in 10 mL of a suitable solvent such as hexane or ethanol to obtain a 10 mg/mL stock solution.
-
Prepare a series of calibration standards of 1,8-cineole, camphor, and α-pinene in the same solvent, covering a concentration range of 10-500 µg/mL.
-
For the sample solution, perform a further dilution (e.g., 1:100 v/v) with the solvent to bring the analyte concentrations within the calibration range.
2. Chromatographic Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 100:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 3°C/min to 180°C.
-
Ramp: 20°C/min to 280°C, hold for 5 minutes.
-
3. Mass Spectrometer Conditions:
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Data Acquisition: Full Scan mode.
4. Quantification:
-
Identify the peaks of 1,8-cineole, camphor, and α-pinene based on their retention times and mass spectra compared to the standards.
-
Construct calibration curves by plotting the peak area against the concentration for each standard.
-
Quantify the analytes in the this compound sample using the regression equation from the calibration curves.
HPLC-UV/DAD Protocol for Quantitative Analysis of Key this compound Components
This protocol is a composite method based on validated procedures for individual major components.
1. Sample Preparation:
-
Prepare a stock solution of this compound (10 mg/mL) in methanol.
-
Prepare individual stock solutions of 1,8-cineole, camphor, and α-pinene standards (1 mg/mL) in methanol.
-
From the stock solutions, prepare a series of mixed calibration standards containing 1,8-cineole (20-100 µg/mL), camphor (0.10–3.00 mg/mL), and α-pinene (in a validated range) by diluting with the mobile phase.[4][5]
-
Dilute the this compound stock solution with the mobile phase to fall within the linear range of the calibration curves.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD) or equivalent.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. For instance, for camphor analysis, a mobile phase of 600 mL acetonitrile, 400 mL purified water, and 6 mL glacial acetic acid can be used.[4] For 1,8-cineole, a mixture of acetonitrile and water (70:30 v/v) has been validated.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Monitor at specific wavelengths for each compound (e.g., 200 nm for 1,8-cineole, 254 nm for camphor).[4][5] A DAD allows for the simultaneous monitoring of multiple wavelengths.
3. Quantification:
-
Identify the peaks of the target analytes based on their retention times compared to the standards.
-
Generate calibration curves for each analyte by plotting peak area versus concentration.
-
Determine the concentration of each analyte in the sample from its respective calibration curve.
Comparative Performance Data
The following tables summarize the validation parameters for the quantitative analysis of the major components of this compound using GC-MS and HPLC. The data for HPLC is compiled from validated methods for the individual components.
Table 1: Quantitative Analysis of Major Components in a Representative this compound Sample
| Compound | GC-MS (% Composition) | HPLC (% Composition) |
| 1,8-Cineole | 45.2% | 44.8% |
| Camphor | 15.8% | 16.1% |
| α-Pinene | 12.5% | 12.2% |
| Borneol | 5.1% | Not typically analyzed by HPLC-UV |
| Camphene | 4.3% | Not typically analyzed by HPLC-UV |
Note: The above values are illustrative and can vary significantly based on the chemotype and origin of the this compound.
Table 2: Comparison of Method Validation Parameters
| Parameter | GC-MS | HPLC-UV/DAD |
| Linearity (R²) | > 0.995 | > 0.999 for camphor and 1,8-cineole[4][5] |
| Accuracy (% Recovery) | 95-105% | 98-102% for camphor and 1,8-cineole[4][5] |
| Precision (% RSD) | < 5% | < 2% for camphor and 1,8-cineole[4][5] |
| Limit of Detection (LOD) | ng/mL range | 0.028 mg/mL for camphor, 0.017 µg/mL for 1,8-cineole[4][5] |
| Limit of Quantitation (LOQ) | ng/mL - µg/mL range | 0.085 mg/mL for camphor, 0.175 µg/mL for 1,8-cineole[4][5] |
Mandatory Visualization
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Discussion and Conclusion
The cross-validation of analytical methods is a cornerstone of robust quality control in the pharmaceutical and related industries. For the quantitative analysis of volatile compounds in this compound, GC-MS remains the superior and more direct method. Its high sensitivity, specificity, and suitability for volatile analytes make it the industry standard.
HPLC, while presenting more challenges for the analysis of volatile, non-chromophoric compounds, serves as an excellent orthogonal technique for method validation. The development of a validated HPLC method for the major components of this compound, such as 1,8-cineole and camphor, demonstrates its utility as a confirmatory tool. The primary limitations of HPLC for this application include the lower volatility of the mobile phase, which can be problematic for highly volatile analytes, and the requirement for a UV-absorbing chromophore for sensitive detection.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel High Performance Liquid Chromatography Method for Camphor Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ViewArticleDetail [ijpronline.com]
Unveiling the Anxiolytic Potential of Inhaled Rosemary Oil: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic effects of inhaled rosemary oil with other alternatives in preclinical models. The information presented herein is based on available experimental data and aims to offer an objective overview for researchers and professionals in the field of drug discovery and development.
Executive Summary
Inhalation of rosemary (Rosmarinus officinalis) essential oil has demonstrated promising anxiolytic-like effects in various preclinical studies. These effects are attributed to its principal chemical constituents, primarily 1,8-cineole and α-pinene. This guide summarizes the quantitative data from key behavioral studies, details the experimental protocols used to assess anxiety, and visually represents the potential signaling pathways involved. For comparative purposes, data on the well-established anxiolytic drug, diazepam, and another widely studied essential oil, lavender oil, are also included.
Data Presentation: Comparative Anxiolytic Effects
The following tables summarize the quantitative data from preclinical behavioral tests assessing the anxiolytic effects of inhaled this compound, its constituents, lavender oil, and diazepam.
Table 1: Elevated Plus Maze (EPM) Test
| Treatment (Inhalation unless specified) | Animal Model | Dose/Concentration | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Reference |
| This compound Constituents | |||||
| α-Pinene | Mice | 90 min/day | Increased (Data not quantified) | Increased (Data not quantified) | [1] |
| 1,8-Cineole | Mice | 4 × 10⁻⁴ mg | - | - | [2] |
| Comparator: Lavender Oil | |||||
| Lavender Oil | Mice | 5% | 35.2 ± 4.1 | 40.1 ± 3.2 | [3] |
| Comparator: Diazepam (Intraperitoneal) | |||||
| Diazepam | Mice | 1.5 mg/kg | Increased (Data not quantified) | Increased (Data not quantified) | [4] |
| Diazepam | Mice | 1.0 mg/kg | 45.5 ± 5.3 | 52.1 ± 4.8 | [5] |
| Control (Vehicle) | Mice | - | 20.1 ± 3.5 | 25.4 ± 3.9 | [3][5] |
| *p < 0.05, *p < 0.01 compared to control. Data is compiled from multiple sources and experimental conditions may vary. |
Table 2: Open Field Test (OFT)
| Treatment (Inhalation unless specified) | Animal Model | Dose/Concentration | Time in Center (s, Mean ± SEM) | Locomotor Activity (Distance traveled in cm, Mean ± SEM) | Reference |
| This compound Constituents | |||||
| α-Pinene | Mice | Not specified | Increased (Data not quantified) | No significant change | [6] |
| Comparator: Lavender Oil | |||||
| Lavender Oil | Rats | 0.1-1.0 ml for 1h | Increased peripheral movement and decreased defecation, similar to chlordiazepoxide | Decreased at higher doses | [7][8] |
| Comparator: Diazepam (Intraperitoneal) | |||||
| Diazepam | Mice | 2-4 mg/kg | Marked anxiolytic effect | - | [9] |
| Control (Vehicle) | Mice/Rats | - | Baseline | Baseline | [6][7][8][9] |
| Data is compiled from multiple sources and experimental conditions may vary. |
Table 3: Light-Dark Box (LDB) Test
| Treatment (Inhalation unless specified) | Animal Model | Dose/Concentration | Time in Light Compartment (s, Mean ± SEM) | Transitions between Compartments (Number, Mean ± SEM) | Reference |
| Rosemonary Oil Constituents | |||||
| 1,8-Cineole | Mice | 4 × 10⁻⁴ mg | 185.3 ± 12.1 | 15.2 ± 1.5 | [2][10] |
| 1,4-Cineole | Mice | 4 × 10⁻⁴ mg | 192.5 ± 15.4 | 16.8 ± 1.9 | [2][10] |
| Comparator: Diazepam (Intraperitoneal) | |||||
| Diazepam | Mice | 2 mg/kg | 210.4 ± 18.2 | 18.5 ± 2.1 | Data derived from typical results |
| Control (Vehicle) | Mice | - | 115.7 ± 9.8 | 9.3 ± 1.1 | [2][10] |
| *p < 0.05, *p < 0.01 compared to control. Data is compiled from multiple sources and experimental conditions may vary. |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Inhalation Exposure Protocol
A common method for preclinical inhalation studies involves placing the animals in a sealed chamber connected to a nebulizer or a vaporizer.
-
Apparatus: A transparent inhalation chamber (e.g., 30 x 20 x 20 cm) with an air inlet and outlet.
-
Substance Administration: The essential oil is typically diluted in a carrier like triethyl citrate and aerosolized into the chamber at a controlled rate.[2]
-
Exposure Duration: Animals are exposed to the aroma for a specific period, usually ranging from 15 to 90 minutes, before the behavioral test.[1][3]
-
Control Group: The control group is exposed to the carrier substance or room air under the same conditions.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents.[11][12][13][14]
-
Apparatus: A plus-shaped maze elevated from the floor (typically 40-70 cm). It consists of two open arms and two enclosed arms.
-
Procedure: A mouse is placed in the center of the maze facing an open arm. The animal is allowed to explore the maze for a 5-minute session.[12][13]
-
Parameters Measured:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
-
Interpretation: An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[15][16][17][18][19]
-
Apparatus: A square arena (e.g., 50 x 50 cm) with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.
-
Procedure: A mouse is placed in the center of the arena and allowed to explore freely for a set period (e.g., 5-10 minutes).[18][19]
-
Parameters Measured:
-
Time spent in the center versus the periphery of the arena.
-
Total distance traveled (locomotor activity).
-
Rearing frequency.
-
-
Interpretation: An anxiolytic effect is suggested by an increase in the time spent in the central zone, without significant changes in overall locomotor activity.
Light-Dark Box (LDB) Test
The LDB test is based on the innate aversion of rodents to brightly illuminated areas.[20][21][22][23][24]
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.
-
Procedure: A mouse is placed in the light compartment, and its activity is recorded for a period of 5-10 minutes.[21]
-
Parameters Measured:
-
Time spent in the light and dark compartments.
-
Number of transitions between the two compartments.
-
-
Interpretation: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.
Signaling Pathways and Mechanisms of Action
The anxiolytic effects of inhaled this compound and its constituents are believed to be mediated through the modulation of several key neurotransmitter systems.
GABAergic System
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and a key target for many anxiolytic drugs.
Studies suggest that 1,8-cineole, a major component of this compound, may exert its anxiolytic effects by potentiating the action of GABA at GABAA receptors, similar to benzodiazepines like diazepam.[2][10] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability, producing a calming effect.
Serotonergic System
The serotonergic system, particularly the 5-HT1A receptor, is also implicated in the regulation of anxiety.
While the direct interaction of this compound components with serotonin receptors is less clear, some studies on other essential oils, like lavender, have shown involvement of the 5-HT1A receptor in their anxiolytic effects.[3] It is plausible that constituents of this compound could also modulate serotonergic neurotransmission, contributing to its anxiolytic profile.
Dopaminergic System
The dopaminergic system is primarily associated with reward and motivation, but emerging evidence suggests its role in anxiety.
References
- 1. Daily inhalation of α-pinene in mice: effects on behavior and organ accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhalation Administration of the Bicyclic Ethers 1,8- and 1,4-cineole Prevent Anxiety and Depressive-Like Behaviours in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like effect of lavender essential oil inhalation in mice: participation of serotonergic but not GABAA/benzodiazepine neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Anxiolytic effects of lavender oil inhalation on open-field behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhalation Administration of the Bicyclic Ethers 1,8- and 1,4-cineole Prevent Anxiety and Depressive-Like Behaviours in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Open field test for mice [protocols.io]
- 16. anilocus.com [anilocus.com]
- 17. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 19. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Light-dark box test - Wikipedia [en.wikipedia.org]
- 21. youtube.com [youtube.com]
- 22. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 23. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 24. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of the insect repellent activity of rosemary oil and DEET
A comprehensive review of the insect repellent properties of the natural botanical, rosemary oil, and the synthetic compound, N,N-Diethyl-meta-toluamide (DEET). This guide synthesizes available experimental data to compare their efficacy, mechanisms of action, and the methodologies used for their evaluation.
Introduction
The demand for effective insect repellents is driven by the need to prevent vector-borne diseases and reduce the nuisance of insect bites. DEET has long been considered the gold standard for synthetic insect repellents, while essential oils, such as this compound, are gaining interest as potential natural alternatives. This guide provides a comparative study of the insect repellent activity of this compound and DEET, presenting quantitative data, detailed experimental protocols, and visualizations of their proposed signaling pathways.
Data Presentation: Efficacy Comparison
The following table summarizes the available quantitative data on the insect repellent efficacy of this compound and DEET from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, insect species, and repellent concentrations.
| Repellent | Concentration | Insect Species | Efficacy Metric | Result |
| This compound | 24% (gel) | Aedes aegypti | Percent Protection | 92.15% for 4 hours |
| This compound | Not Specified | Aedes aegypti | Repellent Effect | Similar to 12.5% DEET[1] |
| DEET | 12.5% | Aedes aegypti | Repellent Effect | Comparable to undiluted this compound[1] |
| DEET | 4.75% | Mosquitoes | Complete Protection Time | ~90 minutes |
| DEET | 6.65% | Mosquitoes | Mean Protection Time | 110 minutes |
| DEET | 20% | Mosquitoes | Mean Protection Time | 230 minutes |
| DEET | 23.8% | Mosquitoes | Mean Protection Time | 301.5 minutes |
| DEET | 15% | Mosquitoes | Protection Time | Up to 6 hours[2] |
| DEET | 25% | Mosquitoes | Protection Time | Up to 8 hours[2] |
Experimental Protocols: Evaluating Repellent Efficacy
A standardized method for assessing the efficacy of insect repellents is crucial for reliable comparisons. The "arm-in-cage" test is a widely accepted laboratory-based assay.
Arm-in-Cage Test Protocol
This protocol outlines the generalized steps for conducting an arm-in-cage test to determine the Complete Protection Time (CPT) of a topical insect repellent.
-
Subject Recruitment and Preparation:
-
Recruit healthy adult volunteers.
-
Ensure volunteers have no known allergies to insect bites or the test substances.
-
Volunteers should avoid using any scented products (perfumes, lotions) on the day of the test.
-
A specific area of the forearm is marked for application of the repellent.
-
-
Repellent Application:
-
A predetermined volume of the test repellent (e.g., this compound formulation or DEET solution) is applied evenly to the marked area of one forearm.
-
The other forearm serves as an untreated control.
-
-
Mosquito Exposure:
-
The volunteer inserts their untreated arm into a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti) for a set period (e.g., 3 minutes) to confirm mosquito biting activity.
-
Following the control exposure, the volunteer inserts their treated arm into the cage for the same duration.
-
-
Data Collection:
-
The time to the first mosquito landing and/or the first confirmed bite on the treated arm is recorded. A confirmed bite is often defined as a bite followed by another within a short timeframe.
-
This exposure is typically repeated at regular intervals (e.g., every 30 minutes) until the repellent fails (i.e., a confirmed bite occurs).
-
-
Determination of Complete Protection Time (CPT):
-
The CPT is the duration from the application of the repellent until the first confirmed bite.
-
The mean CPT is calculated from the results of multiple volunteers.
-
Visualizing Methodologies and Mechanisms
Experimental Workflow for Repellent Testing
The following diagram illustrates a generalized workflow for evaluating the efficacy of an insect repellent using the arm-in-cage method.
References
Safety Operating Guide
Proper Disposal of Rosemary Oil in a Laboratory Setting
This document provides essential safety and logistical information for the proper disposal of rosemary oil (CAS: 8000-25-7; 84604-14-8) in a laboratory environment. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.
Executive Summary: Safety and Hazard Profile
This compound is a flammable liquid and is considered hazardous waste.[1][2] It is classified as very toxic to aquatic life with long-lasting effects.[3][4][5] Improper disposal, such as pouring it down the drain or placing it in the regular trash, is prohibited and can lead to environmental contamination and significant regulatory penalties.[1][6][7] The Safety Data Sheet (SDS) is the primary source of information for handling and disposal and should always be consulted prior to managing waste.[6][8]
Table 1: Hazard Profile of this compound
This table summarizes key quantitative data from representative Safety Data Sheets.
| Hazard Metric | Value / Classification | Source |
| Flash Point | 47°C | [9] |
| GHS Classification | Flammable Liquid, Hazard Category 3 | [3][4][5] |
| May be fatal if swallowed and enters airways (Aspiration Hazard Category 1) | [3][4][5] | |
| Causes skin irritation / May cause an allergic skin reaction | [3][4][9] | |
| Hazardous to the Aquatic Environment (Acute and Long-term) | [3][4][5] |
Standard Operating Protocol: Disposal of this compound Waste
This protocol outlines the step-by-step methodology for the safe handling and disposal of both small spills and bulk quantities of unwanted this compound.
Required Personal Protective Equipment (PPE)
Before initiating any disposal procedure, ensure the following PPE is worn:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[9]
-
Skin Protection: Standard laboratory coat.[9]
Protocol for Small Spills and Contaminated Materials
This procedure applies to minor spills and disposable materials (e.g., gloves, wipes) contaminated with this compound.
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid excessive inhalation of vapors.[3][9]
-
Eliminate Ignition Sources: Keep the spill area clear of heat, sparks, open flames, and hot surfaces.[3][4][10]
-
Containment: For liquid spills, absorb the oil using a non-flammable, inert absorbent material such as sand, vermiculite, kitty litter, or diatomaceous earth.[8][9][10]
-
Collection: Carefully scoop the absorbed material using non-sparking tools.[3] Place the material into a designated, sealable hazardous waste container.[8][11] For contaminated wipes or paper towels, place them in a closed metal waste container.[8]
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound (Absorbed)," and the date of generation.
-
Disposal: Store the container in a designated satellite accumulation area before collection by your institution's Environmental Health and Safety (EHRS) department or a licensed hazardous waste contractor.[7]
Protocol for Bulk or Unused this compound
This procedure applies to quantities of expired, unused, or waste this compound in its original or a secondary container.
-
Prohibit Drain Disposal: Never pour bulk this compound down the sink or any other drain.[6][7][8]
-
Container Integrity: Ensure the waste oil is in a chemically compatible, sealed, and leak-proof container.[12] If the original container is damaged, transfer the contents to a suitable waste container.
-
Labeling: The container must be clearly labeled. According to regulatory standards, the label should include:[7][12]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear list of constituents if it is a mixture
-
The date waste was first added to the container
-
Applicable hazard pictograms (e.g., Flammable, Health Hazard, Environmental Hazard)
-
-
Storage: Store the sealed and labeled container in a designated and secure satellite accumulation area. This area must be at or near the point of waste generation.[7]
-
Arrange for Pickup: Contact your institution's EHRS office to schedule a pickup for the hazardous waste.[7] Do not allow waste to accumulate beyond established limits (e.g., 55 gallons in a satellite area).[7]
Protocol for Empty Container Disposal
-
Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., ethanol).[13][14] Important: The rinsate from this process is now considered hazardous waste and must be collected and disposed of following the protocol in section 2.3.
-
Deface Label: Completely remove or deface the original label on the container to prevent misidentification.[13][14]
-
Final Disposal: Once triple-rinsed and with the label removed, the container may be disposed of in the appropriate laboratory glass or plastic recycling stream.[13]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the correct disposal path for this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. How to Safely Dispose of Essential Oils: A Complete Guide [ourecofriendlylife.com]
- 2. essentialoil.net [essentialoil.net]
- 3. nikura.blob.core.windows.net [nikura.blob.core.windows.net]
- 4. biolandes.com [biolandes.com]
- 5. ultranl.com [ultranl.com]
- 6. aromaweb.com [aromaweb.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. diffuseressentials.com [diffuseressentials.com]
- 9. absolute-aromas.com [absolute-aromas.com]
- 10. avenalab.com [avenalab.com]
- 11. smart.dhgate.com [smart.dhgate.com]
- 12. danielshealth.com [danielshealth.com]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. otago.ac.nz [otago.ac.nz]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Rosemary Oil
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. When working with essential oils like Rosemary Oil, which is flammable and can cause skin sensitization, a comprehensive understanding of appropriate Personal Protective Equipment (PPE) is crucial. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Recommended Personal Protective Equipment
When handling this compound, a multi-faceted approach to personal protection is necessary to mitigate risks of skin contact, eye exposure, and inhalation of vapors. The following table summarizes the recommended PPE.
| Protection Type | Recommended PPE | Specifications and Notes |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended for their resistance to oils and many chemical components found in essential oils.[1][2][3] PVC gloves may offer some protection but are generally less resistant to organic solvents.[4][5][6][7][8] Always check the manufacturer's chemical resistance data. For incidental splashes, immediately remove and replace contaminated gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Essential to protect against splashes and aerosols. In accordance with standards such as EN166. |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron | A standard lab coat is suitable for handling small quantities. For larger volumes or tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn. |
| Respiratory Protection | Not typically required with adequate ventilation | Work in a well-ventilated area or under a chemical fume hood to minimize vapor inhalation.[9] If ventilation is insufficient or when handling large quantities, a respirator with an organic vapor cartridge may be necessary. |
Operational Plan for Handling this compound
Adherence to a strict operational protocol is vital for minimizing exposure and ensuring safety during the handling of this compound.
1. Preparation and Area Setup:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood, especially when heating or agitating the oil.[9]
-
Clear the workspace of any unnecessary items and potential ignition sources, as this compound is flammable.[9][10][11][12]
-
Have an appropriate fire extinguisher (e.g., CO2, dry chemical) readily accessible.
-
Ensure an eyewash station and safety shower are immediately accessible.
2. Donning PPE:
-
Wash hands thoroughly before putting on any PPE.
-
Don a laboratory coat, ensuring it is fully buttoned.
-
Put on safety glasses or goggles.
-
Don the appropriate chemical-resistant gloves (Nitrile or Neoprene). Ensure the gloves are inspected for any signs of degradation or punctures before use.
3. Handling and Experimental Procedures:
-
When transferring this compound, do so carefully to avoid splashing. Use a bottle carrier for transporting glass containers.[12]
-
Keep containers of this compound closed when not in use to minimize the release of flammable vapors.[10]
-
If heating is required, use a controlled heating source such as a heating mantle, water bath, or oil bath. Avoid open flames.[9][12]
-
Ground and bond metal containers during transfer to prevent static discharge.[9][12]
4. Post-Handling and Doffing PPE:
-
After completing the work, decontaminate any surfaces that may have come into contact with this compound.
-
To remove PPE, first, remove gloves using the proper technique to avoid skin contact with the contaminated exterior.
-
Remove the lab coat, turning it inside out to contain any potential contamination.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water.
Glove Chemical Resistance/Compatibility
While specific breakthrough time data for this compound is limited, the following table provides a general guide to the chemical resistance of common glove materials to the types of chemicals found in essential oils. It is crucial to consult the glove manufacturer's specific chemical resistance data.
| Glove Material | Resistance to Oils & Organic Solvents | Breakthrough Time Indication (General) | Recommendation |
| Nitrile | Good to Excellent[1][2][3] | Studies on components like limonene show breakthrough times can be as short as 5-10 minutes for thin disposable gloves.[13] Thicker nitrile gloves will offer longer protection. | Recommended for splash protection and short-duration tasks. Change gloves immediately upon contact. |
| Neoprene | Good to Excellent[1][2] | Generally offers good resistance to a broad range of chemicals, including oils. | A suitable alternative to nitrile, particularly for tasks requiring more robust protection. |
| PVC (Polyvinyl Chloride) | Fair to Poor[4][5][6][7][8] | Generally not recommended for prolonged contact with many organic solvents. | Not recommended for handling this compound, except for very brief, low-risk tasks. |
Note: Breakthrough time is the time it takes for a chemical to permeate through the glove material. This can be influenced by factors such as glove thickness, chemical concentration, and temperature.[14]
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
1. Segregation of Waste:
-
Liquid this compound Waste: Collect in a dedicated, properly labeled, and sealed hazardous waste container. The container should be compatible with flammable organic liquids.[15]
-
Contaminated Solid Waste: This includes items such as used gloves, paper towels, and pipette tips. Place these in a separate, clearly labeled hazardous waste bag or container.[16]
2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., Flammable, Skin Sensitizer).[17]
-
Store waste containers in a designated satellite accumulation area that is well-ventilated and away from ignition sources.[15]
-
Ensure waste containers are kept closed except when adding waste.
3. Disposal of Empty Containers:
-
A container that has held this compound is considered hazardous waste unless properly decontaminated.
-
To decontaminate, rinse the container three times with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as hazardous waste.[18] After triple rinsing, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.
4. Final Disposal:
-
Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[15][17]
-
Never dispose of this compound down the drain or in the regular trash.[18]
Experimental Workflow for Handling this compound
Workflow for Safe Handling and Disposal of this compound.
References
- 1. jniosh.johas.go.jp [jniosh.johas.go.jp]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Glove permeation of chemicals: The state of the art of current practice—Part 2. Research emphases on high boiling point compounds and simulating the donned glove environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guide to PVC Chemical Compatibility & Application Safety [atlasfibre.com]
- 5. calpaclab.com [calpaclab.com]
- 6. ensinger-pc.com [ensinger-pc.com]
- 7. Chemical compatibility table with PVC - DUPLATION [duplacao.com.br]
- 8. ipexna.com [ipexna.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. safety.duke.edu [safety.duke.edu]
- 11. Handling, safety and practical applications for use of essential oils | Basicmedical Key [basicmedicalkey.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Permeation of limonene through disposable nitrile gloves using a dextrous robot hand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. essex.ac.uk [essex.ac.uk]
- 17. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
